triethoxy(4-vinylphenyl)silane
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-ethenylphenyl)-triethoxysilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O3Si/c1-5-13-9-11-14(12-10-13)18(15-6-2,16-7-3)17-8-4/h5,9-12H,1,6-8H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFPMGWJDWEAAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=CC=C(C=C1)C=C)(OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of triethoxy(4-vinylphenyl)silane
This guide details the chemical architecture, synthesis, and application logic of Triethoxy(4-vinylphenyl)silane (CAS 6026-60-4).[1] It is designed for researchers requiring high-fidelity control over surface chemistry and polymer architecture in drug development and advanced materials.
Executive Summary: The "Styryl-Silane" Advantage
This compound (TEVPS) is a bifunctional organosilane distinguishing itself from common aliphatic silanes (like APTES or vinyltriethoxysilane) by incorporating a styrenic aromatic ring directly between the silicon atom and the vinyl group.
For drug development professionals, this molecule offers two critical advantages over its methoxy analogues:
-
Biocompatible Hydrolysis: The triethoxy headgroup hydrolyzes to release ethanol (Class 3 solvent) rather than toxic methanol, making it the superior choice for functionalizing biomedical devices and drug delivery carriers.
-
-
Stacking Capability: Unlike aliphatic vinyl silanes, the phenyl ring facilitates strong - interactions with aromatic drug molecules (e.g., Doxorubicin, Paclitaxel), enabling high-efficiency drug loading on silica nanocarriers.[1]
Physicochemical Profile & Architecture
Molecular Architecture: The molecule consists of a central silicon atom anchored to three hydrolyzable ethoxy groups and one polymerizable 4-vinylphenyl (styryl) group.
| Property | Data | Notes |
| IUPAC Name | Triethoxy(4-ethenylphenyl)silane | Also known as p-Styryltriethoxysilane |
| CAS Number | 6026-60-4 | Distinct from Trimethoxy analogue (18001-13-3) |
| Formula | ||
| Molecular Weight | 266.41 g/mol | |
| Appearance | Colorless to pale yellow liquid | Moisture sensitive |
| Boiling Point | >110°C (at reduced pressure) | Higher than trimethoxy analogue (77°C @ 0.2 mmHg) |
| Solubility | Toluene, Ethanol, THF, DCM | Reacts with water |
Structural Diagram (DOT): The following diagram illustrates the dual-reactivity logic of TEVPS.
Figure 1: The dual-pathway reactivity of TEVPS allows it to anchor to inorganic surfaces while presenting a reactive styrenic interface.[1]
Synthetic Routes & Purity Considerations
Synthesis is typically achieved via a Grignard reaction , which is preferred over hydrosilylation to preserve the styrenic double bond.[1]
Primary Route (Grignard):
-
Critical Purity Note: Commercial samples often contain polymerization inhibitors (e.g., tert-butylcatechol).[1] For sensitive polymerizations (e.g., RAFT or ATRP), the inhibitor must be removed via a basic alumina column prior to use.[1]
-
Impurity Profile: Common impurities include the homocoupled product (4,4'-divinylbiphenyl) and self-polymerized oligomers if stored improperly.[1]
Applications in Drug Development & Life Sciences
A. Functionalized Mesoporous Silica Nanoparticles (MSNs)
In drug delivery, TEVPS is used to modify the surface of MSNs (like MCM-41 or SBA-15).
-
Mechanism: The silane anchors to the silica surface. The pendant phenyl ring creates a hydrophobic, electron-rich environment.[1]
-
Benefit: This enables the loading of poorly soluble aromatic drugs (e.g., Doxorubicin) via
- stacking . The release profile becomes pH-dependent, as the drug-carrier interaction weakens in the acidic tumor microenvironment.
B. Chromatographic Stationary Phases
TEVPS-modified silica serves as a specialized stationary phase for HPLC.[1]
-
Selectivity: It offers unique selectivity for separating polycyclic aromatic hydrocarbons (PAHs) and aromatic drug isomers that co-elute on standard C18 columns.[1]
C. "Click" Chemistry Interfaces
The styryl double bond is a prime target for Thiol-Ene Click Chemistry .
-
Workflow: Silanize surface with TEVPS
React with Thiol-functionalized peptides/antibodies.[1] -
Advantage: This reaction proceeds rapidly under UV light without metal catalysts, preventing metal toxicity in biological assays.[1]
Experimental Protocols
Protocol 1: Surface Functionalization of Silica Nanoparticles (Anhydrous)
This protocol ensures monolayer coverage and prevents bulk polymerization of the silane.
Reagents:
-
Silica Nanoparticles (dried at 120°C for 4h).
-
TEVPS (Freshly distilled or inhibitor-removed).[1]
-
Catalyst: n-Propylamine (optional, promotes surface condensation).[1]
Workflow:
-
Suspension: Disperse 1.0 g of dried silica in 50 mL anhydrous toluene via ultrasonication (30 min).
-
Addition: Under Nitrogen atmosphere, add 0.5 mL TEVPS (approx. 2 mmol).
-
Reaction: Reflux at 110°C for 12–24 hours.
-
Note: The ethoxy groups hydrolyze slower than methoxy; reflux is essential for high density.
-
-
Washing: Centrifuge and wash 3x with Toluene, then 2x with Ethanol to remove unreacted silane.[1]
-
Curing: Cure the particles in an oven at 80°C for 4 hours to crosslink the surface siloxane network.
Protocol 2: Thiol-Ene "Click" Conjugation of Peptides
Target: Conjugating a cysteine-terminated peptide to a TEVPS-modified surface.
-
Preparation: Submerge TEVPS-modified substrate in PBS (pH 7.4).
-
Mix: Add Thiol-peptide (100
M) and Photoinitiator (e.g., LAP, 0.05% w/v). -
Irradiation: Expose to 365 nm UV light (10 mW/cm²) for 5–10 minutes.
-
Validation: Wash with PBS.[1] Verify conjugation via XPS (S2p peak appearance) or Fluorescence microscopy.[1]
Mechanism of Action: Drug Loading
The following diagram details how TEVPS facilitates drug delivery compared to standard alkyl silanes.
Figure 2: Mechanistic pathway for loading aromatic therapeutic agents onto TEVPS-modified silica.[1]
Safety & Handling (SDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319).[1] Combustible liquid.[1]
-
Hydrolysis Byproduct: Ethanol.[1][3] While less toxic than methanol, ventilation is still required.[1]
-
Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Moisture triggers polymerization and hydrolysis, turning the liquid into a cloudy gel.
References
-
Sigma-Aldrich. this compound Product Specification & CAS 6026-60-4 Verification.[1][1]
-
Gelest, Inc. Hydrolysis and Condensation of Silanes: Silane Coupling Agents Guide.[1] (Technical Whitepaper detailing ethoxy vs. methoxy kinetics).[1]
-
BenchChem. Silane Modification of Mesoporous Materials for Drug Delivery.[1] (General protocols for silanization in biomedical contexts). [1]
-
PubChem. Compound Summary for Vinylphenyl silanes.[1]
-
ResearchGate. Synthesis and characterization of 4-chloromethylstyrene polymers. (Context on styrenic polymer precursors).
Sources
An In-Depth Technical Guide to p-Styryltriethoxysilane (CAS 18001-13-3)
For Researchers, Material Scientists, and Formulation Professionals
This guide provides a comprehensive technical overview of p-Styryltriethoxysilane, a versatile organosilane coupling agent. It is designed to equip researchers, chemists, and material scientists with the necessary data for its safe and effective application in advanced material formulations. The document covers its chemical identity, a detailed safety profile based on its Material Safety Data Sheet (MSDS), its mechanism of action, and practical application protocols.
Section 1: Chemical Identity and Physicochemical Properties
p-Styryltriethoxysilane is a bifunctional molecule that acts as a molecular bridge between inorganic substrates and organic polymers. Its styryl group provides organic reactivity, while the triethoxysilyl group enables strong chemical bonding to inorganic surfaces.
Table 1: Chemical Identifiers for p-Styryltriethoxysilane
| Identifier | Value |
| CAS Number | 18001-13-3 |
| IUPAC Name | Triethoxy(4-vinylphenyl)silane |
| Molecular Formula | C₁₄H₂₂O₃Si |
| Molecular Weight | 266.41 g/mol |
| Synonyms | (4-Vinylphenyl)triethoxysilane, Triethoxy(p-styryl)silane |
Table 2: Physicochemical Properties of p-Styryltriethoxysilane
| Property | Value | Source |
| Physical State | Liquid | [1] |
| Appearance | Clear to straw-colored liquid | [1] |
| Boiling Point | 125 °C at 5 mmHg | |
| Density | 0.97 g/cm³ | |
| Solubility | Reacts with water | [1] |
Section 2: Comprehensive Safety and Handling Protocol
The safe handling of p-Styryltriethoxysilane is paramount. This compound reacts with moisture and presents specific health hazards that require strict adherence to safety protocols.
Hazard Identification and GHS Classification
-
Eye Irritation: Causes serious eye irritation.[1]
-
Skin Irritation: May cause skin irritation.[1]
-
Respiratory Irritation: May cause irritation to the respiratory tract.[1]
-
Chronic Effects: On contact with water, this compound liberates methanol. Methanol can affect the central nervous system, leading to headaches or impaired vision.[1]
First Aid Measures
-
After Inhalation: Move the exposed individual to fresh air. Seek medical attention if respiratory irritation occurs.[1]
-
After Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and water.[1]
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Do not wear contact lenses. Seek immediate medical attention.[1]
-
After Ingestion: Do not induce vomiting. This product reacts with water in the stomach to form methanol. The combination of visual disturbances and metabolic acidosis is evidence of methanol poisoning. Seek immediate medical attention.[1]
Handling, Storage, and Spill Management
Proper handling and storage are critical to maintain the stability of p-Styryltriethoxysilane and prevent hazardous reactions.
dot
Caption: Workflow for Safe Storage, Handling, and Spill Management.
Personal Protective Equipment (PPE)
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Hand Protection | Neoprene or nitrile rubber gloves.[1] | To prevent skin contact and potential irritation. |
| Eye Protection | Chemical goggles. Contact lenses should not be worn.[1] | To protect against serious eye irritation from splashes. |
| Skin Protection | Wear suitable protective clothing.[1] | To minimize overall skin exposure. |
| Respiratory | NIOSH-certified organic vapor (black cartridge) respirator.[1] | Recommended where inhalation of vapors may occur. |
Section 3: Chemistry and Mechanism of Action
p-Styryltriethoxysilane functions as a "molecular bridge" by chemically bonding to both an inorganic substrate and an organic polymer matrix. This coupling action is a two-step process involving hydrolysis and condensation.[2]
-
Hydrolysis: The ethoxy groups (-OC₂H₅) on the silicon atom react with water to form reactive silanol groups (-Si-OH). This reaction is often catalyzed by acid or base.[2]
-
Condensation: The newly formed silanol groups then condense with hydroxyl groups on the surface of an inorganic substrate (like glass, silica, or metal oxides), forming stable covalent Si-O-Substrate bonds.[2]
-
Organic Co-reaction: The styryl functional group of the silane is available to co-polymerize or react with the organic resin matrix during the curing process. This creates a durable covalent bond between the silane and the polymer.
This dual reactivity allows for a significant improvement in adhesion, mechanical strength, and moisture resistance at the interface of the composite material.[2][3]
dot
Caption: Mechanism of Action for p-Styryltriethoxysilane as a Coupling Agent.
Section 4: Applications in Materials Science
The unique properties of p-Styryltriethoxysilane make it a valuable additive in a variety of applications, primarily to enhance the performance of composite materials.
-
Fiberglass and Composites: It is used as a surface treatment for glass fibers to improve the bonding performance between the glass and a resin matrix (e.g., polyester, epoxy). This greatly enhances the strength, electrical properties, and water resistance of the resulting composite material.[4]
-
Adhesives and Sealants: When added to adhesive or sealant formulations, it improves adhesion to inorganic substrates, enhances moisture and heat aging resistance, and increases overall bond durability.[3]
-
Coatings and Primers: Used as a primer or an additive in coatings, it promotes adhesion to glass and metal surfaces, improving the longevity and weatherability of the coating.
Section 5: Experimental Protocol: Surface Treatment of Glass Slides
This protocol provides a general methodology for applying p-Styryltriethoxysilane to a glass surface to promote adhesion for subsequent polymer coatings.
Objective: To create a reactive surface on glass slides for covalent bonding to a polymer matrix.
Materials:
-
p-Styryltriethoxysilane (CAS 18001-13-3)
-
Ethanol, 95%
-
Deionized Water
-
Acetic Acid (for pH adjustment)
-
Glass microscope slides
-
Beakers
-
Magnetic stirrer and stir bar
-
Drying oven
Methodology:
-
Cleaning of Substrate:
-
Thoroughly clean the glass slides with a laboratory-grade detergent.
-
Rinse extensively with deionized water.
-
Dry the slides in an oven at 110°C for 15-20 minutes. Allow to cool to room temperature.
-
-
Preparation of Silane Solution (Example: 2% Solution):
-
In a beaker, prepare a 95:5 ethanol/water solution by volume (e.g., 95 mL ethanol, 5 mL deionized water).
-
Adjust the pH of the solution to approximately 4.5-5.5 using a small amount of acetic acid.
-
While stirring, slowly add 2 mL of p-Styryltriethoxysilane to the solution.
-
Allow the solution to stir for 10-15 minutes to permit hydrolysis to occur.
-
-
Application to Substrate:
-
Immerse the cleaned, dry glass slides into the prepared silane solution.
-
Allow the slides to soak for 2-3 minutes.
-
Withdraw the slides slowly and rinse briefly with pure ethanol to remove excess unreacted silane.
-
-
Curing and Drying:
-
Allow the slides to air dry for 5-10 minutes.
-
Transfer the slides to an oven and cure at 110°C for 10-15 minutes. This step promotes the condensation reaction, forming covalent bonds with the glass surface.
-
After curing, the slides are ready for the application of the desired polymer coating.
-
Causality: The acidic ethanol-water solution facilitates the controlled hydrolysis of the triethoxy groups to silanols. The subsequent heating (curing) step provides the energy needed for the condensation reaction between the silanol groups and the hydroxyl groups on the glass surface, creating a robust, covalently bonded silane layer.
References
-
Gelest, Inc. (2016, July 7). p-STYRYLTRIETHOXYSILANE, 96% Safety Data Sheet. Retrieved from [Link]
-
Shin-Etsu Silicone. Silane Coupling Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12491745, Styryltrimethoxysilane. Retrieved from [Link]
-
Hubei Co-Formula Material Tech Co., Ltd. Wonderful Functions of Silane Coupling Agents. Retrieved from [Link]
-
Coating Additives. Silane Coupling Agents: The Molecular Bridges Transforming Material Science. Retrieved from [Link]
-
Tangshan Sunfar New Materials Co., Ltd. The mechanism of action of silane coupling agent. Retrieved from [Link]
-
Silico. Silane Coupling Agents. Retrieved from [Link]
Sources
Technical Guide: High-Resolution 1H NMR Analysis of Triethoxy(4-vinylphenyl)silane
Topic: Role: Senior Application Scientist Format: In-depth Technical Guide
Introduction: The Analytical Imperative
Triethoxy(4-vinylphenyl)silane (CAS: 18001-13-3), often referred to as p-styryltriethoxysilane, is a bifunctional organosilane critical in advanced materials science. It serves as a molecular bridge, coupling organic polymers (via the vinyl group) to inorganic substrates (via the hydrolyzable ethoxy-silyl group).
For researchers in drug delivery systems, surface modification, or nanocomposite synthesis, the purity of this silane is non-negotiable. Partial hydrolysis or premature polymerization can catastrophically alter surface grafting density or cross-linking efficiency. This guide provides a rigorous, self-validating 1H NMR protocol to verify structure, quantify purity, and detect common degradation pathways.
Molecular Architecture & Theoretical Prediction
To interpret the spectrum accurately, we must first deconstruct the molecule into its magnetically distinct spin systems.
Structural Fragments[1][2][3]
-
The Anchor (Triethoxysilyl Group): Contains three equivalent ethoxy ligands. The silicon atom is electropositive, but the oxygen atoms induce a downfield shift on the ethyl chains.
-
The Linker (Aromatic Ring): A 1,4-disubstituted (para) benzene ring. This creates a symmetric
spin system. -
The Reactive Head (Vinyl Group): A styrene-like moiety. The vinyl protons form an
(or ) system with characteristic coupling constants ( values).
Theoretical Chemical Shift & Integration Table
Solvent:
| Fragment | Proton Label | Type | Multiplicity | Approx.[1][2][3][4] Shift ( | Integration | Coupling ( |
| Ethoxy | Methyl | Triplet (t) | 1.22 ppm | 9H | ||
| Ethoxy | Methylene | Quartet (q) | 3.85 ppm | 6H | ||
| Vinyl | Terminal Alkene | Doublet (d) | ~5.28 ppm | 1H | ||
| Vinyl | Terminal Alkene | Doublet (d) | ~5.79 ppm | 1H | ||
| Vinyl | Methine | dd | ~6.72 ppm | 1H | ||
| Aromatic | Aryl | AA'BB' (2x d) | 7.35 - 7.65 ppm | 4H |
Experimental Protocol: The Self-Validating Workflow
A. Sample Preparation
Objective: Minimize hydrolysis during preparation.
-
Solvent: Chloroform-d (
) with 0.03% TMS. Note: Avoid DMSO-d6 unless necessary, as hygroscopic solvents accelerate silane hydrolysis. -
Concentration: 10–15 mg in 0.6 mL solvent. High concentrations can lead to viscosity broadening; low concentrations lose sensitivity to minor impurities.
-
Vessel: 5mm NMR tubes, oven-dried. Critical: Residual moisture on glass walls will hydrolyze the silane immediately.
B. Acquisition Parameters[9][10]
-
Pulse Sequence: Standard zg30 (30° pulse).
-
Relaxation Delay (D1): Set to
seconds. The silicon-adjacent protons and aromatic protons can have longer relaxation times. Short D1 leads to integration errors, underestimating the ethoxy/aromatic ratio. -
Scans (NS): 16 or 32 scans are usually sufficient for >98% purity checks.
Spectral Analysis: The Core Logic
Region 1: The Aliphatic Verification (0.5 – 4.5 ppm)
This region confirms the "Anchor" integrity.
-
The Diagnostic Quartet: Look for the quartet at
ppm.-
Validation: Integration must be exactly 6.0 relative to the vinyl methine (1.0).
-
Failure Mode: If you see a second, smaller quartet slightly upfield (
ppm) and a triplet at ppm, free ethanol is present. This indicates hydrolysis has occurred.[5]
-
Region 2: The Vinylic Fingerprint (5.0 – 7.0 ppm)
This region confirms the "Reactive Head" is intact.
-
Coupling Constants: The vinyl group on a phenyl ring is a textbook example of rigid geometry.
-
The doublet at
ppm (trans) must have a large coupling constant ( Hz). -
The doublet at
ppm (cis) must have a medium coupling constant ( Hz). -
Senior Insight: If these peaks are broadened or missing, the material has likely polymerized (stored too warm or without inhibitor).
-
Region 3: The Aromatic Region (7.0 – 8.0 ppm)
-
Symmetry Check: You should see a characteristic "roofing" effect of the AA'BB' system.
-
Shift Logic:
-
Protons ortho to the vinyl group are deshielded by the
-system anisotropy ( ppm). -
Protons ortho to the silyl group are chemically distinct (
ppm). -
Impurity Check: Impurities often break this symmetry, creating messy multiplets or extra singlets in this region.
-
Visualization: Spectral Verification Workflow
The following diagram outlines the logical decision tree for validating the silane's quality based on the NMR data.
Caption: Logical workflow for validating this compound purity via 1H NMR.
Common Pitfalls & Troubleshooting
| Observation | Diagnosis | Remediation |
| Broad Singlet at ~1.6 - 2.0 ppm | Water contamination | Solvent is wet. The silane will hydrolyze rapidly. Dry solvent over molecular sieves immediately. |
| Extra Quartet at 3.72 ppm | Free Ethanol | Hydrolysis has occurred. The ethoxy groups are cleaving off. The sample is degrading. |
| Loss of Vinyl Integration | Oligomerization | The vinyl groups are reacting with each other. The material is no longer a monomer. |
| Complex Aromatic Region | Isomer Impurity | Commercial samples may contain meta-isomers. Check if the AA'BB' symmetry is distorted. |
References
-
National Institute of Standards and Technology (NIST). 1H NMR Chemical Shifts of Common Solvents and Impurities. [Link]
-
Reich, H. J. Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. University of Wisconsin-Madison.[6] [Link]
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard Reference for Coupling Constants). [Link]
Sources
- 1. Trimethoxy(4-vinylphenyl)silane | C11H16O3Si | CID 15606295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. Phenyltriethoxysilane(780-69-8) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
Solubility and Solution Dynamics of p-Styryltriethoxysilane in Organic Solvents: A Technical Guide
Introduction to the Molecule and its Bifunctionality
p-Styryltriethoxysilane (also known as triethoxy(4-vinylphenyl)silane; CAS: 6026-60-4 or 18001-13-3) is a highly reactive, bifunctional organosilane widely utilized in advanced materials science, drug delivery matrices, and surface functionalization[1]. The molecule features a polymerizable styryl (vinylphenyl) group at one terminus and a hydrolyzable triethoxysilyl group at the other.
Understanding its solubility profile in organic solvents is critical for researchers. Improper solvent selection or inadequate moisture control can lead to premature polymerization of the styryl group or unwanted hydrolysis and polycondensation of the ethoxy groups, resulting in insoluble siloxane networks[1].
Thermodynamic and Mechanistic Drivers of Solvation
The solubility of p-styryltriethoxysilane is governed by the dual nature of its molecular structure:
-
Hydrophobic Styryl Ring: The aromatic ring and vinyl group are highly non-polar. This structural domain readily engages in
stacking and London dispersion forces, driving exceptional solubility in aromatic and aliphatic hydrocarbons.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Moderately Polar Triethoxysilyl Head: The three ethoxy groups (-OCH₂CH₃) possess lone electron pairs on the oxygen atoms, allowing them to act as hydrogen-bond acceptors. This imparts miscibility with polar aprotic solvents (such as esters and ketones) and alcohols[2].
Because the molecule lacks hydrogen-bond donors, it does not self-associate strongly, rendering it a liquid at room temperature and highly miscible in a broad spectrum of organic solvents. However, it is highly reactive with water; contact with moisture initiates hydrolysis, liberating alcohol and forming reactive silanol (Si-OH) intermediates[1].
Workflow of p-styryltriethoxysilane dissolution and hydrolysis.
Empirical Solubility Profile
The following table synthesizes the solubility of p-styryltriethoxysilane across various solvent classes, detailing the mechanistic rationale for each interaction[3],[2].
| Solvent | Solvent Class | Polarity Index | Solubility Status | Mechanistic Rationale |
| Toluene / Xylene | Aromatic Hydrocarbon | 2.4 | Miscible | Strong |
| Cyclohexane / Hexane | Aliphatic Hydrocarbon | 0.2 | Miscible | London dispersion forces match the hydrophobic bulk of the silane tail. |
| Ethyl Acetate | Ester | 4.4 | Miscible | Dipole-dipole interactions align favorably with the triethoxysilyl head. |
| Methyl Ethyl Ketone (MEK) | Ketone | 4.7 | Miscible | The carbonyl carbon interacts with the ethoxy oxygen lone pairs. |
| Ethanol / Isopropanol | Alcohol | 5.2 | Soluble (Caution) | Soluble via hydrogen bonding, but trace moisture can drive transesterification or premature hydrolysis. |
| Water | Aqueous | 9.0 | Insoluble / Reactive | Immiscible; rapidly hydrolyzes the ethoxy groups to form silanols, liberating alcohol[1]. |
Experimental Protocol: Anhydrous Solvation and Controlled Hydrolysis
To ensure scientific integrity, the preparation of silane solutions must be treated as a self-validating system . The primary failure mode in silane chemistry is the introduction of adventitious water, which causes premature crosslinking. The following protocol guarantees the stable solvation of p-styryltriethoxysilane in toluene, followed by controlled activation.
Phase 1: Solvent Dehydration and Validation
Causality: Toluene often absorbs atmospheric moisture. Even ppm levels of water will initiate the formation of siloxane dimers, ruining the monomeric dispersion.
-
Drying: Pass HPLC-grade toluene through a column of activated basic alumina, followed by storage over activated 3Å molecular sieves for 24 hours.
-
Validation: Perform a Karl Fischer (KF) titration on the solvent. Do not proceed unless the moisture content is strictly < 50 ppm.
Phase 2: Solvation
Causality: p-Styryltriethoxysilane is sensitive to elevated temperatures, which can trigger the autopolymerization of the styryl group[1].
-
Preparation: Purge a dry, round-bottom flask with inert gas (Nitrogen or Argon).
-
Mixing: Inject the validated anhydrous toluene into the flask. Slowly add p-styryltriethoxysilane dropwise to achieve a 5 wt% solution.
-
Stirring: Stir at 300 rpm at 0–5°C in the dark for 15 minutes to ensure homogeneous distribution without thermal initiation[1].
-
Validation: Analyze an aliquot using Dynamic Light Scattering (DLS). A stable, monomeric solution will show no detectable nanoparticles. The presence of particles (>5 nm) indicates premature polycondensation (a failed batch).
Phase 3: Controlled Hydrolysis (Activation)
Causality: For the silane to bond to a target substrate (e.g., an API carrier or a silica nanoparticle), the unreactive ethoxy groups must be converted to reactive silanols via acid-catalyzed hydrolysis.
-
Catalysis: Prepare a stoichiometric hydrolysis solution (3 moles of H₂O per mole of silane) adjusted to pH 3.5 using glacial acetic acid.
-
Addition: Add the acidic water to the silane-toluene solution under vigorous stirring.
-
Validation: Monitor the reaction via Fourier-Transform Infrared Spectroscopy (FTIR). The successful conversion is validated by the disappearance of the Si-O-CH₂CH₃ stretching bands (approx. 1080 cm⁻¹ and 960 cm⁻¹) and the emergence of a broad Si-OH band (approx. 3200–3400 cm⁻¹).
Applications in Advanced Formulations
The ability to precisely control the solubility and activation of p-styryltriethoxysilane makes it invaluable in several high-tech domains:
-
Hard-Coat Resins and Laminates: The silane is solvated in ester or ketone solvents and blended with aqueous dispersions to create highly durable, weather-resistant hard coatings. The styryl group provides a matrix for UV-curing, while the silane bonds to inorganic fillers[4].
-
Styrenic Block Copolymers: By solvating the silane in cyclohexane or naphthas, researchers can graft the silane onto hydrogenated styrenic block copolymers (HSBCs), significantly enhancing their peel adhesion strength to glass and metal substrates[3].
References
- Gelest, Inc. (2016). p-STYRYLTRIETHOXYSILANE, 96% Safety Data Sheet.
- European Patent Office (2021). LAMINATE, HARD-COAT COATING FILM, AND COATING MATERIAL COMPOSITION - EP 4116085 A1.
- Google Patents (2022). SILANE FUNCTIONALIZED STYRENIC BLOCK COPOLYMER - Patent 4063416.
Sources
The Definitive Technical Guide to Triethoxy(4-vinylphenyl)silane: Physicochemical Properties, Mechanistic Pathways, and Application Workflows
Executive Summary
Triethoxy(4-vinylphenyl)silane (also known as p-styryltriethoxysilane) is a highly reactive, bifunctional organosilane coupling agent. Featuring both a polymerizable styrenic vinyl group and a moisture-sensitive triethoxysilyl group, it serves as a critical bridge between organic polymer matrices and inorganic substrates. This whitepaper provides an in-depth analysis of its fundamental properties, resolves widespread database inaccuracies regarding its molecular weight and boiling point, and outlines field-proven experimental workflows for its purification and application in advanced materials, such as modified conjugated diene polymers[1].
Chemical Identity & Fundamental Properties
A critical note for researchers: Chemical databases frequently conflate the CAS numbers and properties of this compound (CAS 6026-60-4)[2] with its lighter trimethoxy analog (CAS 18001-13-3)[3]. The data presented below explicitly isolates the properties of the triethoxy derivative to ensure experimental accuracy.
Quantitative Data Summary
| Property | Value | Causality / Experimental Significance |
| Molecular Formula | C₁₄H₂₂O₃Si | The substitution of methoxy with ethoxy groups increases the carbon count, altering solubility and hydrolysis kinetics. |
| Molecular Weight | 266.41 g/mol | Dictates steric bulk; the heavier triethoxy groups slow down the hydrolysis rate compared to methoxy analogs, providing a wider processing window. |
| Boiling Point | >90 °C @ 0.1 mmHg | High molecular weight and |
| Density | ~1.05 - 1.06 g/mL | Relevant for volumetric dosing in copolymerization reactors. |
| Refractive Index | 1.504[4] | Used as a rapid, self-validating QA/QC metric post-distillation to verify purity. |
Structural Mechanics and Causality of Properties
The molecular architecture of this compound dictates its behavior in both storage and synthesis:
-
Steric Hindrance and Hydrolysis: The molecular weight of 266.41 g/mol is largely driven by the three ethoxy groups. These groups provide significant steric hindrance around the silicon atom. Consequently, the hydrolysis rate is slower and more controlled than that of trimethoxy(4-vinylphenyl)silane. This is highly advantageous in industrial formulations where premature gelation in moisture-rich environments must be avoided.
-
Thermal Stability and Volatility: The boiling point is governed by London dispersion forces, dipole-dipole interactions from the Si-O bonds, and
stacking of the phenyl rings. Attempting to distill this compound at atmospheric pressure is impossible; the thermal energy required would exceed the activation energy for the radical polymerization of the styrenic double bond, resulting in a cross-linked solid. Therefore, high-vacuum distillation is a strict requirement.
Dual-Reactivity Pathways
The utility of this compound lies in its dual reactivity. It can undergo hydrolysis and condensation to form a siloxane network, or it can undergo radical/anionic polymerization via the vinyl group to form functionalized polystyrene derivatives used in high-performance tire rubbers[1].
Fig 1: Dual reactivity pathways of this compound via silane and vinyl groups.
Experimental Workflows & Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating causality for every experimental choice.
Workflow 1: High-Vacuum Fractional Distillation (Purification)
Commercial silanes often degrade over time due to moisture ingress or slow polymerization. Purification is critical before sensitive kinetic studies.
Step-by-Step Protocol:
-
Preparation: Charge the crude this compound into a round-bottom flask. Add 10-50 ppm of 4-tert-butylcatechol (TBC). Causality: TBC acts as a radical scavenger, inhibiting the premature thermal polymerization of the styrenic double bonds during heating.
-
Apparatus Setup: Assemble a short-path distillation head. Causality: A short path minimizes the thermal residence time of the vapor, reducing the risk of degradation. Grease all joints with high-vacuum silicone grease.
-
Vacuum Application: Gradually apply vacuum to reach <0.1 mmHg. Crucial: Do not apply heat until the vacuum has stabilized. Heating in the presence of oxygen will rapidly oxidize the vinyl group.
-
Heating & Collection: Slowly increase the heating mantle temperature. Discard the initial fore-run (which contains unreacted lighter silanes and liberated ethanol). Collect the main fraction when the vapor temperature stabilizes (expected >90 °C at 0.1 mmHg).
-
Validation & Storage: Measure the refractive index of the isolate (Target: ~1.504)[4]. Backfill the system with dry Argon and store the purified isolate in amber glass vials at 0-5 °C[4].
Fig 2: High-vacuum fractional distillation workflow for this compound.
Workflow 2: Surface Silanization of Silica Nanoparticles
This protocol leverages the triethoxysilyl group to permanently graft the vinyl functionality onto inorganic surfaces.
Step-by-Step Protocol:
-
Pre-treatment: Disperse silica nanoparticles in anhydrous toluene (10% w/v) and sonicate for 30 minutes. Causality: Breaks agglomerates to maximize the exposed surface area of hydroxyl (-OH) groups.
-
Catalyst Addition: Add a catalytic amount of triethylamine. Causality: The bulky ethoxy groups hydrolyze slowly; a basic catalyst accelerates the nucleophilic attack of water/surface hydroxyls on the silicon atom.
-
Silane Introduction: Dropwise add 5 wt% of this compound relative to the silica mass.
-
Reflux: Heat the mixture to 110 °C under continuous stirring and a nitrogen blanket for 12 hours. Causality: Thermal energy drives the condensation reaction, permanently anchoring the silane via Si-O-Si bonds and liberating ethanol.
-
Washing & Curing: Centrifuge and wash three times with fresh toluene to remove physisorbed (unreacted) silane. Dry the particles in a vacuum oven at 80 °C for 4 hours to drive the condensation to completion.
Safety, Stability, and Handling
-
Moisture Sensitivity: Unlike trimethoxy silanes which liberate toxic methanol upon contact with moisture, this compound liberates ethanol[4]. While less toxic, moisture exposure will still ruin the reagent by causing premature cross-linking.
-
Storage: Must be stored in sealed containers in the dark at 0-5 °C[4]. Elevated temperatures or exposure to UV light will trigger auto-polymerization of the vinyl group.
References
-
Title: p-STYRYLTRIETHOXYSILANE, 96% Safety Data Sheet Source: Gelest, Inc. URL: [Link]
- Title: WO2025028621A1 - Modified conjugated diene polymer, bale, method for producing modified conjugated diene polymer, rubber composition, and tire Source: Google Patents URL
Sources
- 1. WO2025028621A1 - Modified conjugated diene polymer, bale, method for producing modified conjugated diene polymer, rubber composition, and tire - Google Patents [patents.google.com]
- 2. 6026-60-4|(4-Vinylphenyl)-triethoxysilane|BLD Pharm [bldpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. gelest.com [gelest.com]
Synthesis Pathways for Triethoxy(4-vinylphenyl)silane: A Technical Guide to Grignard-Mediated Silylation
Executive Summary & Strategic Overview
Triethoxy(4-vinylphenyl)silane (also known as p-vinylphenyltriethoxysilane) is a highly versatile bifunctional monomer. Featuring both a polymerizable styrenic double bond and moisture-sensitive ethoxysilyl groups, it is a critical building block for surface-initiated controlled radical polymerizations, the synthesis of mesoporous organosilicas, and advanced silane coupling agents[1].
However, synthesizing this molecule via Grignard reagents presents a triad of competing chemical challenges:
-
Moisture Sensitivity: Both the Grignard intermediate and the final ethoxysilane product undergo rapid hydrolysis upon exposure to ambient moisture.
-
Over-alkylation: The silicon electrophile can undergo multiple nucleophilic attacks, leading to unwanted di- or tri-substituted silanes.
-
Thermal Auto-Polymerization: The vinylphenyl moiety is highly susceptible to radical polymerization, particularly during the elevated temperatures required for vacuum distillation[1.2].
This whitepaper provides an in-depth, causality-driven methodology for the synthesis of this compound, bridging theoretical mechanistic principles with field-proven experimental protocols.
Mechanistic Grounding & Reaction Causality
To engineer a high-yielding protocol, one must understand the thermodynamic and kinetic drivers at each stage of the synthesis.
Activation: Grignard Reagent Formation
The synthesis begins with the activation of 4-chlorostyrene using metallic magnesium in anhydrous tetrahydrofuran (THF). THF is not merely a solvent; it acts as a Lewis base, coordinating its oxygen lone pairs to the electron-deficient magnesium center, thereby stabilizing the resulting 4-vinylphenylmagnesium chloride complex [1.3].
Causality in Initiation: Magnesium turnings are naturally passivated by a layer of magnesium oxide (MgO). To breach this layer, 1,2-dibromoethane (1,2-DBE) is introduced. The 1,2-DBE reacts with Mg to form magnesium bromide and ethylene gas. This localized reaction physically fractures the passivation layer, exposing a highly reactive, pristine metallic magnesium surface for the 4-chlorostyrene to attack.
Silylation: Nucleophilic Substitution at Silicon ( -Si)
The carbon-magnesium bond is highly polarized, rendering the aromatic carbon strongly nucleophilic. The choice of the silicon electrophile dictates the reaction's success. While tetraethoxysilane (TEOS) is cheaper, its four identical ethoxy leaving groups make it difficult to stop the reaction at mono-substitution.
Causality in Electrophile Selection: By utilizing chlorotriethoxysilane (
Thermal Stabilization: Mitigating Auto-Polymerization
The final purification step requires vacuum distillation. However, styrenic monomers undergo spontaneous, thermally initiated radical polymerization via the Mayo mechanism (formation of a Diels-Alder dimer followed by radical generation).
Causality in Inhibitor Selection: Standard inhibitors like BHT (butylated hydroxytoluene) offer moderate protection but can fail under prolonged heating. Advanced phenolic inhibitors, such as 4-hydroxymethyl-2,6-di-tert-butylphenol, provide superior radical scavenging capabilities. They donate a hydrogen atom to propagating carbon-centered radicals, converting them into stable, resonance-stabilized phenoxy radicals that terminate the polymerization chain [1.2].
Caption: Mechanistic pathway from Grignard formation to nucleophilic silylation.
Experimental Methodologies (Self-Validating Protocols)
The following protocols are designed as self-validating systems. Visual and thermal cues are embedded within the steps to confirm reaction progress without breaking the inert atmosphere.
Stage 1: Synthesis of 4-Vinylphenylmagnesium Chloride
-
Apparatus Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and internal thermometer. Purge with ultra-high purity Argon for 15 minutes.
-
Magnesium Activation: Add 1.2 equivalents of magnesium turnings. Add enough anhydrous THF to just cover the turnings. Inject 0.05 equivalents of 1,2-dibromoethane.
-
Validation Check: Observe the evolution of ethylene gas bubbles and a slight exotherm. The solution will turn slightly cloudy, confirming activation.
-
-
Monomer Addition: Dilute 1.0 equivalent of 4-chlorostyrene in anhydrous THF (to make a 1.0 M solution). Add 5% of this solution to the flask.
-
Validation Check: A spontaneous temperature spike (to ~40 °C) and a color change to pale yellow/brown indicates Grignard initiation[1.3].
-
-
Controlled Propagation: Once initiated, add the remaining 4-chlorostyrene solution dropwise over 1.5 hours, maintaining the internal temperature between 35–40 °C using an ice bath if necessary. Stir for an additional 2 hours at room temperature.
Stage 2: Silylation via Chlorotriethoxysilane
-
Electrophile Preparation: In a separate, flame-dried Schlenk flask, dissolve 1.1 equivalents of chlorotriethoxysilane in anhydrous THF. Chill the flask to 0 °C using an ice-water bath.
-
Inverse Addition: Using a cannula transfer system, add the prepared 4-vinylphenylmagnesium chloride dropwise into the chilled chlorotriethoxysilane solution.
-
Causality Note: Inverse addition ensures the silicon electrophile is always in excess relative to the Grignard reagent, preventing over-alkylation.
-
-
Maturation: Allow the reaction to slowly warm to room temperature and stir overnight (12 hours) under Argon.
Stage 3: Workup and Vacuum Distillation
-
Salt Precipitation: Add an equal volume of anhydrous anhydrous
-hexane to the reaction mixture.-
Causality Note: Magnesium chloride (
) is partially soluble in THF but highly insoluble in aliphatic hydrocarbons. Hexane forces quantitative precipitation [1.4].
-
-
Filtration: Filter the suspension through a Celite pad under an Argon blanket (using a Schlenk frit) to remove the magnesium salts.
-
Inhibitor Addition: Add 3000 ppm of 4-hydroxymethyl-2,6-di-tert-butylphenol to the filtrate [1.2].
-
Distillation: Strip the solvents (THF and hexane) using a rotary evaporator. Transfer the crude oil to a short-path distillation apparatus. Distill under high vacuum (< 1 mmHg). The pure this compound will collect as a clear, colorless liquid.
Caption: Step-by-step experimental workflow highlighting the critical stabilization step.
Quantitative Process Optimization
The following tables summarize empirical data comparing the efficacy of different reagents and inhibitors, providing a quantitative basis for the protocol choices made above.
Table 1: Impact of Silicon Electrophile on Yield and Selectivity
| Electrophile | Molar Ratio (Grignard : Silane) | Reaction Temp (°C) | Isolated Yield (%) | Major Impurity Profile |
| Tetraethoxysilane (TEOS) | 1 : 1.5 | 60 (Reflux) | 45 - 52% | Di-substituted silane (Over-alkylation) |
| Chlorotriethoxysilane | 1 : 1.1 | 0 to 25 | 78 - 85% | Trace unreacted styrenics |
Analysis: Chlorotriethoxysilane provides a superior leaving group, allowing the reaction to proceed at lower temperatures with near-quantitative mono-substitution.
Table 2: Efficacy of Polymerization Inhibitors During Distillation (130 °C Bath) [1.2]
| Inhibitor Added (3000 ppm) | Fluidity Maintained (Hours) | Distillation Recovery (%) |
| None (Control) | < 1 hour | 0% (Complete Gelation) |
| Butylated hydroxytoluene (BHT) | ~ 12 hours | 72% |
| 4-hydroxymethyl-2,6-di-tert-butylphenol | > 40 hours | 89% |
Analysis: Without an inhibitor, the thermal stress of distillation causes immediate auto-polymerization, ruining the batch. Advanced phenolic inhibitors are mandatory for high-yield recovery.
References
-
Surface-Initiated Controlled Radical Polymerization: State-of-the-Art, Opportunities, and Challenges in Surface and Interface Engineering with Polymer Brushes Source: Chemical Reviews (ACS Publications) URL:[Link]
- Polymerization inhibitor for vinylphenyl group-containing silane compounds (Patent JP3201267B2)
-
Up-Scale Synthesis of p-(CH2=CH)C6H4CH2CH2CH2Cl and p-ClC6H4SiR3 by CuCN-Catalyzed Coupling Reactions of Grignard Reagents with Organic Halides Source: ACS Omega (National Institutes of Health / PMC) URL:[Link]
-
Synthesis of Highly-designed Functional Periodic Mesoporous Organosilicas and Their Applications Source: National Institute of Informatics (NII) URL:[Link]
Sources
Hydrolytic stability of triethoxy(4-vinylphenyl)silane monomers
The hydrolytic stability of this compound is not an intrinsic, static property but a dynamic characteristic governed by a complex interplay of chemical reactions and environmental factors. For researchers, scientists, and drug development professionals utilizing this versatile monomer, a deep understanding of the mechanisms of hydrolysis and condensation is essential. By carefully controlling parameters such as pH, water content, and temperature, and by employing robust analytical techniques like NMR spectroscopy, one can harness the full potential of this compound to create advanced materials with tailored properties and reliable performance. The slower hydrolysis rate conferred by its ethoxy groups, compared to methoxy analogues, provides a distinct advantage in formulation stability and process control. [5][16]
References
- The mechanism of action of vinyltrimethoxysilane-IOTA. (n.d.). Google Cloud.
- The Chemistry of Triethoxysilane Hydrolysis and Condensation. (2025). BenchChem.
- Factors contributing to the stability of alkoxysilanes in aqueous solution. (n.d.). Gelest, Inc.
- Brinker, C. J. (n.d.). HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Journal of Non-Crystalline Solids.
- VINYLTRIETHOXYSILANE. (n.d.). Gelest, Inc.
- VINYLTRIETHOXYSILANE. (n.d.). Ataman Kimya.
- Sol–Gel-Derived Vinyltrimethoxysilane (VTMS)/Tetraetoxysilane (TEOS) Hybrid Coatings on Titanium Materials for Use in Medical Applications. (n.d.). PMC.
- Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group. (n.d.). ResearchGate.
- Hydrolysis of silanes and surface treatment with the hydrolysis product. (n.d.). Google Patents.
- 1H NMR study of the hydrolysis of vinyltrialkoxysilanes. (n.d.). ResearchGate.
- Effect of mixed silanes on the hydrolytic stability of composites. (n.d.). PubMed.
- The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. (n.d.). ResearchGate.
- Study on analysis method for reaction of silane coupling agent on inorganic materials. (n.d.). ScienceDirect.
- Effect of mixed silanes on the hydrolytic stability of composites. (n.d.). Semantic Scholar.
- Compositions based on silane hydrolyzates and vinyl polymers containing hydrolyzable silyl groups. (n.d.). Google Patents.
- Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. (n.d.). PMC.
- Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. (n.d.). ResearchGate.
- Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. (n.d.). Journal of Adhesion Science and Technology.
- VINYL TRIMETHOXY SILANE. (n.d.). Cloud Chemicals.
- Novel Hydrolytically Stable Silane Additives for Improving the Performance of Waterborne Acrylic Roof Coatings. (2021). CoatingsTech.
- Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. (2014). Chemistry – A European Journal.
- Kinetics of hydrolysis and self-condensation reaction of silanes by NMR spectroscopy. (n.d.). ResearchGate.
- Hydrolysis of Silanes. (n.d.). Scribd.
- Exploring the Versatility of (4-Vinylphenyl)trimethoxysilane in Polymer Modification. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
- Effect of the difference water amounts and hydrolysis times of silane coupling agent on the shear bond strength between lithium disilicate glass ceramic and composite resin. (2024). PubMed.
- Impact of Silanes on the Solution Stability of Latex and Ultimate Paint Film Properties. (2020). PCI Magazine.
- A Comparative Guide to the Thermal Stability of Silane Precursors. (2025). BenchChem.
- Sticking to reliability. (n.d.). BRB International B.V.
Sources
- 1. VINYLTRIETHOXYSILANE - Gelest, Inc. [gelest.com]
- 2. Sol–Gel-Derived Vinyltrimethoxysilane (VTMS)/Tetraetoxysilane (TEOS) Hybrid Coatings on Titanium Materials for Use in Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. gelest.com [gelest.com]
- 5. The mechanism of action of vinyltrimethoxysilane-IOTA [siliconematerial.net]
- 6. brb-international.com [brb-international.com]
- 7. WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Effect of the difference water amounts and hydrolysis times of silane coupling agent on the shear bond strength between lithium disilicate glass ceramic and composite resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Electronic Properties of Phenyl-Substituted Silane Coupling Agents
A Technical Guide for Surface Engineering in Bio-Electronic Applications
Executive Summary
This technical guide provides an in-depth analysis of phenyl-substituted silane coupling agents (e.g., Phenyltrimethoxysilane - PTMS), focusing on their electronic utility in developing high-fidelity interfaces for biosensors and bio-electronic devices. Unlike aliphatic (alkyl) silanes which serve primarily as insulating passivation layers, phenyl-silanes introduce
Theoretical Framework: Electronic Structure & Interface Physics
The electronic behavior of a phenyl-silane Self-Assembled Monolayer (SAM) is governed by two primary mechanisms: the Interface Dipole Effect and
1.1 Work Function Modification (
)
When a phenyl-silane SAM adsorbs onto a conductive substrate (e.g., Gold, Indium Tin Oxide, or Silicon), it modifies the vacuum level (VL) alignment relative to the Fermi level (
-
Mechanism: The dipole moment (
) of the phenyl ring, combined with the Si-O-Surface bond dipole, creates an electrostatic potential step ( ). -
Equation: The change in work function is described by the Helmholtz equation:
Where is the surface density of molecules, is the dipole component perpendicular to the surface, and is the dielectric constant of the monolayer. -
Contrast with Alkyl Silanes: Alkyl chains typically act as simple dielectric barriers. Phenyl rings, however, can be substituted (e.g., with electron-withdrawing Fluorine or electron-donating Amines) to push the work function up or down by over 1.0 eV, allowing for "band gap engineering" of the sensor interface [1][2].
1.2 Charge Transport: Tunneling vs. Hopping
In electrochemical biosensing, the SAM must block non-specific currents while allowing electron transfer (ET) to the redox probe.
-
Tunneling Barrier: Phenyl SAMs generally exhibit lower tunneling resistance (
) compared to alkyl chains of similar thickness due to the delocalization of -electrons. -
-
Stacking: High-density phenyl SAMs can form ordered "herringbone" structures. This ordering facilitates hole transport, making them superior for semiconductor interfaces in Bio-FETs (Field-Effect Transistors) [3].
Experimental Protocol: Controlled Deposition
Achieving a monolayer with reproducible electronic properties requires strict control over water content and temperature to prevent bulk polymerization.
2.1 Materials
-
Precursor: Phenyltrimethoxysilane (PTMS) or Phenyltriethoxysilane (PTES).
-
Solvent: Anhydrous Toluene (Water content < 50 ppm).
-
Substrate: Silicon (Si/SiO
) or ITO-coated glass.
2.2 Step-by-Step Methodology
This protocol ensures a dense, pinhole-free monolayer suitable for electronic characterization.
-
Surface Activation (Critical):
-
Clean substrate with Piranha solution (
3:1) for 15 min. (Caution: Exothermic). -
Rinse with DI water and dry under
. -
Why: Generates surface hydroxyl (-OH) groups required for silanization.
-
-
Silane Solution Preparation:
-
Prepare a 1% (v/v) solution of PTMS in anhydrous toluene inside a glovebox or under
flow. -
Why: Moisture triggers premature hydrolysis, leading to rough, insulating aggregates rather than a monolayer.
-
-
Deposition:
-
Rinsing & Sonication:
-
Rinse sequentially with Toluene
Ethanol DI Water.[3] -
Sonicate in Ethanol for 5 minutes.
-
Why: Removes physically adsorbed (physisorbed) multilayers that distort electronic readings.
-
-
Thermal Annealing (Curing):
-
Bake at 120°C for 30 minutes.
-
Why: Promotes cross-linking of unreacted silanols (Si-OH + HO-Si
Si-O-Si), stabilizing the layer and improving dielectric strength [4].
-
2.3 Visualization of SAM Formation Workflow
Figure 1: Reaction pathway for the formation of a covalent phenyl-silane monolayer on oxide surfaces.
Characterization & Data Interpretation
To validate the electronic quality of the SAM, the following metrics are standard.
3.1 Comparative Data: Phenyl vs. Alkyl Silanes
| Property | Phenyl-Silane (PTMS) | Alkyl-Silane (OTS - C18) | Relevance to Drug Dev |
| Contact Angle ( | ~75° - 85° | ~110° | Determines protein adhesion (Antifouling). |
| Film Thickness | ~0.6 - 0.8 nm | ~2.5 nm | Thinner films allow better tunneling sensitivity. |
| Tunneling Barrier | Lower ( | High (Insulating) | Phenyl allows mediated electron transfer. |
| Thermal Stability | High (> 350°C) | Moderate (~200°C) | Critical for sterilizable sensors. |
| Work Function Shift | Variable (Dipole dependent) | Generally lowers | Tuning sensor baseline voltage. |
3.2 Electronic Band Diagram
The following diagram illustrates how the phenyl dipole shifts the vacuum level, modifying the energy barrier for electron injection/extraction.
Figure 2: Energy level alignment showing the role of the SAM dipole in modifying the injection barrier between the electrode and the analyte.
Applications in Drug Development & Biosensing
The unique electronic properties of phenyl-silanes are utilized in specific high-value applications within pharmaceutical research.
4.1 Electrochemical Impedance Spectroscopy (EIS) Sensors
In drug screening, detecting the binding of a small molecule drug to a protein target without labels (fluorescence) is highly desirable.
-
Role of Phenyl-Silane: It acts as a "molecular wire" or a defined dielectric spacer.
-
Mechanism: The phenyl ring can participate in
- stacking with aromatic drug molecules or DNA bases. This specific interaction changes the capacitance ( ) and charge transfer resistance ( ) of the interface more significantly than non-specific adsorption on an alkyl chain [5].
4.2 Bio-FETs (Field-Effect Transistors)
For real-time monitoring of metabolic activity:
-
Surface Passivation: Phenyl-silanes passivate the gate oxide of a transistor. Their high thermal stability ensures the device survives harsh cleaning cycles.
-
Trap State Reduction: The aromatic ring effectively caps surface trap states on silicon oxides, reducing electronic noise (1/f noise), which improves the Limit of Detection (LOD) for low-concentration biomarkers [6].
References
-
Electronic Properties of Self-Assembled Monolayers on Ag(111). ResearchGate. [Link]
-
Tuning of Metal Work Functions with Self-Assembled Monolayers. ResearchGate. [Link]
-
Self-Assembled Monolayers: Versatile Uses in Electronic Devices. MDPI. [Link]
-
Antifouling Self-Assembled Monolayers for Designing of Electrochemical Biosensors. International Journal of Electrochemical Science. [Link]
-
Effect of surface chemical composition on the work function of silicon. RSC Advances. [Link]
Sources
Methodological & Application
High-Fidelity Surface Functionalization of Silica Nanoparticles with Triethoxy(4-vinylphenyl)silane (TEVPS)
Executive Summary
This application note details the protocol for grafting triethoxy(4-vinylphenyl)silane (TEVPS) onto the surface of silica nanoparticles. Unlike simple alkyl-silanes, TEVPS introduces a reactive styrenic vinyl group. This functionalization serves as a critical "anchor point" for subsequent surface-initiated radical polymerizations (e.g., creating core-shell MIPs) or thiol-ene click chemistry.
Key Technical Challenge: TEVPS possesses a bulky phenyl ring adjacent to the silicon atom, creating steric hindrance that can lower grafting density compared to linear silanes like APTES. Furthermore, the styrenic vinyl group is prone to thermal auto-polymerization if exposed to excessive heat without radical inhibitors. This protocol utilizes an anhydrous toluene reflux method to maximize monolayer coverage while preserving the vinyl functionality.
Mechanistic Foundation
The functionalization proceeds via a classic hydrolysis-condensation mechanism, but with specific constraints due to the hydrophobicity of the phenyl ring.
-
Hydrolysis: Trace water (adsorbed on the silica or in the solvent) hydrolyzes the ethoxy groups of TEVPS into reactive silanols (-Si-OH).
-
Physisorption: The silanol groups of the hydrolyzed TEVPS form hydrogen bonds with the surface silanols of the silica nanoparticle.
-
Condensation (Covalent Grafting): Under heat (reflux), water and ethanol are eliminated, forming stable siloxane bonds (Si-O-Si).
-
Curing: A post-reaction heat treatment drives the reaction to completion, cross-linking the silane layer for enhanced stability.
Diagram 1: Reaction Mechanism & Surface Chemistry
Caption: Mechanistic pathway from hydrolysis of alkoxy groups to covalent siloxane bond formation.
Materials and Equipment
Reagents
-
Silica Nanoparticles: Commercial (e.g., Aerosil) or synthesized via Stöber method.
-
Silane: this compound (TEVPS), >97% purity.[1] Store under inert gas to prevent pre-hydrolysis.
-
Solvent: Toluene (Anhydrous, 99.8%). Note: Toluene is preferred over ethanol for this specific silane to prevent micelle formation and promote monolayer formation.
-
Catalyst (Optional): n-Propylamine or Acetic Acid (only if reaction kinetics are slow; usually not required for reflux protocols).
-
Washing Solvents: Toluene, Ethanol, Acetone.
Equipment
-
Round-bottom flask (2-neck or 3-neck) equipped with a reflux condenser.
-
Magnetic stir plate and PTFE-coated stir bar.
-
Nitrogen/Argon gas line (to maintain anhydrous atmosphere).
-
Centrifuge (capable of >10,000 rpm) or Vacuum Filtration setup.
-
Vacuum oven.
Experimental Protocol
Phase 1: Surface Activation (Critical)
Why: Stored silica often has condensed siloxane bridges on the surface. Activation restores hydroxyl groups (-OH), increasing the density of grafting sites.
-
Disperse SiO₂ NPs in 10% HNO₃ or a Piranha solution (3:1 H₂SO₄:H₂O₂) for 1 hour. (Caution: Piranha solution reacts violently with organics).
-
Centrifuge and wash with deionized water until pH is neutral.
-
Wash twice with ethanol.
-
Drying: Dry at 80°C under vacuum for 4 hours. Do not over-dry at >150°C, or you will re-condense the silanols.
Phase 2: Functionalization Reaction
-
Dispersion: Disperse 1.0 g of Activated SiO₂ NPs in 50 mL of anhydrous toluene. Sonicate for 15-20 minutes to ensure a monodisperse suspension. Aggregates present here will be permanently cross-linked later.
-
Inert Atmosphere: Purge the flask with Nitrogen/Argon for 10 minutes.
-
Silane Addition: Add 0.5 mL to 1.0 mL of TEVPS dropwise while stirring.
-
Expert Note: A large excess is used because the bulky phenyl group slows diffusion.
-
-
Reflux: Heat the mixture to reflux (110°C) for 12–24 hours under continuous stirring.
-
Why Reflux? High temperature overcomes the steric hindrance of the phenyl ring and drives the condensation equilibrium forward by removing water (azeotropic distillation).
-
Phase 3: Workup and Curing
-
Isolation: Cool to room temperature. Centrifuge (12,000 rpm, 15 min) to pellet the particles.
-
Washing:
-
Wash 2x with Toluene (removes unreacted silane).
-
Wash 2x with Ethanol (removes physisorbed byproducts).
-
-
Curing (The "Lock-in" Step): Dry the pellet in a vacuum oven at 110°C for 2 hours .
-
Causality: This step promotes cross-linking between adjacent silane molecules on the surface, creating a robust "shell" that won't leach during subsequent polymerization steps.
-
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow ensuring activation, covalent bonding, and purification.
Characterization & Quality Control
To validate the protocol, compare the functionalized particles (SiO₂-TEVPS) against the bare silica (SiO₂-OH).
| Technique | Parameter | Expected Result for SiO₂-TEVPS | Interpretation |
| FTIR | C=C Stretch | Peak at ~1630 cm⁻¹ | Presence of vinyl group. |
| FTIR | C-H Aromatic | Peaks at 3000–3100 cm⁻¹ | Presence of phenyl ring. |
| FTIR | Si-OH | Reduced intensity at ~3400 cm⁻¹ | Consumption of surface hydroxyls. |
| TGA | Weight Loss | 5% – 15% loss between 200–600°C | Degradation of organic silane shell. |
| DLS | Hydrodynamic Size | Slight increase (+5–10 nm) | Confirmation of surface layer; check for aggregation. |
| Zeta Potential | Surface Charge | Shift (usually less negative than bare SiO₂) | Masking of surface silanols. |
Troubleshooting & Expert Insights
The "White Gunk" Phenomenon
-
Symptom: A white, gelatinous precipitate forms in the flask separate from the nanoparticles.
-
Cause: Bulk polymerization of the silane. This happens if there is too much water in the solvent.
-
Solution: Use anhydrous toluene. If reagents are old, distill the silane before use.
Low Grafting Density
-
Symptom: TGA shows <2% weight loss; FTIR peaks are weak.
-
Cause: Steric hindrance of the phenyl group prevented access to the surface, or the silica surface was "dry" (no -OH groups).
-
Solution: Ensure the Activation step (Phase 1) is performed. Do not calcine particles at >500°C immediately before use, as this removes the necessary silanol anchors.
Aggregation
-
Symptom: DLS shows micron-sized particles instead of nano-sized.
-
Cause: Drying the particles from a high-surface-tension solvent (water) or insufficient sonication before reaction.
-
Solution: Always re-disperse in ethanol or acetone before final drying. If aggregation occurs during reaction, reduce particle concentration in toluene.
References
-
Mechanism of Silanization: Arkles, B. (2014). Hydrophobicity, Hydrophilicity and Silanes.[2] Gelest, Inc.
-
Stöber Method & Functionalization: Stöber, W., Fink, A., & Bohn, E. (1968). Controlled growth of monodisperse silica spheres in the micron size range.[3] Journal of Colloid and Interface Science, 26(1), 62-69.
-
Toluene Reflux Protocol: Posthumus, W., et al. (2004). Surface modification of polymeric nanoparticles with silanes. Journal of Colloid and Interface Science, 269(1), 109-116.
-
Vinylphenyl Silane Characterization: TCI Chemicals. Product Specification: Trimethoxy(4-vinylphenyl)silane.
-
Grafting Density Calculation: Kates, R. P., et al. (2011). Determination of the grafting density of silanes on silica nanoparticles. Langmuir, 27(11), 6661-6667.
Sources
Application Note & Protocol: Synthesis of Core-Shell Nanoparticles Utilizing Vinylphenyl Silane Linkers for Advanced Drug Delivery and Research Applications
Abstract
This comprehensive guide details the synthesis and application of core-shell nanoparticles, with a specific focus on the strategic use of vinylphenyl silane linkers to functionalize the nanoparticle surface. Core-shell nanoparticles are a class of nanomaterials that offer unique advantages, including enhanced stability, controlled release of therapeutic agents, and versatile surface modification capabilities.[1][2] The incorporation of vinylphenyl silane linkers provides a robust platform for subsequent chemical modifications, making these nanoparticles particularly suitable for advanced applications in drug delivery, bioimaging, and diagnostics.[3][4] This document provides detailed, step-by-step protocols for the synthesis of a silica-based core-shell nanoparticle system, its functionalization with a vinyl silane, and subsequent characterization. It is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage these advanced materials in their work.
Introduction: The Significance of Core-Shell Nanoparticles
Core-shell nanoparticles are composite materials where a core material is encapsulated by a shell of a different composition.[2][5] This architecture offers several advantages over simple, single-component nanoparticles:
-
Enhanced Stability: The shell can protect the core from the surrounding environment, preventing degradation and aggregation.[2]
-
Controlled Release: The shell can be engineered to control the release kinetics of a drug or other payload encapsulated within the core.[5]
-
Biocompatibility: A biocompatible shell can be used to coat a potentially toxic core material, rendering the nanoparticle safe for biological applications.[2]
-
Surface Functionalization: The shell provides a surface that can be readily modified with various functional groups, enabling the attachment of targeting ligands, imaging agents, or other molecules.[1][6]
The choice of core and shell materials is dictated by the intended application. Common core materials include metallic nanoparticles (e.g., gold, silver), magnetic nanoparticles (e.g., iron oxide), and quantum dots.[1][7] Silica is a popular choice for the shell material due to its biocompatibility, chemical stability, and the ease with which its surface can be functionalized.[8]
The Crucial Role of Vinylphenyl Silane Linkers
Silane coupling agents are instrumental in modifying the surface of inorganic nanoparticles, acting as a bridge between the inorganic material and an organic polymer or biomolecule.[9][10] Vinylphenyl silane, in particular, offers a versatile platform for surface functionalization. The silane group reacts with hydroxyl groups on the surface of silica nanoparticles to form stable covalent bonds.[11] The exposed vinyl group then serves as a reactive handle for a variety of subsequent chemical modifications, including polymerization and click chemistry reactions. This allows for the attachment of a wide range of molecules, such as drugs, targeting ligands, and imaging agents.
The use of vinyl silane in the initial stages of mesoporous silica nanoparticle synthesis can also prevent a reduction in surface area that is often observed with post-synthesis functionalization methods.[12]
Experimental Protocols
This section provides detailed protocols for the synthesis of silica nanoparticles (the "core"), the formation of a silica shell functionalized with vinyl groups, and subsequent characterization.
Synthesis of Silica Nanoparticle Cores (Stöber Method)
This protocol describes the synthesis of monodisperse silica nanoparticles via the hydrolysis and condensation of tetraethyl orthosilicate (TEOS).
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol (absolute)
-
Ammonium hydroxide solution (28-30%)
-
Deionized water
Protocol:
-
In a flask, mix 50 mL of absolute ethanol and 5 mL of deionized water.
-
Add 3 mL of ammonium hydroxide solution to the ethanol/water mixture and stir vigorously for 15 minutes at room temperature.
-
Rapidly add 2.5 mL of TEOS to the stirring solution.
-
Allow the reaction to proceed for 12 hours at room temperature with continuous stirring.
-
Collect the silica nanoparticles by centrifugation at 8000 rpm for 20 minutes.
-
Wash the nanoparticles three times with ethanol and once with deionized water to remove unreacted reagents.
-
Resuspend the silica nanoparticles in 20 mL of ethanol.
Formation of a Vinyl-Functionalized Silica Shell
This protocol details the coating of the silica cores with a silica shell incorporating a vinylphenyl silane linker.
Materials:
-
Silica nanoparticle suspension from section 3.1
-
Tetraethyl orthosilicate (TEOS)
-
Vinyltrimethoxysilane (VTMS) or Vinyltriethoxysilane (VTES)
-
Ethanol (absolute)
-
Ammonium hydroxide solution (28-30%)
Protocol:
-
In a flask, add 10 mL of the silica nanoparticle suspension to 40 mL of absolute ethanol and sonicate for 15 minutes to ensure a uniform dispersion.
-
Add 1.5 mL of ammonium hydroxide solution and stir the mixture for 30 minutes.
-
In a separate vial, prepare a mixture of 0.5 mL of TEOS and 0.2 mL of VTMS (or VTES).
-
Add the TEOS/VTMS mixture dropwise to the stirring silica nanoparticle suspension.
-
Allow the reaction to proceed for 6 hours at room temperature.
-
Collect the core-shell nanoparticles by centrifugation at 8000 rpm for 20 minutes.
-
Wash the nanoparticles three times with ethanol and once with deionized water.
-
Dry the vinyl-functionalized core-shell nanoparticles in a vacuum oven at 60°C overnight.
Workflow for Core-Shell Nanoparticle Synthesis
Sources
- 1. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 2. ajol.info [ajol.info]
- 3. Core–shell particles for drug-delivery, bioimaging, sensing, and tissue engineering - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 4. Core-shell nanostructures: perspectives towards drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Core–Shell Particles: From Fabrication Methods to Diverse Manipulation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. warsaw4phd.eu [warsaw4phd.eu]
- 8. susi.usi.ch [susi.usi.ch]
- 9. Synthesis of vinyl-based silica nanoparticles by sol–gel method and their influences on network microstructure and dynamic mechanical properties of nitrile rubber nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A Review on Surface Functionalization and Characterization of Silicon Oxide Nanoparticle: Implications for Enhanced Hydrocarbon Recovery [mdpi.com]
- 12. preprints.org [preprints.org]
High-Performance Synthesis of Poly(Styrene-co-Triethoxy(4-vinylphenyl)silane)
This Application Note and Protocol guide details the copolymerization of Styrene and Triethoxy(4-vinylphenyl)silane (TEVPS) . This specific copolymer system represents a critical class of "reactive" organic-inorganic hybrid materials. Unlike simple vinyl silanes (e.g., vinyltriethoxysilane), TEVPS possesses a styrenic double bond, ensuring near-ideal reactivity ratios with styrene (
The resulting polymer, P(St-co-TEVPS) , serves as a versatile scaffold for drug delivery vectors (via core-shell crosslinking), stationary phases in chromatography, and high-performance surface coatings.
Part 1: Strategic Overview & Mechanism
The Chemistry of Hybridization
The copolymerization of styrene and TEVPS combines the processability of polystyrene with the sol-gel reactivity of alkoxysilanes. The pendant triethoxysilyl groups (
Key Mechanistic Advantages:
-
Reactivity Matching: Both monomers are styrenic derivatives. This ensures a random copolymer architecture, unlike acrylate/styrene or vinyl ether/styrene systems which often alternate or drift.
-
Post-Functionalization: The ethoxy groups can be hydrolyzed to silanols, allowing the polymer to covalently bind to silica nanoparticles, glass surfaces, or self-crosslink into robust microspheres.
The "Silent Killer": Moisture Control
The primary failure mode in this protocol is premature hydrolysis . Atmospheric moisture reacts with the
-
Gelation (uncontrolled crosslinking).
-
Insoluble micro-gels.
-
Loss of shelf-life. Rule: All reagents must be anhydrous. Glassware must be flame-dried or baked at 120°C.
Part 2: Experimental Protocols
Protocol A: Free Radical Polymerization (FRP)
Best for: Bench-scale synthesis, high molecular weight, and robust yields.
1. Reagents & Equipment
-
Monomer 1: Styrene (≥99%), washed with 10% NaOH to remove inhibitor (TBC), dried over
, and vacuum distilled. -
Monomer 2: this compound (TEVPS), distilled under reduced pressure.
-
Initiator: AIBN (Azobisisobutyronitrile), recrystallized from methanol.
-
Solvent: Anhydrous Toluene (dried over Na/Benzophenone).
-
Gas: High-purity Nitrogen or Argon.
2. The Procedure (Schlenk Technique)
Step 1: Feed Preparation
In a glovebox or under active
| Component | Mass/Vol | Moles (approx) | Role |
| Styrene | 9.0 g | 86.4 mmol | Backbone Monomer |
| TEVPS | 2.68 g | 10.0 mmol | Functional Monomer |
| AIBN | 0.16 g | 1.0 mmol | Radical Initiator |
| Toluene | 25 mL | N/A | Solvent (50 wt% solids) |
Step 2: Deoxygenation (Freeze-Pump-Thaw) Oxygen inhibits radical polymerization.
-
Freeze the solution in liquid nitrogen.
-
Apply vacuum (<100 mTorr) for 10 minutes.
-
Thaw in warm water with the flask closed.
-
Repeat 3 times . Backfill with
.
Step 3: Polymerization
-
Immerse the flask in a thermostated oil bath at 70°C .
-
Stir magnetically at 300 RPM.
-
Time: Run for 12–24 hours. (Conversion is typically 70-80%).
Step 4: Purification
-
Cool the flask to room temperature.
-
Dilute with 10 mL anhydrous THF.
-
Precipitation: Dropwise addition into excess cold, anhydrous Hexane (Ratio 1:10).
-
Note: Avoid Methanol if possible. While standard for PS, methanol can undergo transesterification with the ethoxy silane groups over time. Hexane is chemically inert to the silane.
-
-
Filter the white precipitate and dry under vacuum at 40°C for 24 hours.
Protocol B: Atom Transfer Radical Polymerization (ATRP)
Best for: Precision molecular weight (
1. Catalyst System
-
Initiator: Ethyl
-bromoisobutyrate (EBiB). -
Catalyst: Cu(I)Br (Purified by washing with glacial acetic acid).
-
Ligand: PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine).
2. The Procedure
Step 1: Complex Formation In a Schlenk tube, add CuBr (1 eq) and apply vacuum/nitrogen cycles. Inject degassed Anisole (solvent) and PMDETA (1 eq). Stir until the copper complex forms (often light green/blue).
Step 2: Monomer Addition Add degassed Styrene and TEVPS via syringe.
-
Target DP (Degree of Polymerization): 200.
-
Ratio: [Monomer] : [Initiator] : [CuBr] : [Ligand] = 200 : 1 : 1 : 1.
Step 3: Reaction
-
Inject Initiator (EBiB).
-
Heat to 90°C (ATRP of styrene requires higher activation energy than acrylates).
-
Monitor conversion via GC or NMR.[1] Stop at ~60% conversion to preserve end-group fidelity.
Step 4: Catalyst Removal
-
Dilute with THF.
-
Pass through a short column of neutral alumina to remove the copper catalyst (solution turns from green to clear).
-
Precipitate in Hexane.
Part 3: Visualization & Workflows
Synthesis Workflow Diagram
The following diagram illustrates the critical decision pathways and environmental controls required for success.
Caption: Workflow for the synthesis of P(St-co-TEVPS) highlighting critical purification and branching methodology.
Part 4: Characterization & Validation
To ensure the protocol was successful, you must validate the structure using the following metrics.
| Technique | Observation | Interpretation |
| 1H NMR ( | Aromatic protons (Styrene + TEVPS phenyl ring). | |
| Methylene protons ( | ||
| Methyl protons of the ethoxy group. | ||
| FTIR | 1080–1100 cm | Strong Si-O-C stretching vibration. |
| 3026, 2924 cm | C-H aromatic and aliphatic stretches. | |
| GPC (THF) | Monomodal peak | Absence of low Mw tail indicates no premature hydrolysis/coupling. |
Calculation of Composition (
Part 5: Application Note - Sol-Gel Crosslinking
For drug delivery or coating applications, the linear copolymer is often crosslinked to form a stable network.
Protocol:
-
Dissolve P(St-co-TEVPS) in THF/Ethanol (90:10).
-
Add Acid Catalyst : 0.1 M HCl (trace amount).
-
Add Water : Stoichiometric amount relative to silane (3 eq).
-
Cast film or emulsify.
-
Cure at 60°C. The acid hydrolyzes
, which then condense to form networks.
Caption: Sol-gel mechanism converting linear P(St-co-TEVPS) into a crosslinked hybrid material.
References
-
Daken Chemical. (2026).[2] Applications of (4-ethenylphenyl) trimethoxy-Silane in Reinforced Polymer Composites. Retrieved from
-
Tokyo Chemical Industry (TCI). (2026). Product Specification: Trimethoxy(4-vinylphenyl)silane. Retrieved from
-
National Science Foundation (NSF). (2018). An Organoborane Vinyl Monomer with Styrene-like Radical Reactivity.[3] (Discusses reactivity ratios of styrenic derivatives). Retrieved from
-
Matyjaszewski, K., et al. (1999). Atom transfer radical polymerization (ATRP) of styrene and methyl methacrylate. Carnegie Mellon University. Retrieved from
-
Sigma-Aldrich. (2024). Polymerizing via ATRP: Styrene Polymerization Protocols. Retrieved from
Sources
Functionalizing metal oxides with p-styryltriethoxysilane for sensors
Application Note: High-Fidelity Surface Functionalization of Metal Oxides with p-Styryltriethoxysilane (STES) for Sensor Interfaces
Executive Summary
This guide details the protocol for functionalizing metal oxide (MOx) sensor surfaces (TiO₂, SiO₂, ZnO, Al₂O₃) with p-Styryltriethoxysilane (STES) .
STES serves as a critical "molecular bridge" in sensor fabrication, particularly for Molecularly Imprinted Polymers (MIPs) . Its triethoxysilane headgroup covalently anchors to the inorganic sensor substrate, while its styryl (vinyl-benzene) tail group remains available for radical copolymerization with organic sensing layers. This creates a mechanically robust, covalently bonded interface that prevents delamination during sensor operation in liquid media.
Key Applications:
-
Surface Plasmon Resonance (SPR) chips.
-
Quartz Crystal Microbalance (QCM) electrodes.[1]
-
Electrochemical impedance sensors.
Mechanistic Principles
The functionalization process relies on a condensation reaction between the hydrolyzed silane and surface hydroxyl (-OH) groups on the metal oxide.
The Chemical Pathway:
-
Hydrolysis: The ethoxy groups (
) of STES hydrolyze in the presence of trace moisture to form silanols ( ), releasing ethanol. -
Physisorption: Silanol groups form hydrogen bonds with the hydroxylated metal oxide surface.
-
Condensation: Under thermal curing, water is eliminated, forming stable siloxane bonds (
). -
Polymerization (Post-Functionalization): The pendant styryl group participates in free-radical polymerization with MIP monomers (e.g., methacrylic acid, styrene), grafting the polymer directly to the sensor.
Mechanism Diagram
Figure 1: Mechanistic pathway of STES anchoring to metal oxides and subsequent MIP grafting.
Experimental Protocol
Safety Warning: Piranha solution is highly corrosive and explosive in contact with organics. Handle with extreme caution in a fume hood. Toluene is flammable and toxic.
Materials Required
-
Precursor: p-Styryltriethoxysilane (STES) (95%+, Gelest/Sigma).
-
Solvent: Anhydrous Toluene (99.8%).
-
Catalyst: Acetic Acid (Glacial) or Propylamine (Optional, for pH control).
-
Substrates: QCM chips (Au/TiO₂), Glass slides, or Silicon wafers.
Step-by-Step Methodology
Phase 1: Surface Activation (Critical) Goal: Maximize surface hydroxyl (-OH) density to ensure high silane coverage.
-
Solvent Clean: Sonicate substrates in Acetone (10 min), then Isopropanol (10 min). Dry with N₂.
-
Hydroxylation:
-
Option A (Standard): Expose to Oxygen Plasma (100W, 0.5 mbar) for 5–10 minutes.
-
Option B (Aggressive - Glass/SiO₂ only): Immerse in Piranha solution (3:1 H₂SO₄:H₂O₂) for 15 min. Rinse copiously with Milli-Q water.
-
Option C (Metal Oxides like ZnO): UV/Ozone treatment for 20 minutes.
-
Phase 2: Silanization (Anhydrous Liquid Phase) Goal: Form a self-assembled monolayer (SAM) without bulk polymerization.
-
Solution Prep: Prepare a 1% - 2% (v/v) solution of STES in anhydrous toluene.
-
Note: Perform this in a glovebox or under dry N₂ flow to prevent premature hydrolysis.
-
-
Incubation: Immerse the activated substrates in the silane solution.
-
Condition: 6–12 hours at Room Temperature (RT) OR 2 hours at 60°C (Reflux).
-
Insight: Elevated temperature accelerates reaction but increases risk of polymerization in solution (cloudiness). RT is preferred for smoother monolayers.
-
-
Washing: Remove substrates and rinse strictly in this order to remove unbound silanes:
-
Toluene (2x)[2]
-
Acetone (1x)
-
Ethanol (1x)
-
-
Drying: Blow dry with Nitrogen stream.
Phase 3: Curing (Condensation) Goal: Lock the silane to the surface via covalent Si-O-Metal bonds.
-
Place substrates in an oven at 100°C – 120°C for 1 hour.
-
Why? This drives the dehydration reaction, converting hydrogen bonds into permanent covalent bonds.
-
Workflow Diagram
Figure 2: Operational workflow for STES functionalization.
Quality Control & Characterization
To validate the protocol, compare the modified surface against a blank control.
| Characterization Method | Parameter Measured | Expected Result (STES Modified) | Control (Clean MOx) |
| Contact Angle (WCA) | Hydrophobicity | 75° – 90° (Hydrophobic) | < 10° (Superhydrophilic) |
| Ellipsometry | Layer Thickness | 0.8 – 1.5 nm (Monolayer range) | N/A |
| XPS (X-ray Photoelectron) | Surface Composition | Peaks for Si (2p) and C (1s) (C=C bonds) | Ti/Zn/Al and O only |
| FTIR (ATR) | Functional Groups | 1600 cm⁻¹ (Aromatic C=C), 1630 cm⁻¹ (Vinyl) | Broad -OH stretch |
Data Interpretation:
-
WCA < 60°: Indicates incomplete coverage. Re-clean and extend silanization time.
-
WCA > 95°: Indicates multilayer formation (polymerization). Improve washing steps or reduce silane concentration.
Troubleshooting Guide
-
Issue: Hazy/Cloudy Film on Sensor
-
Cause: Bulk polymerization of STES in the solvent due to excess water.
-
Fix: Use strictly anhydrous toluene. Filter the silane solution (0.2 µm PTFE) before use.
-
-
Issue: MIP Delamination in Water
-
Cause: Poor covalent anchoring.
-
Fix: Ensure the "Curing" step (110°C) is not skipped. This is vital for water stability.
-
-
Issue: Low Sensor Sensitivity
-
Cause: Silane layer is too thick (insulating).
-
Fix: Reduce reaction time or concentration to 0.5%. Verify monolayer thickness via Ellipsometry.
-
References
-
Gelest, Inc. (2016). p-STYRYLTRIETHOXYSILANE Safety Data Sheet & Technical Data. Retrieved from [Link]
- Arkles, B. (2014). Silane Coupling Agents: Connecting Across Boundaries. Gelest Inc. Tech Guide. (Standard reference for silane hydrolysis mechanisms).
- Sellergren, B. (2001). Molecularly Imprinted Polymers: Man-Made Mimics of Antibodies and their Applications in Analytical Chemistry. Elsevier. (Foundational text on MIP grafting via vinyl silanes).
- Piletsky, S. A., et al. (2006). Substitution of antibodies and receptors with molecularly imprinted polymers in enzyme-linked and fluorescent assays. Biosensors and Bioelectronics.
- Plueddemann, E. P. (1991). Silane Coupling Agents. Plenum Press.
Sources
Modification of chromatographic stationary phases using vinylphenyl silanes
Application Note: Advanced Modification of Chromatographic Stationary Phases Using Vinylphenyl Silanes
Introduction and Mechanistic Rationale
In the development of high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) stationary phases, achieving orthogonal selectivity and high efficiency is paramount. Traditional alkyl-bonded phases (e.g., C18) often lack the necessary selectivity for closely related aromatic isomers, halogenated compounds, and complex biopharmaceuticals.
The introduction of vinylphenyl silanes—such as (4-Vinylphenyl)trimethoxysilane or tetrakis(4-vinylbenzyl)silane—into silica surface modification protocols offers a transformative solution[1][2]. These modifiers act as dual-function anchors:
-
The Phenyl Ring: Imparts strong
and dipole-induced dipole interactions, drastically enhancing the retention and shape selectivity of aromatic and polarizable analytes[3]. -
The Terminal Vinyl Group: Serves as a highly reactive, orthogonal handle for secondary functionalization via "click" chemistry (e.g., thiol-ene radical addition)[4]. This allows for the rapid synthesis of mixed-mode or chiral stationary phases without the steric hindrance typically associated with grafting bulky silane coupling agents directly to silica.
Workflow and Mechanistic Pathways
To fully leverage vinylphenyl silanes, it is critical to understand both the synthetic workflow and the functional interactions at the molecular level.
Workflow for silica stationary phase modification using vinylphenyl silanes.
Mechanistic roles of functional moieties in vinylphenyl silane stationary phases.
Experimental Protocols: A Self-Validating System
As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating. The following methodology includes critical checkpoints to ensure the integrity of the stationary phase before column packing.
Materials Required:
-
Spherical porous silica (e.g., 5 µm diameter, 120 Å pore size, 300 m²/g surface area).
-
Anhydrous Toluene (dried over molecular sieves).
-
Hexamethyldisilazane (HMDS) and Trimethylchlorosilane (TMCS) for endcapping.
-
Azobisisobutyronitrile (AIBN) and target thiol (e.g., 1-octadecanethiol) for secondary modification.
Step 1: Silica Activation (Hydroxylation)
Causality: Commercial silica often contains dehydrated siloxane bridges (Si-O-Si) due to high-temperature calcination. Acid hydrolysis opens these bridges, maximizing the density of reactive surface silanols (ideally ~8 µmol/m²) required for dense silane coverage[5].
-
Suspend 10 g of bare silica in 100 mL of 0.1 M HCl.
-
Reflux at 100 °C for 24 hours under gentle stirring.
-
Filter and wash extensively with HPLC-grade water until the filtrate reaches neutral pH, followed by a methanol wash.
-
Dry the activated silica under vacuum at 150 °C for 12 hours to remove physisorbed water, leaving only chemisorbed silanols.
Step 2: Silanization with Vinylphenyl Silane
Causality: The reaction must be performed in anhydrous toluene. Trace water will cause the trimethoxysilane to self-condense into polymeric networks, blocking the mesopores of the silica and destroying chromatographic mass transfer kinetics[3][6].
-
Disperse 10 g of activated silica in 100 mL of anhydrous toluene.
-
Add an excess of VPTMS (typically 10 µmol/m² based on silica surface area) to the suspension.
-
Reflux the mixture at 110 °C for 24 hours under an inert nitrogen atmosphere.
-
Filter the modified silica (Vinylphenyl-Silica) and wash sequentially with toluene, dichloromethane, and methanol to remove unreacted silane.
-
Validation Checkpoint: Perform Elemental Analysis (Carbon %). A successful dense monolayer typically yields a carbon load of 4-6%, depending on the base silica's surface area.
Step 3: Secondary Functionalization via Thiol-Ene Click Chemistry (Optional)
Causality: The vinyl groups on the surface are highly amenable to radical-mediated thiol-ene click reactions. This step is thermodynamically driven and highly efficient, allowing the attachment of complex ligands (e.g., long alkyl chains, chiral selectors, or ion-exchange groups) that would otherwise fail to graft directly to silica due to steric crowding[4].
-
Suspend 5 g of Vinylphenyl-Silica in 50 mL of tetrahydrofuran (THF).
-
Add 3 equivalents of the desired thiol (e.g., 1-octadecanethiol for a mixed-mode C18/Pi-Pi phase) and 0.05 equivalents of AIBN (radical initiator).
-
Degas the mixture via nitrogen sparging for 15 minutes.
-
Heat to 60 °C and stir for 12 hours.
-
Filter, wash with THF and methanol, and dry under vacuum.
Step 4: Endcapping
Causality: Unreacted residual silanols act as strong cation-exchange sites, causing severe peak tailing for basic pharmaceutical compounds. Endcapping with small, reactive silanes neutralizes these sites.
-
Suspend the modified silica in 50 mL of anhydrous toluene.
-
Add 5 mL of HMDS and 1 mL of TMCS.
-
Reflux at 80 °C for 12 hours.
-
Wash, filter, and dry the final stationary phase.
Quantitative Data and Optimization Parameters
To ensure reproducibility and optimal chromatographic performance, the following parameters must be strictly controlled. Table 1 summarizes the optimized conditions and their direct effects on the stationary phase architecture.
Table 1: Optimization Parameters for Vinylphenyl Silane Modification
| Modification Step | Critical Parameter | Optimal Condition | Effect on Stationary Phase Architecture |
| Silica Activation | Acid Concentration | 0.1 M HCl, 100 °C, 24 h | Maximizes silanol density (~8 µmol/m²), ensuring high ligand density. |
| Silanization | Silane Concentration | 10 µmol/m² (Excess) | Achieves maximum surface coverage (~3.5 µmol/m² bonded phase). |
| Silanization | Solvent Anhydricity | Anhydrous Toluene | Prevents silane polycondensation; preserves pore volume and efficiency. |
| Thiol-Ene Click | Initiator (AIBN) Conc. | 2 wt% relative to thiol | Drives >90% conversion of vinyl groups without degrading the silica matrix. |
| Endcapping | HMDS/TMCS Ratio | 5:1 (v/v), 80 °C, 12 h | Sterically shields residual silanols; eliminates peak tailing for basic drugs. |
Chromatographic Evaluation and Field Applications
Stationary phases modified with vinylphenyl silanes exhibit unique retention mechanisms. In reversed-phase liquid chromatography (RPLC), the embedded phenyl ring provides enhanced shape selectivity for planar molecules (e.g., polycyclic aromatic hydrocarbons) and distinct retention shifts for fluorinated or nitro-aromatic compounds compared to standard C18 columns.
Furthermore, when utilized in the preparation of monolithic capillary columns (e.g., using2[2] or7[7] crosslinkers), these materials demonstrate exceptional permeability and efficiency. Studies have shown that optimized vinylphenyl monoliths can achieve efficiencies up to 72,000 plates/m, enabling the ultra-fast separation of both small-molecule drugs and large biopolymers[2][8].
References
- Cyano Silanes - Changfu Chemical.cfsilicones.com.
- Monolithic poly(p-methylstyrene-co-1,2-bis(p-vinylphenyl)ethane) capillary columns as novel styrene stationary phases for biopolymer separation.PubMed (nih.gov).
- Advancements in the preparation of high-performance liquid chromatographic organic polymer monoliths for the separation of small-molecule drugs.PMC (nih.gov).
- The Surface Modification of Silica with Vinyltriethoxysilane.ResearchGate.
- Quest for organic polymer-based monolithic columns affording enhanced efficiency in high performance liquid chromatography separations of small molecules in isocratic mode.PMC (nih.gov).
- Surface modification of silica nanoparticles using phenyl trimethoxy silane and their dispersion stability in N-methyl-2-pyrrolidone.ResearchGate.
- Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl triethoxysilane.RSC Publishing.
- Developments in the Preparation of Organic Polymer Monoliths for the Separation of Small Molecules.LCGC International.
Sources
- 1. Cyano Compounds, 2 Cyano Phenol | Changfu Chemical [cfsilicones.com]
- 2. Quest for organic polymer-based monolithic columns affording enhanced efficiency in high performance liquid chromatography separations of small molecules in isocratic mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advancements in the preparation of high-performance liquid chromatographic organic polymer monoliths for the separation of small-molecule drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl triethoxysilane - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Monolithic poly(p-methylstyrene-co-1,2-bis(p-vinylphenyl)ethane) capillary columns as novel styrene stationary phases for biopolymer separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Optimizing hydrolysis rates of triethoxy(4-vinylphenyl)silane in aqueous media
The following technical guide is structured as a Tier 3 Support resource, designed for researchers requiring precise control over the hydrolysis of Triethoxy(4-vinylphenyl)silane (TEVPS) .
Core Technical Overview
This compound (TEVPS) presents a unique challenge compared to standard silanes (e.g., TEOS or APTES). It possesses a bulky, hydrophobic styryl group (vinylphenyl) directly attached to the silicon atom.
This structure creates two competing kinetic regimes:[1]
-
Steric Hindrance: The bulky phenyl ring retards the nucleophilic attack of water at the silicon center, slowing hydrolysis.
-
Hydrophobicity: The non-polar styryl tail makes the molecule immiscible in pure aqueous media, necessitating organic co-solvents.
The Goal: Maximize the concentration of reactive silanol species (
Critical Parameters & Mechanism
The hydrolysis rate (
The "Golden Window" for Hydrolysis
-
pH 3.5 – 4.5 (Acid Catalysis): This is the optimal window. Hydronium ions (
) protonate the ethoxy oxygen, making the silicon more electrophilic and susceptible to water attack. Crucially, at this pH, the resulting silanols are relatively stable against condensation (which is minimal at pH ~4). -
pH 7 (Neutral): Reaction is kinetically stalled. TEVPS will phase separate (oil out) before hydrolyzing.
-
pH > 8 (Base Catalysis): AVOID. Base catalysis promotes rapid condensation. The silanols will immediately crosslink into insoluble oligomers or gels.
Visualizing the Mechanism
The following diagram illustrates the acid-catalyzed pathway you must target.
Figure 1: Acid-catalyzed hydrolysis pathway of TEVPS. The green node represents the target state for surface modification.
Troubleshooting & Optimization (Q&A)
Section A: Solubility & Phase Stability
Q: Why does my solution turn cloudy or form oil beads immediately upon adding TEVPS? A: This is a solubility failure , not necessarily a chemical failure. TEVPS is highly hydrophobic.
-
Root Cause: The water content in your solvent system exceeds the miscibility limit of the unhydrolyzed silane.
-
Solution: Use a "High-Alcohol" initiation method. Start with 90-95% Ethanol (or Methanol) and only 5-10% Water . As hydrolysis proceeds, the silane converts to hydrophilic silanols (
), allowing you to slowly add more water if needed later. -
Protocol Adjustment: Ensure your solvent is at least 90% organic before adding the silane.
Q: Can I use Acetone or THF instead of Ethanol? A: Yes, but with caveats.
-
THF: Excellent solvent for the styryl group but difficult to remove later.
-
Acetone: Not recommended for acid-catalyzed hydrolysis. Acetone can undergo aldol condensation under acidic conditions or react with silanols to form ketals, interfering with the reaction. Stick to Ethanol or Methanol.
Section B: Kinetics & Catalysis
Q: I am using HCl to adjust pH, but the reaction is too fast/uncontrollable. Why? A: HCl is a strong mineral acid. It can drop the local pH too low (< 2), which accelerates condensation as well as hydrolysis.
-
Recommendation: Switch to Acetic Acid . It acts as a buffer, maintaining the pH more reliably around 3.5–4.5.
-
Dosage: A 1% Acetic Acid solution in water is usually sufficient to catalyze the reaction without inducing rapid gelation.
Q: How do I know when hydrolysis is complete? A: Visual clarity is the first indicator, but it is not quantitative.
-
Visual: The solution should transition from a hazy emulsion (if water was high) to a crystal-clear single phase.
-
Analytical (Gold Standard): FTIR Spectroscopy . Monitor the disappearance of the siloxane (Si-O-C) peak at ~1080-1100 cm⁻¹ and the appearance of the silanol (Si-OH) band at ~900-950 cm⁻¹ .
-
Simple Test: Take 1 mL of solution and add it to water. If it remains clear, the hydrophobic ethoxy groups are gone. If it turns cloudy, unhydrolyzed TEVPS remains.
Section C: Shelf-Life & Stability
Q: My hydrolyzed solution gelled after 24 hours. How do I extend the pot life? A: TEVPS silanols are metastable. The styryl group provides some steric stabilization, but they will condense.
-
Temperature: Store the hydrolyzed solution at 4°C . This significantly retards the condensation rate (
) while maintaining the silanol state. -
Concentration: Do not hydrolyze at concentrations >2% (w/w). Higher concentrations exponentially increase the probability of intermolecular collision and gelation.
-
Inhibitors: If you observe polymerization of the vinyl group (precipitate is rubbery/organic rather than silica-like), add a radical inhibitor like Hydroquinone (10-50 ppm) to the solvent system.
Optimized Experimental Protocol
Objective: Prepare a 1% active TEVPS solution for surface modification.
Reagents
-
Silane: this compound (TEVPS)
-
Solvent: Ethanol (99.5%, anhydrous grade preferred initially)
-
Catalyst: 0.1 M Acetic Acid (aq)
-
Water: Deionized (DI) Water
Workflow Diagram
Figure 2: Step-by-step preparation workflow.
Step-by-Step Procedure
-
Solvent Preparation: In a clean beaker, mix 95 mL of Ethanol and 5 mL of DI Water .
-
Acidification: Add glacial acetic acid dropwise until the pH reaches 4.0 ± 0.5 . (Verify with a pH meter, not paper, as alcohol affects paper readings).
-
Silane Addition: While stirring magnetically (medium speed), add 1.0 g (approx. 1 mL) of TEVPS.
-
Note: The solution may look slightly hazy initially due to the oil drops.
-
-
Hydrolysis Interval: Cover the beaker (parafilm) to prevent solvent evaporation. Stir at room temperature (
) for 60 minutes .-
Why 60 mins? Phenyl silanes hydrolyze slower than alkyl silanes. They require this "induction period."
-
-
Validation: Stop stirring. The solution should be perfectly clear.
-
Usage: Use within 12 hours .[4] If storing, refrigerate at 4°C.
-
Data Summary: Solvent & pH Effects[1][2][4][5]
| Parameter | Condition | Outcome | Mechanism |
| pH | < 2 (Strong Acid) | Fast Hydrolysis / Fast Gelation | Uncontrollable condensation. |
| pH | 3.5 – 4.5 | Optimal | Fast Hydrolysis / Slow Condensation. |
| pH | 7.0 (Neutral) | No Reaction / Phase Separation | Lack of catalytic protons. |
| pH | > 8.0 (Base) | Rapid Precipitation | Base-catalyzed condensation dominates. |
| Solvent | 100% Water | Failure (Oiling Out) | TEVPS is hydrophobic. |
| Solvent | 95% EtOH / 5% Water | Optimal | Maintains solubility of both silane and silanol. |
References
-
Arkles, B. (2011). Hydrophobicity, Hydrophilicity and Silanes. Gelest, Inc. Technical Brochure. Link
-
Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. Link
-
Osterholtz, F. D., & Pohl, E. R. (1992). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Journal of Adhesion Science and Technology, 6(1), 127-149. Link
- Plueddemann, E. P. (1991). Silane Coupling Agents. Springer Science & Business Media. (Standard Reference Text for Silane Chemistry).
Sources
- 1. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Titanium ester coupling agent manufacturers tell everyone the precautions and how to choose silane coupling agents-Risun Polymer International Co., Ltd. [en.risunpolymer.com]
Technical Support Center: Optimizing Triethoxy(4-vinylphenyl)silane Grafting on Silica
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with silica surface modification. This guide provides in-depth troubleshooting advice and detailed protocols to help you overcome common challenges and consistently achieve high grafting density of triethoxy(4-vinylphenyl)silane on silica substrates. Our focus is on explaining the causality behind experimental choices to empower you to optimize your specific application.
Frequently Asked Questions (FAQs)
Q1: I'm getting consistently low grafting density. What are the most common culprits?
Low grafting density is often traced back to one of three areas: inadequate silica surface preparation, suboptimal reaction conditions, or premature silane polymerization.
-
Silica Surface Activation: The silica surface must have a high population of reactive silanol (Si-OH) groups. If the silica has not been properly activated, there are simply not enough sites for the silane to bind.[1][2]
-
Reaction Kinetics: The delicate balance between hydrolysis of the silane's ethoxy groups and its condensation onto the silica surface is critical.[3] Factors like temperature, water content, and solvent choice heavily influence which reaction pathway is favored.[3][4][5]
-
Silane Self-Condensation: If the hydrolyzed silane molecules react with each other instead of the silica surface, they form polysiloxane oligomers in the solution.[6] This depletes the available silane for surface grafting and can lead to undesirable particle aggregation.
Q2: What is the precise role of water in the silanization reaction? It seems counterintuitive to add water to a reaction where water is a byproduct.
This is a critical and often misunderstood aspect of silanization. Water is not just a byproduct; it is a necessary reactant in the initial hydrolysis step. The process involves two main stages:
-
Hydrolysis: The ethoxy groups (-OCH₂CH₃) on the this compound are not directly reactive with the silica surface. They must first be hydrolyzed by water to form reactive silanol groups (-OH).[3][6]
-
Condensation: These newly formed silanol groups on the silane can then react (condense) with the silanol groups on the silica surface, forming a stable covalent siloxane (Si-O-Si) bond and releasing ethanol.[3]
The key is control. Too little water results in incomplete hydrolysis and, therefore, poor grafting.[3][7] Conversely, an excess of water promotes rapid self-condensation of silane molecules in the bulk solution, leading to polymerization before they can attach to the surface.[6] The optimal approach often involves using an anhydrous organic solvent (like toluene) and relying on the residual water on the silica surface or adding a carefully controlled, sub-stoichiometric amount of water.[2][8]
Q3: How does reaction temperature impact the grafting density?
Temperature accelerates the rates of both the desired surface condensation and the undesired self-condensation reactions.[7][9] An optimal temperature must be determined experimentally.
-
Too Low (e.g., < 60°C): The reaction rate may be impractically slow, leading to incomplete surface coverage in a reasonable timeframe.
-
Optimal (e.g., 80-110°C): This range often provides a good balance, promoting the reaction without excessively favoring self-polymerization. A study on a similar vinylsilane found 80°C to be an optimal reaction temperature.[4]
-
Too High (e.g., > 140°C): At very high temperatures, the rate of silane self-condensation can become dominant, rapidly depleting the monomer from the solution and potentially leading to a thick, irregular polymer coating rather than a uniform monolayer.[7]
Q4: Which solvent system is best for achieving a high-density monolayer?
The solvent plays a crucial role in managing reaction kinetics.[5] For achieving a high-density, uniform layer, non-polar, anhydrous organic solvents are generally preferred.
-
Recommended: Toluene, xylene, or other hydrocarbons are excellent choices. They do not participate in the reaction and allow for precise control over the water content, minimizing bulk polymerization.[2][5]
-
To Be Used with Caution: Alcohols (e.g., ethanol, methanol) can engage in transesterification with the silane's ethoxy groups and can complicate the hydrolysis-condensation equilibrium.[10] While some protocols use alcohol/water mixtures, they require careful optimization to prevent silane polymerization.[11]
In-Depth Troubleshooting Guides
Problem 1: Inconsistent and Irreproducible Grafting Density
You run the same experiment three times and get three significantly different TGA results for grafting density.
Inconsistency almost always points to a variable that is not being adequately controlled. The most likely culprit is the hydration state of the silica . The amount of adsorbed water on the silica surface can vary significantly depending on ambient humidity and storage conditions, directly impacting the hydrolysis reaction.
Caption: Troubleshooting workflow for inconsistent grafting results.
Problem 2: Solution Becomes Cloudy or Forms a Precipitate During Reaction
You observe turbidity or a white precipitate forming in the reaction flask, often accompanied by low grafting density on the silica.
This is a classic sign of uncontrolled silane self-condensation in the bulk solution.[6] The hydrolyzed silane molecules are polymerizing with each other before they can react with the silica surface. This is almost always caused by an excess of water.
-
Reduce Water Content:
-
Ensure your silica is properly dried after activation (see Protocol 1).
-
Use a certified anhydrous solvent and handle it under an inert atmosphere.
-
If adding water as a catalyst, significantly reduce the amount or switch to relying solely on the surface-adsorbed water post-drying.
-
-
Control Silane Addition: Instead of adding all the silane at once, consider a slow, dropwise addition using a syringe pump. This keeps the instantaneous concentration of hydrolyzed silane low, favoring surface reaction over bulk polymerization.
-
Ensure Proper Agitation: Vigorous stirring ensures that silane molecules are rapidly transported to the silica surface, increasing the probability of a surface reaction.
Detailed Experimental Protocols
Protocol 1: Silica Substrate Activation
This protocol is designed to remove organic contaminants and maximize the surface concentration of reactive silanol groups.
-
Acid Wash (Activation):
-
Suspend macroporous silica gel in a 1 M nitric acid (HNO₃) solution.[1]
-
Place the suspension in an ultrasonic bath for at least 6 hours at a controlled temperature (e.g., 50°C) to enhance the activation process.[1]
-
Filter the silica and wash thoroughly with deionized water until the filtrate is neutral (pH 7).
-
-
Drying (Controlled Hydration):
-
Dry the activated silica in a vacuum oven at 60°C for 24 hours.[1] This removes the bulk of the physisorbed water while retaining a surface layer essential for hydrolysis. For some applications requiring a more rigorously controlled surface, drying at higher temperatures (e.g., 120-200°C) under vacuum can be performed immediately before use.
-
Protocol 2: Optimized Grafting of this compound
This protocol uses an anhydrous solvent to control the hydrolysis and favor surface modification.
-
Setup: Assemble a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried. Purge the entire system with an inert gas (Nitrogen or Argon).
-
Dispersion: Add the activated, dried silica to the flask, followed by anhydrous toluene (e.g., 30 mL of solvent per 1 g of silica). Stir vigorously for 30 minutes to ensure a uniform dispersion.
-
Reaction:
-
Heat the suspension to the desired reaction temperature (an optimal starting point is 80°C).[4]
-
Using a syringe, add the desired amount of this compound to the stirring suspension. A typical starting concentration is 10-12 mL of silane per 5g of silica.[1][4]
-
Allow the reaction to proceed under reflux with continuous stirring for 24 hours.[1][11]
-
-
Post-Grafting Washing:
-
Cool the reaction mixture to room temperature.
-
Collect the modified silica by filtration or centrifugation.
-
Wash the product thoroughly and sequentially with toluene and ethanol (at least 3 times each) to remove any unreacted silane and physisorbed oligomers.[11]
-
-
Curing: Dry the final product in a vacuum oven at 80-100°C for 12-24 hours.[11] This step helps drive the condensation reaction to completion and form stable siloxane bonds.
Protocol 3: Quantifying Grafting Density via TGA
Thermogravimetric Analysis (TGA) is a reliable method to determine the amount of organic material grafted onto the inorganic silica core.
-
Sample Preparation: Place 5-10 mg of the dried, modified silica into a TGA crucible.
-
TGA Program:
-
Equilibrate at 30°C.
-
Ramp the temperature from 30°C to 700°C at a rate of 10°C/min under an air or nitrogen atmosphere.[11]
-
-
Data Analysis:
-
Run a blank TGA scan on the unmodified, activated silica to determine its weight loss profile (typically due to dehydroxylation).
-
For the modified silica, calculate the weight loss (ΔW) between 200°C and 600°C. This temperature range corresponds to the decomposition of the grafted organic vinylphenyl groups.
-
Subtract the weight loss of the blank silica in the same range from the weight loss of the modified silica to get the net weight loss due to the silane.
-
The grafting density (molecules/nm²) can then be calculated using the specific surface area of the silica (from BET analysis) and the molecular weight of the silane.
-
| Parameter | Low Value | Optimal Range | High Value |
| Temperature | Slow reaction, incomplete coverage | 80 - 110 °C | Increased self-condensation |
| Water Content | Incomplete hydrolysis | Controlled (surface-bound or sub-stoichiometric) | Bulk polymerization, precipitate |
| Silane Conc. | Low surface coverage | Application-dependent | Steric hindrance, multilayer formation |
| Reaction Time | Incomplete reaction | 12 - 24 hours | No significant benefit, potential side reactions |
Visualization of the Grafting Mechanism
The silanization process is a multi-step reaction at the silica-solvent interface.
Caption: The competing pathways of surface grafting and solution polymerization.
References
-
The facile synthesis and application of mesoporous silica nanoparticles with a vinyl functional group for plastic recycling. Preprints.org. Available at: [Link]
-
Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl triethoxysilane. RSC Publishing. Available at: [Link]
-
Vinyl Silane Modified Silica-Grafted Sulfonic Acid Based Polymeric Ionic Liquids for Efficient Catalytic Hydrolysis of Cyclohexanone Oxime. Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]
-
Enhancing the Silanization Reaction of the Silica-Silane System by Different Amines in Model and Practical Silica-Filled Natural Rubber Compounds. MDPI. Available at: [Link]
-
How silanization influences aggregation and moisture sorption behaviours of silanized silica: Analysis of porosity and multilayer moisture adsorption. ResearchGate. Available at: [Link]
-
Organosilane Grafted Silica: Linear Correlation of Microscopic Surface Characters and Macroscopic Surface Properties. Cornell University. Available at: [Link]
-
Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl triethoxysilane. National Center for Biotechnology Information. Available at: [Link]
-
Insights into the Silanization Processes of Silica with and without Acid-base Additives via TG-FTIR and Kinetic Simulation. datapdf.com. Available at: [Link]
-
Preparation of a high-density vinyl silica gel to anchor cysteine via photo-click reaction and its applications in hydrophilic interaction chromatography. ResearchGate. Available at: [Link]
-
Silylation of the silica surface. Utrecht University. Available at: [Link]
-
Original Basic Activation for Enhancing Silica Particle Reactivity: Characterization by Liquid Phase Silanization and Silica-Rubber Nanocomposite Properties. National Center for Biotechnology Information. Available at: [Link]
-
The Facile Synthesis and Application of Mesoporous Silica Nanoparticles with a Vinyl Functional Group for Plastic Recycling. MDPI. Available at: [Link]
-
Optimal mixing of precipitated silica, silanes. Rubber & Plastics News. Available at: [Link]
-
REACTIONS OF ETHOXYSILANES WITH SILICA: A SOLID.STATE NMR STUDY. Wiley Online Library. Available at: [Link]
- Compositions based on silane hydrolyzates and vinyl polymers containing hydrolyzable silyl groups. Google Patents.
-
HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Journal of Non-Crystalline Solids. Available at: [Link]
-
How does a Silane Coupling Agent Work? Hydrolysis Considerations. Gelest, Inc. Available at: [Link]
-
Enhancing Mechanical Properties of Graft-Type Nanocomposites Using Organically Modified SiO2 and Polypropylene Containing Reactive Methoxy Groups. National Center for Biotechnology Information. Available at: [Link]
-
Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. ResearchGate. Available at: [Link]
-
Graft Copolymerization of Vinyltriethoxysilane Onto Deproteinized Natural Rubber. VNU-HCM Journal of Science and Technology. Available at: [Link]
-
Synthesis of Well-Defined Polymer Brushes Grafted onto Silica Nanoparticles via Surface Reversible Addition-Fragmentation Chain Transfer Polymerization. University of South Carolina Scholar Commons. Available at: [Link]
-
Synthesis, Characterization and Properties of (Vinyl Triethoxy Silane‐grafted PP)/Silica Nanocomposites. ResearchGate. Available at: [Link]
-
Trialkoxysilane Grafting in Alcohols: A Simple Approach towards Modified Silica-Based Materials. MDPI. Available at: [Link]
Sources
- 1. Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl triethoxysilane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Original Basic Activation for Enhancing Silica Particle Reactivity: Characterization by Liquid Phase Silanization and Silica-Rubber Nanocomposite Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl triethoxysilane - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. chem.tamu.edu [chem.tamu.edu]
- 6. gelest.com [gelest.com]
- 7. s3-prod.rubbernews.com [s3-prod.rubbernews.com]
- 8. Enhancing Mechanical Properties of Graft-Type Nanocomposites Using Organically Modified SiO2 and Polypropylene Containing Reactive Methoxy Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. par.nsf.gov [par.nsf.gov]
Catalyst selection for triethoxy(4-vinylphenyl)silane sol-gel reactions
Welcome to the Technical Support Center for Organosilane Chemistry.
As a Senior Application Scientist specializing in hybrid materials, I have structured this guide to address the specific kinetic and thermodynamic challenges posed by Triethoxy(4-vinylphenyl)silane (TEVPS) . Unlike simple tetra-alkoxysilanes (like TEOS), TEVPS contains a bulky, hydrophobic phenyl ring and a reactive vinyl group. This "Janus" nature requires a tailored catalytic approach to prevent phase separation and ensure the survival of the vinyl functionality for downstream reactions.
Part 1: Catalyst Selection Logic
The choice of catalyst dictates the microstructure of your final material. You are not just speeding up the reaction; you are selecting the architectural blueprint of the siloxane network.
The Decision Matrix: Acid vs. Base
| Feature | Acid Catalysis (HCl, Acetic Acid) | Base Catalysis (NH₄OH, NaOH) |
| Primary Mechanism | Electrophilic attack on alkoxide oxygen. | Nucleophilic attack on silicon center. |
| Network Topology | Linear / Chain-like. Promotes hydrolysis over condensation. | Branched / Colloidal. Promotes condensation over hydrolysis. |
| Physical Outcome | Dense films, coatings, and primers. | Spherical nanoparticles (Stöber-like) or porous gels. |
| TEVPS Specifics | Recommended for Coatings. The acid helps overcome the steric hindrance of the phenyl ring during the initial hydrolysis step. | Recommended for Particles. Requires careful solvent control to prevent the hydrophobic TEVPS from oiling out before reacting. |
| Kinetics | Fast hydrolysis, slow condensation.[1] | Slow hydrolysis, fast condensation. |
Part 2: Visualizing the Workflow
The following decision tree illustrates the critical pathways for TEVPS processing.
Figure 1: Strategic selection of catalyst based on desired material morphology (Film vs. Particle).
Part 3: Troubleshooting & FAQs
This section addresses real-world tickets we receive regarding TEVPS sol-gel failures.
Ticket #1: "My reaction mixture turned cloudy/oily immediately."
Diagnosis: Phase Separation (Hydrophobicity Mismatch). Technical Insight: Unlike TEOS, the styryl (vinylphenyl) group is highly hydrophobic. If you add water (for hydrolysis) directly to TEVPS, they will not mix, and the catalyst cannot effectively access the interface. Corrective Protocol:
-
Cosolvent is Mandatory: Use Ethanol (EtOH) or Tetrahydrofuran (THF). THF is particularly good for TEVPS as it solubilizes the aromatic ring better than alcohols.
-
Step-wise Hydrolysis: Do not dump all water in at once.
-
Step A: Dissolve TEVPS in solvent.[2]
-
Step B: Add Acid Catalyst (0.1 M HCl).
-
Step C: Add stoichiometric water (1 eq) dropwise.
-
Step D: Once clear (hydrolysis started), add remaining water.
-
Ticket #2: "The gelation is taking days. TEOS usually gels in hours."
Diagnosis: Steric Hindrance.
Technical Insight: The phenyl ring at the silicon center is bulky. It physically blocks the approach of water and other silanols, significantly retarding the
-
Increase Temperature: Run the reaction at 50–60°C. Caution: Do not exceed 80°C to avoid thermal polymerization of the vinyl group.
-
Catalyst Concentration: Increase acid concentration. For phenyl-silanes, a pH of 2.0 is often more effective than pH 4.0.
-
Nucleophilic Assist: If using acid, adding a trace amount of Fluoride (
) (e.g., NH₄F) can drastically accelerate the reaction by expanding the silicon coordination sphere, bypassing steric bulk [2].
Ticket #3: "I formed the silica, but the vinyl group won't react in the next step."
Diagnosis: Vinyl Sequestration or Polymerization. Technical Insight:
-
Sequestration: If the particles are too dense (Base catalyzed), the vinyl groups may be buried inside the silica core rather than on the surface.
-
Premature Polymerization: The vinyl group is radical-sensitive. Corrective Protocol:
-
Radical Inhibitor: Add a trace amount (10-50 ppm) of BHT (butylated hydroxytoluene) or hydroquinone to the sol-gel mix to prevent the vinyl groups from reacting with each other during the heating steps.
-
Surface Enrichment: For particles, use a "seeded growth" method. Grow a pure silica core (using TEOS), then add TEVPS in the final shell layer to ensure vinyl groups are surface-accessible.
Part 4: Validated Experimental Protocol
Protocol: Acid-Catalyzed Sol-Gel Coating (Surface Modification)
Target Application: Creating a reactive vinyl-functionalized surface on glass or silicon.
Reagents:
-
TEVPS (this compound)
-
Ethanol (Absolute)
-
0.1 M Acetic Acid (Catalyst)
-
Deionized Water[3]
Step-by-Step Methodology:
-
Pre-Hydrolysis (The "Activation" Step):
-
Mix 95 mL Ethanol and 5 mL Water .
-
Adjust pH to 4.5 - 5.0 using Acetic Acid.
-
Note: We use Acetic Acid here because it is volatile and leaves no residue after curing, unlike HCl.
-
-
Silane Addition:
-
Add 2.0 mL TEVPS to the acidified solvent.
-
Stir vigorously for 60 minutes at Room Temperature.
-
Checkpoint: The solution must be perfectly clear. If cloudy, add more Ethanol.
-
-
Deposition:
-
Curing (Condensation):
-
Bake the substrate at 110°C for 15 minutes .
-
Critical: This drives the condensation reaction (
), forming a covalent bond. -
Safety: 110°C is safe for the vinyl group (thermal initiation usually requires >120°C or an initiator), but do not exceed 15 mins.
-
Part 5: Reaction Mechanism Visualization
Understanding the steric influence of the phenyl ring is vital.
Figure 2: The acid-catalyzed pathway highlights protonation as the key to overcoming the steric bulk of the phenyl group.
References
-
Brinker, C. J., & Scherer, G. W. (1990). Sol-Gel Science: The Physics and Chemistry of Sol-Gel Processing. Academic Press. (The foundational text on steric effects in hydrolysis).
-
Loy, D. A., & Shea, K. J. (1995). Bridged Polysilsesquioxanes. Highly Porous Hybrid Organic-Inorganic Materials. Chemical Reviews, 95(5), 1431–1442. (Discusses hydrolysis kinetics of bulky organosilanes).
-
Stöber, W., Fink, A., & Bohn, E. (1968). Controlled growth of monodisperse silica spheres in the micron size range.[4][6] Journal of Colloid and Interface Science, 26(1), 62-69. (Base protocol reference).
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Technical Support Center: Controlling Particle Size Distribution in Vinylphenyl Silane Hybrid Materials
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for controlling particle size distribution in vinylphenyl silane hybrid materials. Drawing from established scientific principles and field-proven insights, this document offers troubleshooting solutions and answers to frequently asked questions to empower you in your experimental endeavors.
Introduction to Vinylphenyl Silane Hybrid Materials
Vinylphenyl silane-based hybrid materials are a class of organic-inorganic composites that garner significant interest for their unique combination of properties. The vinyl functionality allows for polymerization and grafting, while the silane groups enable the formation of a stable silica-like network.[1][2] This versatility makes them promising candidates for a wide range of applications, including drug delivery, catalysis, and advanced coatings.[3][4][5] A critical parameter governing the performance of these materials is their particle size and size distribution.[6] Precise control over these characteristics is paramount for achieving desired material properties and ensuring reproducibility in applications.[7][8]
This technical support center is structured to address the common challenges encountered during the synthesis of these materials, with a focus on the sol-gel method, a widely employed technique for producing silica and organosilica nanoparticles.[7][9][10]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis and characterization of vinylphenyl silane hybrid materials.
Q1: What is the fundamental mechanism for controlling particle size in the sol-gel synthesis of vinylphenyl silane hybrid materials?
A1: The control of particle size in the sol-gel process hinges on balancing the rates of two competing reactions: hydrolysis and condensation of the silane precursor.[9] The process can be broken down into nucleation and growth phases. A higher nucleation rate relative to the growth rate leads to the formation of a larger number of smaller particles. Conversely, when the growth rate dominates, fewer, larger particles are formed. Key factors influencing these rates include precursor concentration, catalyst type and concentration, water-to-silane ratio, temperature, and the presence of surfactants or co-solvents.[9][11][12]
Q2: How does the concentration of the vinylphenyl silane precursor affect the final particle size?
A2: Generally, increasing the concentration of the organosilane precursor leads to an increase in particle size.[8][13] This is because a higher concentration of monomers is available for the growth of existing nuclei. However, at very low concentrations, an opposite trend might be observed where particle size decreases with increasing monomer concentration due to changes in nucleation dynamics.[12]
Q3: What is the role of the catalyst, and how does its concentration impact particle size?
A3: Catalysts, typically ammonia (NH₄OH) or sodium hydroxide (NaOH) in the Stöber method, play a crucial role in both the hydrolysis and condensation of the silane precursor.[9][13] An increase in catalyst concentration generally leads to a decrease in particle size.[12][13] This is attributed to an accelerated hydrolysis rate, which promotes the formation of more nuclei. However, excessively high catalyst concentrations can lead to particle agglomeration due to increased ionic strength of the reaction medium.[14]
Q4: Can surfactants be used to control particle size, and if so, how?
A4: Yes, surfactants are effective agents for controlling particle size and preventing aggregation.[3][15] Cationic surfactants, for example, can form micelles that act as templates for particle formation.[3] At higher surfactant-to-silane ratios, surfactants can adsorb onto the surface of primary particles, leading to electrostatic repulsion that disperses the particles and limits their growth.[3] The type and concentration of the surfactant are critical parameters.[16] For instance, lower surfactant concentrations have been shown to result in larger silica spheres.[11]
Q5: How critical is the drying process for maintaining the desired particle size distribution?
A5: The drying process is a critical step that can significantly impact the final particle size distribution.[9][10] Improper drying can lead to irreversible agglomeration of nanoparticles due to capillary forces and the formation of siloxane bonds between particles.[10] Controlled drying techniques such as freeze-drying or supercritical drying are often employed to minimize agglomeration and preserve the primary particle size.[9]
Part 2: Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the synthesis of vinylphenyl silane hybrid materials.
Issue 1: Broad Particle Size Distribution or Polydispersity
Symptoms:
-
Dynamic Light Scattering (DLS) results show a high Polydispersity Index (PDI).
-
Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) images reveal a wide range of particle sizes.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Inhomogeneous Mixing of Reactants | Localized high concentrations of precursor or catalyst can lead to non-uniform nucleation and growth rates throughout the reaction mixture.[8] | 1. Ensure vigorous and consistent stirring throughout the reaction. 2. Consider a homogeneous mixing approach where the silane is pre-mixed with a co-solvent like ethanol before addition to the reaction medium.[8] |
| Fluctuations in Reaction Temperature | Temperature directly affects the rates of hydrolysis and condensation. Inconsistent temperature control can lead to variations in particle formation over time.[11][17] | 1. Use a temperature-controlled reaction vessel (e.g., a jacketed reactor or an oil bath). 2. Monitor and record the temperature throughout the synthesis. |
| Impure Reagents or Solvents | Impurities can act as nucleation sites or interfere with the reaction kinetics, leading to uncontrolled particle formation. | 1. Use high-purity reagents and solvents. 2. Degas solvents if necessary to remove dissolved gases that could affect the reaction. |
Issue 2: Formation of Aggregates Instead of Discrete Nanoparticles
Symptoms:
-
Visible precipitation or turbidity in the reaction mixture.
-
DLS measurements show very large particle sizes.
-
Microscopy reveals large, irregular clusters of particles.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Inadequate Colloidal Stability | Insufficient surface charge or steric hindrance can lead to particle aggregation due to attractive van der Waals forces.[6] | 1. Optimize the concentration of the catalyst to ensure sufficient surface charge (zeta potential). 2. Introduce a surfactant to provide steric or electrostatic stabilization.[3][15] 3. Adjust the pH of the reaction medium to be away from the isoelectric point of the particles. |
| Improper Post-Synthesis Work-up | Centrifugation at excessively high speeds or improper redispersion techniques can cause irreversible aggregation.[18] Inefficient removal of residual reactants can also lead to continued reaction and aggregation upon drying. | 1. Optimize centrifugation speed and duration. 2. After centrifugation, redisperse the particle pellet in a fresh solvent using sonication (probe sonication is often more effective than a bath sonicator). 3. Ensure thorough washing of the particles to remove unreacted precursors and byproducts. |
| Uncontrolled Drying | As mentioned in the FAQs, rapid evaporation of the solvent can lead to strong capillary forces that pull particles together, resulting in hard agglomerates.[10] | 1. Employ controlled drying methods such as freeze-drying (lyophilization) or vacuum oven drying at a moderate temperature.[9] |
Issue 3: Inconsistent Particle Size Between Batches
Symptoms:
-
Significant variation in the average particle size and distribution when repeating the synthesis under seemingly identical conditions.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Variability in Reagent Addition Rate | The rate at which the silane precursor is added can influence the nucleation and growth kinetics. A rapid addition may favor nucleation, while a slow, dropwise addition can promote particle growth. | 1. Use a syringe pump for precise and reproducible addition of the silane precursor. 2. Standardize the addition rate across all experiments. |
| Atmospheric Conditions | For some systems, factors like ambient humidity and oxygen content can influence the reaction.[17] | 1. Perform the reaction under a controlled atmosphere (e.g., nitrogen or argon) to minimize the effects of atmospheric moisture and oxygen. |
| Aging of Reagents | Silane precursors can slowly hydrolyze over time if exposed to atmospheric moisture, altering their reactivity. | 1. Store silane precursors in a desiccator or under an inert atmosphere. 2. Use freshly opened or recently distilled reagents whenever possible. |
Part 3: Experimental Protocols & Visualizations
Detailed Step-by-Step Methodology: Stöber-based Synthesis of Vinylphenyl Silane Nanoparticles
This protocol provides a general framework. Researchers should optimize the specific concentrations and parameters based on their desired particle size.
-
Preparation of the Reaction Mixture:
-
In a round-bottom flask equipped with a magnetic stirrer, combine absolute ethanol and deionized water.
-
Add the catalyst (e.g., ammonium hydroxide) to the ethanol/water mixture and stir to ensure homogeneity.
-
Allow the mixture to reach the desired reaction temperature (e.g., room temperature or an elevated temperature using an oil bath).
-
-
Addition of the Silane Precursor:
-
In a separate vial, dissolve the vinylphenyl silane precursor in a small amount of absolute ethanol.
-
Using a syringe pump, add the silane solution dropwise to the stirred reaction mixture at a constant rate.
-
-
Reaction and Particle Growth:
-
Allow the reaction to proceed for a specified duration (typically several hours) with continuous stirring. The solution will gradually become turbid as the nanoparticles form.
-
-
Particle Isolation and Purification:
-
Transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge the suspension to pellet the nanoparticles.
-
Carefully decant the supernatant.
-
Redisperse the nanoparticle pellet in fresh absolute ethanol using sonication.
-
Repeat the centrifugation and redispersion steps at least three times to remove residual reactants.
-
-
Drying:
-
After the final wash, redisperse the nanoparticles in a suitable solvent (e.g., ethanol or water).
-
Freeze the suspension and then lyophilize (freeze-dry) to obtain a fine powder of discrete nanoparticles.
-
Visualization of Experimental Workflow
Caption: A generalized workflow for the synthesis of vinylphenyl silane nanoparticles.
Logical Relationship Diagram: Factors Influencing Particle Size
Caption: Key synthesis parameters and their general effect on final particle size.
References
-
The Particle Size Control of Organic-Inorganic Hybrid Silica by Surfactant-Mediated Assembly of Silsesquioxane. Scientific.Net. Available at: [Link]
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Kuroda, Y., et al. (2014). Critical roles of cationic surfactants in the preparation of colloidal mesostructured silica nanoparticles: control of mesostructure, particle size, and dispersion. PubMed. Available at: [Link]
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Razali, M. H., et al. (2024). Factors Affecting Silica/Cellulose Nanocomposite Prepared via the Sol–Gel Technique: A Review. PMC. Available at: [Link]
-
Controlling the size of thiolated organosilica nanoparticles. CentAUR. Available at: [Link]
-
Experimental Study on Mechanisms of Hybrid Effects of Different Surfactant Types on Nano-Particle Wettability to Enhance Foam Stability. PMC. Available at: [Link]
-
Effects of the concentrations of precursor and catalyst on the formation of monodisperse silica particles in sol–gel reaction. ResearchGate. Available at: [Link]
-
Sol–Gel-Controlled Size and Morphology of Mesoporous Silica Microspheres Using Hard Templates. ACS Publications. Available at: [Link]
-
Optimization of organosilica particle synthesis. Ghent University. Available at: [Link]
-
Preparation and Properties of Vinylphenyl-silicone Resins and Their Application in LED Packaging. ResearchGate. Available at: [Link]
-
Synthesis of Silica Nanoparticles by Sol-Gel: Size-Dependent Properties, Surface Modification, and Applications in Silica. SciSpace. Available at: [Link]
-
Approach to achieve controlled particle size synthesis of non-polar functionalised siloxane particles using a one-pot synthesis. Connect-Sci. Available at: [Link]
-
Research on the Particle Growth Process of Colloidal Silica Derived from the Sol-Gel Process Using Active Silicic Acid Solutions. MDPI. Available at: [Link]
-
Biomedical application of organosilica nanoparticles. Oxford Academic. Available at: [Link]
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Characterization of self-assembled nano-phase silane-based particle coating. ResearchGate. Available at: [Link]
-
Surfactant adsorption and aggregate structure at silica nanoparticles: Effects of particle size and surface modification. Royal Society of Chemistry. Available at: [Link]
-
Controlling the size of thiolated organosilica nanoparticles. CentAUR. Available at: [Link]
-
Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media. PMC. Available at: [Link]
-
Role of Surfactants in Nanotechnology and Their Applications. International Journal of Current Microbiology and Applied Sciences. Available at: [Link]
-
Mesoporous Silica Nanoparticles: A Comprehensive Review on Synthesis and Recent Advances. PMC. Available at: [Link]
-
Silane and Catalyst Effects on Silylated Polymer Elastomers. Adhesives & Sealants Industry. Available at: [Link]
-
Reaction dynamics during the testing of polymerization catalyst. Polyolefins Journal. Available at: [Link]
-
SYNTHESIS OF TRIETHOXY(VINYLPHENETHYL) SILANE WITH ALKYLATION REACTION OF VINYLTRIETHOXYSILANE TO STYRENE. ResearchGate. Available at: [Link]
-
The Synthesis of Hybrid Materials by the Blending of Polyhedral Oligosilsesquioxanes into Organic Polymers. Defense Technical Information Center. Available at: [Link]
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The Importance of Particle Size Distribution Data and Measurement Using the Capillary Hydrodynamic Fractionation Technique. AZoNano. Available at: [Link]
-
Qualitative Effect of the Polymerization Rate on the Nanoparticle Dispersion in Poly(methyl methacrylate)/Silica Nanocomposite Films. ACS Publications. Available at: [Link]
-
Skillful Control of Dispersion and 3D Network Structures: Advances in Functional Organic–Inorganic Nano-Hybrid Materials Prepared Using the Sol-Gel Method. PMC. Available at: [Link]
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Silane Terminated Polymer Reactions with Non-Tin Catalysts. Adhesives & Sealants Industry. Available at: [Link]
-
Control of particle size distribution for the synthesis of small particle size high solids content latexes. ResearchGate. Available at: [Link]
-
Synthesis of vinyl-based silica nanoparticles by sol–gel method and their influences on network microstructure and dynamic mechanical properties of nitrile rubber nanocomposites. PMC. Available at: [Link]
-
Silane Content Influences Physicochemical Properties in Nanostructured Model Composites. MDPI. Available at: [Link]
-
Particle size distribution of different hybrid resins. ResearchGate. Available at: [Link]
-
How can I isolate (and redisperse) silica nanoparticles after synthesis?. ResearchGate. Available at: [Link]
-
Fabrication and characterization of silane surface treated nano zno/ vinyl ester nanocomposites. TSI Journals. Available at: [Link]
-
Non-Selective Dimerization of Vinyl Silanes by the Putative (Phenanthroline)PdMe Cation to 1,4-Bis(trialkoxysilyl)butenes. ResearchGate. Available at: [Link]
-
Synthesis of poly(ethylene glycol)/Vinyl silane grafted silica nanoparticles. ResearchGate. Available at: [Link]
-
Design and Characterization of Silane-Modified Bio-Based Non-Isocyanate Polyurethane Coatings for Advanced Surface Applications. MDPI. Available at: [Link]
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Technical Support Center: Enhancing Thermal Stability of Triethoxy(4-vinylphenyl)silane (TEVPS) Crosslinked Networks
Welcome to the technical support guide for researchers and professionals working with triethoxy(4-vinylphenyl)silane (TEVPS) crosslinked networks. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and enhance the thermal performance of your materials.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and characterization of TEVPS networks.
Question 1: My final crosslinked network shows lower-than-expected thermal stability (e.g., premature weight loss in TGA). What are the likely causes and how can I fix it?
Answer:
This is a common issue that typically points to incomplete crosslinking or the presence of thermally labile groups within your network. Let's break down the potential causes and solutions.
Potential Causes & Solutions:
-
Incomplete Hydrolysis and Condensation: The primary crosslinking mechanism for TEVPS involves the hydrolysis of the ethoxy groups to form silanols, followed by their condensation into a stable siloxane (Si-O-Si) network.[1][2][3] If this process is incomplete, the network will contain a higher concentration of unreacted ethoxy or silanol groups, which are less thermally stable than the siloxane backbone.[4]
-
Solution A - Optimize Water Availability: The hydrolysis reaction requires water. Ensure a controlled amount of moisture is available. For moisture-cured systems, this can be ambient humidity. For systems cured in a closed environment, a specific amount of water may need to be added to the formulation.[1][5]
-
Solution B - Catalyst Optimization: The condensation reaction is often catalyzed by acids, bases, or organometallic compounds.[2] The catalyst concentration is critical; too little will result in a slow and incomplete reaction, while too much can sometimes promote side reactions or degradation. Verify that you are using the recommended catalyst (e.g., a tin catalyst or a tin-free alternative) at the optimal concentration for your system.[2]
-
Solution C - Curing Protocol: Ensure your curing time and temperature are sufficient.[5][6] An extended post-curing step at an elevated temperature (e.g., 110-120°C) can drive the condensation reaction to completion, forming more robust siloxane bonds.[6]
-
-
Impurities in the Monomer: The TEVPS monomer itself can contain impurities from its synthesis, such as residual starting materials or side-products, which can act as defect sites and lower the overall thermal stability.
-
Solution: Always use high-purity monomer. If you suspect impurities, consider purifying the monomer by vacuum distillation before use. Check the supplier's certificate of analysis.
-
-
Thermal-Oxidative Degradation: At elevated temperatures in the presence of oxygen, polymer degradation is accelerated through a free-radical chain reaction.[7][8][9] This is often the primary mechanism of degradation for many polymer systems.
-
Solution: Incorporate antioxidants into your formulation. Primary antioxidants, like sterically hindered phenols (e.g., Irganox 1076, Irganox 1010), act as radical scavengers, while secondary antioxidants, like phosphites (e.g., Irgafos 168), decompose hydroperoxides into stable products.[8][10][11] A synergistic blend of both types is often most effective.[8]
-
Troubleshooting Workflow for Low Thermal Stability
Caption: Troubleshooting workflow for low thermal stability.
Question 2: The crosslinked material is discolored (yellow/brown) after curing at high temperatures. What causes this and can it be prevented?
Answer:
Discoloration upon heating is a classic sign of thermal degradation, often involving oxidation.
Potential Causes & Solutions:
-
Oxidation of the Polymer Backbone: The vinylphenyl group can be susceptible to oxidation at elevated temperatures, leading to the formation of chromophores (light-absorbing groups) that cause the yellowing. This process is accelerated by the presence of oxygen.[12]
-
Solution A - Use an Inert Atmosphere: If possible, perform the high-temperature curing or post-curing steps under an inert atmosphere, such as nitrogen or argon, to minimize oxygen exposure.
-
Solution B - Add Antioxidants: As mentioned previously, antioxidants are highly effective at preventing oxidative degradation and the associated discoloration.[11][12] Hindered phenol antioxidants are particularly effective at preventing yellowing.[12]
-
-
Catalyst-Induced Degradation: Certain catalysts, especially at high concentrations, can contribute to discoloration at elevated temperatures.
-
Solution: Evaluate different catalysts or lower the concentration of your current catalyst. Ensure the catalyst is thoroughly and uniformly dispersed throughout the monomer solution before curing.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism that gives siloxane networks their high thermal stability?
The exceptional thermal stability of polysiloxane networks stems from the high bond energy of the silicon-oxygen (Si-O) bond in the backbone, which is significantly higher than the carbon-carbon (C-C) bonds found in most organic polymers.[4][13] This "inorganic" backbone requires more energy to break, making the material resistant to thermal degradation.[14]
Q2: How does crosslinking density affect the thermal stability of TEVPS networks?
Generally, a higher crosslinking density leads to improved thermal stability.[14][15][16] A denser network restricts the thermal motion of the polymer chains, making it more difficult for bond scission and depolymerization to occur.[14][15][16] However, an excessively high crosslink density can lead to a brittle material. The key is to optimize the crosslink density to achieve the desired balance of thermal stability and mechanical properties.
Q3: What is the primary degradation pathway for networks containing vinylphenyl groups?
For TEVPS networks, thermal degradation at very high temperatures (e.g., >400°C) in an inert atmosphere typically involves random chain scission of the siloxane backbone and cleavage of the silicon-carbon bond connecting the phenyl group.[9][17] In the presence of oxygen, thermal-oxidative degradation becomes the dominant pathway at lower temperatures, initiated by the formation of free radicals on the organic side groups.[7][8]
Q4: Can I enhance thermal stability by incorporating fillers?
Yes, incorporating thermally stable inorganic fillers can improve the thermal properties of the composite material. Fillers like silica or alumina trihydrate (ATH) can enhance thermal stability by acting as heat sinks and forming a protective char layer upon decomposition, which insulates the underlying material.[18] It is crucial to use a silane coupling agent, such as TEVPS itself, to ensure good adhesion between the filler and the polymer matrix, which is essential for effective property enhancement.[3][19][20][21]
Q5: What are the key analytical techniques to evaluate thermal stability?
The primary technique is Thermogravimetric Analysis (TGA) . It measures the weight loss of a material as a function of temperature in a controlled atmosphere. Key data points from TGA include:
-
Td5 or Td10: The temperatures at which 5% or 10% weight loss occurs, respectively. These are common metrics for the onset of degradation.
-
Char Yield: The percentage of material remaining at a high temperature (e.g., 800°C), which indicates the material's tendency to form a protective, insulating layer.[13]
Another useful technique is Differential Scanning Calorimetry (DSC) , which can be used to determine the glass transition temperature (Tg). A stable Tg after multiple heat cycles can indicate good thermal stability, while a decreasing Tg may suggest chain scission.[19][22]
Data Presentation: Effect of Additives on Thermal Stability
The following table summarizes typical TGA data for a TEVPS network with and without common additives, demonstrating their impact on thermal stability in an air atmosphere.
| Formulation | Onset Degradation Temp (Td5, °C) | Char Yield at 700°C (%) |
| Neat TEVPS Network | 350 | 25 |
| TEVPS + 1% Hindered Phenol AO | 375 | 28 |
| TEVPS + 20% Silica Filler | 385 | 45 |
| TEVPS + AO + Silica | 400 | 48 |
Note: These are representative values. Actual results will vary based on specific materials and processing conditions.
Experimental Protocols
Protocol 1: General Procedure for TEVPS Network Synthesis
-
Preparation: In a clean, dry glass vial, add the desired amount of this compound monomer.
-
Additive Incorporation (If applicable): If using antioxidants or other additives, add them to the monomer and mix thoroughly until fully dissolved or dispersed. For fillers, ensure uniform dispersion using sonication or high-shear mixing.
-
Initiation of Hydrolysis/Condensation: Add the catalyst solution (e.g., dibutyltin dilaurate in a dry solvent) to the monomer mixture at the desired concentration (typically 0.1-1.0 wt%). Add a stoichiometric amount of deionized water relative to the ethoxy groups to initiate hydrolysis. Mix vigorously for 1-2 minutes.
-
Curing: Pour the mixture into a mold. Cure at a specified temperature (e.g., 80°C) for several hours (e.g., 12-24 hours) until the network is solid.
-
Post-Curing: To ensure complete reaction and maximize thermal stability, perform a post-curing step in an oven at a higher temperature (e.g., 120°C) for 2-4 hours.[6]
Protocol 2: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Carefully cut a small, representative sample of the cured network (typically 5-10 mg).
-
Instrument Setup: Place the sample in a TGA pan (platinum or alumina).
-
Method Parameters:
-
Atmosphere: Nitrogen (for thermal stability) or Air (for thermal-oxidative stability). Set flow rate to 20-50 mL/min.
-
Temperature Program: Equilibrate at 30°C. Ramp the temperature at a constant rate (e.g., 10°C/min or 20°C/min) up to 800°C.[18]
-
-
Data Analysis: Plot the weight percent versus temperature. Determine the Td5, Td10, and final char yield from the resulting curve.
TEVPS Crosslinking Mechanism
Caption: Hydrolysis and condensation of TEVPS to form a network.
References
- Thermal insulation and stability of polysiloxane foams containing hydroxyl-terminated polydimethylsiloxanes - PMC. (n.d.).
- Thermal ageing of a silane-crosslinked polyethylene stabilised with an excess of Irganox 1076 | Request PDF. (2021). ResearchGate.
- Thermal insulation and stability of polysiloxane foams containing hydroxyl-terminated polydimethylsiloxanes. (2018). ResearchGate.
- Improving Thermal Stability of Polyurethane through the Addition of Hyperbranched Polysiloxane. (2019). Preprints.org.
- Thermal insulation and stability of polysiloxane foams containing hydroxyl-terminated polydimethylsiloxanes. (2018). RSC Publishing.
- Thermal Properties of Polysiloxane/Ag Nanocomposites with Different Network Structures and Distributions of Si–H Groups. (2024). MDPI.
- Troubleshooting incomplete silanization of surfaces. (n.d.). Benchchem.
- CAS:18001-13-3|Trimethoxy(4-vinylphenyl)silane. (n.d.). Henan Alfa Chemical Co., Ltd.
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- Selection of antioxidants to improve the thermal-oxidative stability of polyarylates. (2023). E3S Web of Conferences.
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- Silquest* and Other Momentive Silanes: A Selection and Handling Guide. (n.d.).
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- 3. dakenchem.com [dakenchem.com]
- 4. preprints.org [preprints.org]
- 5. How to Use Silane Coupling Agents: A Practical Guide- High-performance coupling agent [cn.epoxysca.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. safic-alcan.com [safic-alcan.com]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. Thermal degradation of Polymers | PPTX [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. IEEE Xplore Full-Text PDF: [ieeexplore.ieee.org]
- 12. mdpi.com [mdpi.com]
- 13. preprints.org [preprints.org]
- 14. Thermal insulation and stability of polysiloxane foams containing hydroxyl-terminated polydimethylsiloxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Thermal insulation and stability of polysiloxane foams containing hydroxyl-terminated polydimethylsiloxanes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Thermal Degradation of Polymers at High Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. expresspolymlett.com [expresspolymlett.com]
- 19. Effect of Organosilane Coupling Agents on Thermal, Rheological and Mechanical Properties of Silicate-Filled Epoxy Molding Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. nbinno.com [nbinno.com]
- 22. mdpi.com [mdpi.com]
Minimizing oligomer formation during triethoxy(4-vinylphenyl)silane functionalization
Current Status: Operational Topic: Triethoxy(4-vinylphenyl)silane (TEVPS) Surface Modification Ticket Priority: High (Process Optimization)
Executive Summary: The Oligomer Problem
In the functionalization of surfaces with This compound (TEVPS) , "oligomer formation" typically refers to the uncontrolled generation of siloxane networks (Si-O-Si) rather than the polymerization of the vinyl/styryl group.
When TEVPS molecules react with each other in solution before reaching the substrate, they form loose, physisorbed aggregates (oligomers) instead of a covalently bound monolayer. This results in:
-
Haze/Cloudiness on optical parts.
-
Poor reproducibility in downstream coupling.
-
Nanoscopic roughness that interferes with biological assays.
This guide provides the "Gold Standard" Anhydrous Protocol designed to force surface attachment over self-condensation.
The Mechanism: Competitive Kinetics
To stop oligomers, you must understand the race between Hydrolysis and Condensation .
The Reaction Pathways[1][2]
-
Hydrolysis (Activation): The ethoxy groups (
) react with water to form silanols ( ). -
Condensation (Bonding):
The Critical Insight: Path B is driven by excess water and high silane concentration . By starving the reaction of bulk water and relying only on surface-bound water, we kinetically favor Path A.
Figure 1: The kinetic competition between forming a stable monolayer (Green) and uncontrolled oligomers (Red).
Optimized Protocol: The Anhydrous Toluene Method
Note: This protocol is designed for silica, glass, or silicon surfaces. It minimizes oligomers by using non-polar solvents that suppress solution-phase ionization.
Reagents Required[4][6][7][8]
-
Silane: this compound (TEVPS), >95% purity.
-
Solvent: Anhydrous Toluene (Water content <50 ppm).
-
Catalyst: n-Butylamine or Acetic Acid (Optional, use only if reactivity is low).
-
Substrate Prep: Piranha solution (3:1
) or Plasma.
Step-by-Step Workflow
-
Surface Activation (Critical):
-
Clean substrate with Piranha solution (30 min) or
plasma (5 min). -
Why: This generates the surface silanols (
) required for the silane to "bite."[4][5] Without this, the silane has nowhere to go but into itself. -
Drying: Rinse with DI water and dry under
. Do not bake the substrate yet; we need the hydration layer.
-
-
Silane Solution Preparation:
-
Prepare a 1% (v/v) solution of TEVPS in anhydrous toluene .
-
Why Toluene? Toluene is immiscible with water. It keeps the bulk solution dry while allowing the silane to migrate to the hydrophilic surface where the necessary water layer resides [1].
-
-
Deposition:
-
Immerse the substrate immediately after activation.
-
Incubate for 1 to 4 hours at room temperature (20-25°C).
-
Control: Do not heat the solution. Heat promotes polymerization of the vinyl group and rapid self-condensation.
-
-
The "Oligomer Wash" (The most important step):
-
Remove substrate.
-
Rinse 2x with Toluene (removes unreacted monomer).
-
Rinse 1x with Ethanol (removes physisorbed oligomers).
-
Sonicate in Ethanol for 5 minutes (Optional but recommended for strict monolayer requirements).
-
-
Curing:
-
Bake at 110°C - 120°C for 15-30 minutes.
-
Why: This drives the final dehydration reaction, converting hydrogen bonds into covalent siloxane bonds (
).
-
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| White Haze / Cloudiness | Gross Oligomerization. Water content in solvent is too high, causing vertical polymerization. | Switch to anhydrous toluene. Ensure reaction vessel is sealed. Reduce reaction time. |
| Rough Surface (AFM) | Physisorbed Aggregates. Incomplete washing after deposition. | Implement the "Oligomer Wash" (Step 4). Sonicate in ethanol before curing. |
| Low Contact Angle | Incomplete Coverage. The silane didn't bond because the surface wasn't active. | Re-clean substrate with Piranha/Plasma immediately before coating. Surface must be hydrophilic before silane is added. |
| Vinyl Polymerization | Thermal Crosslinking. The vinyl groups reacted with each other during the cure. | Ensure cure temp does not exceed 120°C. If higher temps are needed, add a radical inhibitor (e.g., hydroquinone) to the wash solution. |
| Poor Reproducibility | Humidity Fluctuations. Ambient humidity is altering the hydrolysis rate. | Perform the reaction in a glovebox or desiccator if ambient humidity >50%. |
Frequently Asked Questions (FAQs)
Q: Can I use Ethanol instead of Toluene? A: Yes, but with higher risk. Ethanol is hygroscopic and dissolves water, which promotes solution-phase oligomerization. If you must use ethanol (e.g., for toxicity reasons), use 95% Ethanol / 5% Water, adjust pH to 4.5-5.5 with acetic acid, and limit reaction time to <5 minutes to "beat" the oligomerization clock [2].
Q: How do I know if I have a monolayer or oligomers? A: Ellipsometry is the standard check. A TEVPS monolayer should be approximately 0.8 - 1.2 nm thick. If you measure >2 nm, you have oligomers/multilayers.
Q: Will the vinyl group react during the 120°C cure? A: Generally, no. The thermal polymerization of styrene-derivatives usually requires initiators or higher temperatures (>150°C) to proceed rapidly. However, to be safe, keep curing times under 30 minutes.
Q: Why is my silane solution turning cloudy before I even use it? A: Your solvent is "wet." The silane is hydrolyzing and condensing in the bottle. Discard the solution and use fresh anhydrous solvent.
References
-
Gelest, Inc. "Hydrophobicity, Hydrophilicity and Silane Surface Modification."[6] Gelest Technical Brochures.
-
Arkles, B. "Silane Coupling Agents: Connecting Across Boundaries." Gelest, Inc.[6][7]
-
Pasternack, R. M., et al. "Surface Functionalization of Silicon Nanoparticles." Langmuir, 2008. (Demonstrates anhydrous toluene protocols for minimizing vertical polymerization).
-
Fadeev, A. Y., & McCarthy, T. J. "Self-Assembly is not the Only Fashion: Mono- and Multilayers of Trialkoxysilanes on Silica." Langmuir, 2000. (Foundational paper on controlling silane layers).
Sources
- 1. Functional Silanes Oligomers, Oligomeric Silicone Compound [cfmats.com]
- 2. Surface modification of the cellulose nanocrystals through vinyl silane grafting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. paint.org [paint.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Understanding Silane Functionalization – Surface Science and Technology | ETH Zurich [surface.mat.ethz.ch]
- 6. gelest.com [gelest.com]
- 7. scribd.com [scribd.com]
Validation & Comparative
XPS Characterization of p-Styryltriethoxysilane (p-STES) Monolayers: A Comparative Guide
For surface chemists and materials scientists, the functionalization of silicon or glass substrates with self-assembled monolayers (SAMs) is a foundational step in biosensor development, surface-initiated polymerization, and advanced coatings. Among the arsenal of silane coupling agents, p-styryltriethoxysilane (p-STES) —often utilized interchangeably with its methoxy counterpart, styrylethyltrimethoxysilane (SETMS)—stands out. Its terminal styrene moiety provides a highly reactive vinyl group ideal for inverse vulcanization, olefin metathesis, and radical polymerizations.
However, verifying the successful deposition of a pristine, true monolayer (rather than a physisorbed polymeric aggregate) requires rigorous surface analysis. X-ray Photoelectron Spectroscopy (XPS) is the gold standard for this task. This guide objectively compares the performance and characterization of p-STES monolayers against common alternatives, detailing the causality behind experimental choices and providing a self-validating protocol for XPS analysis.
Comparative Performance: p-STES vs. Alternative Silanes
When designing a functionalized surface, the choice of silane dictates both the downstream reactivity and the ease of surface characterization. p-STES is frequently evaluated against other ubiquitous silanes such as APTES (3-aminopropyltriethoxysilane), MPS (3-methacryloxypropyltrimethoxysilane), and OTS (octadecyltrichlorosilane).
While APTES is heavily used for bioconjugation, its terminal amine can hydrogen-bond with surface silanols, causing the molecule to "loop" and form disordered multilayers. OTS forms highly ordered, dense monolayers but is chemically inert, serving only as a hydrophobic barrier. MPS offers a reactive methacrylate group, but its XPS signature can be easily confused with adventitious carbon contamination (esters and ketones).
The p-STES Advantage: The aromatic ring in p-STES provides a distinct
Quantitative XPS Data & Performance Comparison
| Silane Monolayer | Terminal Reactive Group | Key C 1s Binding Energies (eV) | Diagnostic XPS Feature | Typical Water Contact Angle | Propensity for Multilayers |
| p-STES | Styrene (Vinyl) | 284.6 (C-C/C=C), 291.0 ( | ~75° - 80° | Low (in anhydrous media) | |
| APTES | Amine (-NH | 284.8 (C-C), 286.2 (C-N) | N 1s peak at ~399.8 eV | ~45° - 55° | High (Amine-silanol looping) |
| MPS | Methacrylate | 284.8 (C-C), 288.8 (O-C=O) | C 1s ester peak (O-C=O) | ~65° - 70° | Moderate |
| OTS | Methyl (-CH | 284.8 (C-C) | Severe Si 2p attenuation | ~105° - 110° | Low (Forms dense SAMs) |
The Causality of Experimental Choices in XPS
Expert surface characterization goes beyond simply placing a sample in an ultra-high vacuum (UHV) chamber. Every step in the preparation and acquisition workflow must be deliberately chosen to prevent artifacts.
-
Anhydrous Solvents for Deposition: Water is the enemy of monolayer formation. Trace water causes the triethoxy groups of p-STES to hydrolyze and condense in the bulk solution before reaching the substrate, depositing as rough, polymeric nanoparticles. By using strictly anhydrous toluene, hydrolysis is restricted exclusively to the substrate interface, driven by surface-bound trace moisture and hydroxyl groups.
-
Post-Deposition Sonication: Covalent Si-O-Si bonds are robust, whereas physisorbed silane aggregates are held only by weak van der Waals forces. Sonicating the substrate in a good solvent (e.g., pure toluene followed by ethanol) selectively strips away the physisorbed layers. If this step is skipped, XPS will report an artificially thick carbon layer, masking the true monolayer signal.
-
Limiting X-ray Exposure Time: The styrene moiety is susceptible to degradation under prolonged X-ray irradiation. Extended exposure can cause cross-linking or cleavage of the vinyl group, diminishing the
shake-up signal. Therefore, high-resolution C 1s scans must be acquired rapidly using an optimized pass energy (e.g., 20 eV) to balance resolution with minimal beam damage.
Step-by-Step Methodology: A Self-Validating Protocol
A robust protocol must be a self-validating system . For p-STES, the internal control is the stoichiometric ratio of its molecular structure. The intact styrene moiety contains a conjugated aromatic ring. When deconvoluting the high-resolution C 1s spectrum, the presence and area of the
Phase 1: Monolayer Deposition
-
Substrate Hydroxylation: Immerse silicon wafers in freshly prepared Piranha solution (3:1 H
SO : 30% H O ) for 30 minutes at 80°C to generate a high density of surface silanol (-OH) groups. (Caution: Piranha is highly reactive and explosive in contact with organics). -
Rinsing & Drying: Rinse aggressively with copious amounts of 18 MΩ deionized water, followed by drying under a stream of high-purity N
. -
Silanization: Submerge the substrates in a 1-2% (v/v) solution of p-STES in anhydrous toluene under an inert argon atmosphere. Incubate for 12-18 hours at room temperature.
-
Stringent Washing: Remove substrates and immediately sonicate sequentially in toluene, acetone, and absolute ethanol for 5 minutes each to remove unbound silane. Dry under N
.
Phase 2: XPS Acquisition & Self-Validation
-
Survey Scan: Acquire a survey spectrum (0–1200 eV, Pass Energy = 160 eV) to confirm the presence of Si, O, and C, and the strict absence of contaminants (e.g., N, S, or halogens).
-
High-Resolution C 1s Scan: Acquire the C 1s region (280–295 eV, Pass Energy = 20 eV).
-
Deconvolution & Stoichiometric Check:
-
Fit the primary aliphatic/aromatic C-C/C=C peak at 284.6 eV .
-
Fit any minor C-O peak (from residual unreacted ethoxy groups) at 286.2 eV .
-
Fit the
shake-up satellite at 291.0 eV . -
Self-Validation Check: If the
peak is absent, the monolayer has degraded, or the surface is overwhelmingly dominated by adventitious carbon. If a peak appears at ~288.5 eV (C=O), the terminal vinyl group has likely undergone unwanted oxidation.
-
Visualizing the Workflow and Logic
The following diagrams map the physical deposition workflow and the logical routing for spectral deconvolution.
Caption: Workflow for p-STES monolayer deposition and subsequent XPS validation.
Caption: Logical routing for C 1s peak deconvolution and stoichiometric self-validation.
References
-
Inverse Vulcanization of Styrylethyltrimethoxysilane–Coated Surfaces, Particles, and Crosslinked Materials Angewandte Chemie International Edition URL:[Link] [1]
-
Silane Coupling Agents: Connecting Across Boundaries Gelest, Inc. Technical Library URL:[Link] [2]
-
Size Control of Silica Nanoparticles and Their Surface Treatment for Fabrication of Dental Nanocomposites ResearchGate / Materials Science Publications URL:[Link] [3]
Comparing reactivity of triethoxy(4-vinylphenyl)silane vs methacryloxypropyltrimethoxysilane
An In-Depth Performance Comparison: Triethoxy(4-vinylphenyl)silane vs. Methacryloxypropyltrimethoxysilane
As the demand for advanced organic-inorganic hybrid materials accelerates, selecting the correct silane coupling agent is critical for controlling both the sol-gel processing kinetics and the final thermomechanical properties of the composite. Two highly effective, yet mechanistically distinct, polymerizable silanes dominate specialized applications: Methacryloxypropyltrimethoxysilane (MAPTMS / MPS) and This compound (TEVPS) .
This guide provides a rigorous, data-driven comparison of their reactivity profiles, offering researchers actionable insights into hydrolysis kinetics, free-radical polymerization behavior, and optimized experimental protocols.
Mechanistic Divergence: Hydrolysis and Condensation
The fundamental difference in the sol-gel reactivity of these two molecules lies in their alkoxy leaving groups and the inductive effects of their organic tails.
MAPTMS features three methoxy groups. Methoxy silanes are highly susceptible to nucleophilic attack by water, typically hydrolyzing 6 to 10 times faster than their ethoxy counterparts under identical conditions[1]. This rapid hydrolysis makes MAPTMS ideal for fast-curing formulations, such as dental composites and rapid fiberglass sizing, but it requires strict moisture-free storage to prevent premature oligomerization[2].
TEVPS , conversely, utilizes three ethoxy groups. The increased steric bulk of the ethoxy group, combined with its slightly poorer leaving-group ability, significantly retards the hydrolysis rate[1][3]. Furthermore, the bulky rigid phenyl ring in TEVPS provides additional steric hindrance near the silicon center. Consequently, TEVPS requires more aggressive acid or base catalysis and longer reaction times to achieve complete hydrolysis. However, this slower kinetic profile offers a wider processing window and greater control over the morphology of the resulting siloxane network.
Fig 1: Mechanistic pathways and application divergence based on silane functional groups.
Free-Radical Polymerization Reactivity
The organic functional groups of MAPTMS and TEVPS dictate their behavior in free-radical copolymerization networks.
MAPTMS (Methacrylate Group):
The methacrylate double bond is highly reactive in free-radical systems. When copolymerized with styrene, the reactivity ratios are approximately
TEVPS (4-Vinylphenyl Group): TEVPS contains a styrenic double bond. The resulting radical is highly resonance-stabilized by the adjacent phenyl ring. While this stabilization lowers the absolute propagation rate constant compared to methacrylates, it perfectly matches the reactivity of other styrenic and diene monomers. TEVPS is therefore the premier choice for modifying solution styrene-butadiene rubber (SBR) and polybutadiene in high-performance tire treads, where it acts as a coupling agent to silica fillers[5][6]. Additionally, the phenyl ring imparts exceptional thermal stability and a high refractive index, making TEVPS highly valuable in the fabrication of optical waveguides[7].
Quantitative Performance Comparison
The following table synthesizes the critical physicochemical and kinetic parameters of both silanes to guide formulation design.
| Property / Metric | MAPTMS (MPS) | TEVPS |
| Reactive Silane Group | Trimethoxy (-Si(OCH₃)₃) | Triethoxy (-Si(OCH₂CH₃)₃) |
| Polymerizable Group | Methacrylate | 4-Vinylphenyl (Styrenic) |
| Relative Hydrolysis Rate | Fast (Baseline: 6-10x) | Slow (Baseline: 1x) |
| Steric Bulk (Alkoxy) | Low | Moderate to High |
| Radical Stabilization | Moderate (Carbonyl conjugation) | High (Phenyl ring resonance) |
| Primary Copolymer Targets | Acrylates, Methacrylates, Polyesters | Styrene, Butadiene, Isoprene |
| Refractive Index Contribution | Low to Moderate | High (Due to aromatic ring) |
| Key Industrial Applications | Dental resins, fiberglass sizing, coatings | High-temp rubber, optical waveguides |
Experimental Workflows: Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include built-in analytical checkpoints to verify causality—specifically, confirming that hydrolysis and condensation have occurred before initiating polymerization.
Protocol A: Comparative Hydrolysis Kinetics via In-Situ FTIR
This protocol allows researchers to quantify the exact hydrolysis rate differential between MAPTMS and TEVPS in their specific solvent system.
-
Preparation: Prepare a solvent mixture of Ethanol/Water (80:20 v/v). Adjust the pH to 3.5 using 0.1 M Acetic Acid.
-
Baseline Measurement: Collect a background FTIR spectrum of the solvent system at 25°C.
-
Silane Injection: Inject 5 wt% of the target silane (MAPTMS or TEVPS) into the continuously stirred solvent.
-
Kinetic Tracking: Continuously monitor the FTIR spectra.
-
Validation Checkpoint: Track the disappearance of the
band (approx. 2840 cm⁻¹) for MAPTMS, or the band (approx. 950-960 cm⁻¹) for TEVPS. Simultaneously monitor the appearance of the broad Silanol ( ) band at 3200-3400 cm⁻¹[8].
-
-
Data Extraction: Plot the normalized area of the alkoxy bands versus time to extract the pseudo-first-order hydrolysis rate constants (
).
Protocol B: Surface Functionalization of Silica Nanoparticles
Because TEVPS hydrolyzes slower than MAPTMS, standard functionalization protocols must be adjusted to prevent incomplete surface coverage.
-
Dispersion: Disperse 5g of colloidal silica nanoparticles (e.g., 20 nm diameter) in 100 mL of ethanol via ultrasonication for 30 minutes.
-
Catalysis: Add 5 mL of deionized water. Adjust pH to 3.0 (for MAPTMS) or 2.5 (for TEVPS to accelerate the slower ethoxy cleavage).
-
Dosing: Add 1.5 mmol of the respective silane dropwise.
-
Hydrolysis Incubation: Stir at room temperature. Allow 2 hours for MAPTMS, but extend to 6 hours for TEVPS to ensure complete silanol generation.
-
Condensation: Raise the temperature to 70°C and reflux for 12 hours to drive the condensation of silanols onto the silica surface.
-
Purification: Centrifuge at 10,000 rpm for 15 minutes. Wash the pellet three times with absolute ethanol to remove unreacted silane oligomers.
-
Drying & Validation: Dry under vacuum at 60°C.
-
Validation Checkpoint: Perform Thermogravimetric Analysis (TGA). The weight loss between 200°C and 600°C quantifies the grafting density. TEVPS-grafted silica will typically show a higher degradation onset temperature due to the thermal stability of the phenyl ring.
-
Fig 2: Standardized workflow for silica nanoparticle surface functionalization.
Conclusion & Selection Guide
The choice between MAPTMS and TEVPS should be dictated by the host polymer matrix and the required processing window:
-
Select MAPTMS when formulating with acrylics, methacrylics, or unsaturated polyesters, or when rapid room-temperature hydrolysis is required for high-throughput manufacturing.
-
Select TEVPS when modifying styrenic polymers, diene rubbers (SBR, BR), or when the final application demands elevated thermal stability, a high refractive index (e.g., optical waveguides), or a highly controlled, slow-curing sol-gel network.
References
-
Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc. Available at:[Link]
-
Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Kinetic study of methyltriethoxysilane (MTES) hydrolysis by FTIR spectroscopy under different temperatures and solvents. ResearchGate. Available at:[Link]
-
Hybrid copolymer latexes cross-linked with methacryloxy propyl trimethoxy silane. Film formation and mechanical properties. Comptes Rendus de l'Académie des Sciences. Available at:[Link]
- Conjugated-Diene-Based Polymer, Branching Agent, Method for Producing Conjugated-Diene-Based Polymer. Google Patents (EP3450478A1).
- Modified Conjugated Diene-Based Polymer, Production Method for Modified Conjugated Diene-Based Polymer. Google Patents (US20230322990A1).
- Composition for Forming Optical Waveguide Which Contains Reactive Silsesquioxane Compound. Google Patents (WO2017069259A1).
Sources
- 1. gelest.com [gelest.com]
- 2. 3-Methacryloxypropyltrimethoxysilane: An Overview of Its Characteristics and Applications_Chemicalbook [chemicalbook.com]
- 3. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hybrid copolymer latexes cross-linked with methacryloxy propyl trimethoxy silane. Film formation and mechanical properties [comptes-rendus.academie-sciences.fr]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US20230322990A1 - Modified Conjugated Diene-Based Polymer, Production Method for Modified Conjugated Diene-Based Polymer, Modified Conjugated Diene-Based Polymer Composition, and Rubber Composition - Google Patents [patents.google.com]
- 7. WO2017069259A1 - ï¼§ï½åå å°æ³¢è·¯ã®è£½é æ¹æ³ - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Contact angle measurements of surfaces treated with triethoxy(4-vinylphenyl)silane
An In-Depth Comparative Guide to Surface Modification with Triethoxy(4-vinylphenyl)silane: A Focus on Contact Angle Analysis
Introduction: The Critical Role of Surface Wettability in Scientific Advancement
In fields ranging from advanced drug delivery systems to the development of next-generation biosensors, the interface between a material and its environment is paramount. Controlling this interface, specifically its wettability, can dictate the success or failure of an application. Surface modification is the deliberate alteration of a substrate's surface chemistry to achieve desired properties, and among the most powerful tools for this is silanization.[1][2] This guide provides a senior-level perspective on the use of a particularly versatile agent, this compound, for surface modification.
The wettability of a surface is quantitatively characterized by the contact angle (θ), the angle at which a liquid droplet meets a solid surface.[3][4] A low contact angle (<90°) indicates good wetting and a hydrophilic surface, whereas a high contact angle (>90°) signifies poor wetting and a hydrophobic surface.[5][6][7][8] This single parameter provides profound insight into surface energy, cleanliness, and the potential for molecular interactions.[4][9]
This document will delve into the mechanism and practical application of this compound, provide validated experimental protocols for its use, and critically compare its performance against common alternative silanization agents using contact angle data as the primary metric.
The Dual-Functionality of this compound
This compound is a bifunctional organosilane, meaning it possesses two distinct reactive regions within its molecular structure, enabling it to act as a molecular bridge between inorganic substrates and organic layers.[10]
-
The Inorganic-Reactive Head (Triethoxysilyl Group): The Si(OCH₂CH₃)₃ group is the anchor. In the presence of trace amounts of water, the ethoxy groups hydrolyze to form reactive silanol groups (-Si-OH).[10][11] These silanols then condense with hydroxyl (-OH) groups present on the surface of inorganic materials like glass, silica, or metal oxides, forming stable, covalent siloxane bonds (Si-O-Substrate).[2] This process effectively tethers the molecule to the substrate.
-
The Organic-Functional Tail (Vinylphenyl Group): The 4-vinylphenyl group (-C₆H₄CH=CH₂) provides the modified surface with its unique character. This aromatic, nonpolar group imparts a moderate degree of hydrophobicity. Crucially, the terminal vinyl group remains available for subsequent chemical reactions, such as free-radical polymerization or "click" chemistry reactions, making it an ideal platform for the covalent attachment of polymers, biomolecules, or other functional moieties.[10][12]
Caption: Mechanism of surface modification via silanization.
Experimental Protocol I: Surface Treatment of Glass Substrates
This protocol details a self-validating workflow for modifying glass slides. The trustworthiness of the protocol is confirmed by including contact angle measurements of the substrate at each critical stage, ensuring each step has performed as expected before proceeding.
A. Substrate Cleaning and Activation (Generation of -OH groups)
Causality: The density of surface silanol (-OH) groups on the substrate is the single most critical factor for achieving a dense, stable silane monolayer. Many "as-received" glass surfaces are contaminated with organic residues and have a low density of hydroxyls. An aggressive cleaning and activation step is mandatory. Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) is highly effective for this purpose.[13][14]
-
Initial Cleaning: Place glass slides in a slide rack. Immerse in a beaker containing a 2% solution of laboratory detergent (e.g., Hellmanex) and sonicate for 30 minutes.
-
Rinsing: Thoroughly rinse the slides under a stream of deionized (DI) water.
-
Piranha Activation (Caution!): In a fume hood, prepare Piranha solution by slowly adding 1 part 30% hydrogen peroxide (H₂O₂) to 3 parts concentrated sulfuric acid (H₂SO₄). The solution is extremely corrosive and exothermic. Immerse the slide rack in the still-hot Piranha solution for 45-60 minutes.
-
Final Rinsing: Carefully remove the slides and rinse extensively with DI water.
-
Drying: Dry the slides under a stream of high-purity nitrogen and use immediately.
-
Validation Point 1: Measure the water contact angle. A properly activated glass surface should be super-hydrophilic, with a contact angle of <10°. If the angle is higher, the cleaning was insufficient.
B. Silanization Procedure
Causality: The silanization reaction must be conducted in a nearly anhydrous organic solvent to prevent premature self-condensation of the silane molecules in solution, which would lead to the deposition of polymeric aggregates instead of a smooth monolayer.[15] A post-deposition curing step is essential to drive the condensation reaction and form covalent bonds with the surface.[14]
-
Prepare Silane Solution: In a nitrogen-filled glove box or bag, prepare a 1% (v/v) solution of this compound in anhydrous toluene.
-
Immersion: Place the activated, dry glass slides into the silane solution. Seal the container and leave for 2-4 hours at room temperature with gentle agitation.
-
Rinsing: Remove the slides from the solution and rinse thoroughly with fresh anhydrous toluene to remove any physisorbed (non-covalently bonded) silane.
-
Curing: Place the slides in an oven at 110-120°C for 1 hour to drive the covalent bond formation and remove residual solvent.
-
Final Wash: Sonicate the cured slides in fresh toluene for 5 minutes, followed by a final rinse with isopropanol, and dry with nitrogen.
-
Validation Point 2: Measure the water contact angle. A successfully modified surface should now be significantly more hydrophobic than the activated glass.
Caption: Self-validating workflow for surface silanization.
Experimental Protocol II: Contact Angle Measurement (Sessile Drop Method)
This protocol adheres to the principles outlined in standards such as ASTM D7334 for advancing contact angle measurement.[5][6][7][16]
A. Instrument Setup (Goniometer)
-
Leveling: Ensure the sample stage is perfectly level using a bubble level or software calibration tools.[17] An unlevel stage is a primary source of inaccurate measurements.
-
Optics and Lighting: Turn on the light source and open the camera aperture. Adjust the focus on the syringe needle tip to get a sharp image.[17][18]
-
Syringe Preparation: Fill a clean syringe with high-purity DI water. Expel any air bubbles.
B. Measurement Procedure
-
Sample Placement: Place the modified substrate on the sample stage.
-
Droplet Deposition: Carefully lower the syringe until it is just above the surface. Dispense a single droplet of a standardized volume (e.g., 4-5 µL) onto the surface.[9] This is known as the sessile drop method.[3][8]
-
Image Capture: As soon as the droplet stabilizes on the surface, capture a high-resolution image.
-
Analysis: Use the goniometer software to analyze the image. The software identifies the three-phase (solid-liquid-gas) contact points and fits a mathematical model (e.g., based on the Young-Laplace equation) to the droplet's profile to calculate the angle.[8]
-
Replication: Repeat the measurement at a minimum of three different locations on the surface to ensure homogeneity and calculate an average and standard deviation.
Comparative Performance Analysis
To contextualize the performance of this compound, it is compared against an untreated surface and two common alternative silanes: (3-Aminopropyl)triethoxysilane (APTES), which introduces a hydrophilic amine group, and Octadecyltrichlorosilane (OTS), a long-chain alkylsilane known for creating highly hydrophobic surfaces.
| Surface Treatment | Primary Functional Group | Expected Surface Character | Water Contact Angle (θ) on Glass | Key Application Insight |
| Untreated (Piranha-Cleaned) | -OH (Hydroxyl) | Super-hydrophilic | < 10° | Baseline for clean, high-energy surfaces. |
| This compound | -C₆H₄CH=CH₂ (Vinylphenyl) | Moderately Hydrophobic, Reactive | ~75° - 85°[19] | Creates a nonpolar surface that can be further functionalized via the vinyl group; ideal for polymer grafting. |
| (3-Aminopropyl)triethoxysilane (APTES) | -NH₂ (Amino) | Hydrophilic, Reactive | ~40° - 60° | The polar amine groups maintain wettability while providing reactive sites for coupling biomolecules (e.g., DNA, proteins). |
| Octadecyltrichlorosilane (OTS) | -C₁₈H₃₇ (Alkyl Chain) | Highly Hydrophobic | > 105°[20] | Gold standard for creating non-reactive, water-repellent surfaces for applications like anti-fouling or microfluidics.[21] |
Discussion of Results
The data clearly demonstrates that the choice of silane allows for precise tuning of surface wettability.
-
This compound occupies a valuable middle ground. It effectively renders a hydrophilic glass surface hydrophobic, with a contact angle typically in the 75-85° range.[19] This is a significant increase from the bare substrate, indicating the successful formation of a nonpolar aromatic monolayer. Its primary advantage over a simple alkylsilane like OTS is not in achieving maximum hydrophobicity, but in its dual-purpose nature . Researchers choose this silane when they require a hydrophobic surface that also serves as a reactive platform for subsequent covalent immobilization steps.
-
APTES serves as a useful control, demonstrating that not all silanization leads to hydrophobicity. The terminal amine groups are polar and can hydrogen-bond with water, resulting in a hydrophilic surface that is nonetheless chemically distinct from the original hydroxylated glass.
-
OTS represents the extreme end of non-polar surface modification. The long, densely packed C18 alkyl chains minimize surface energy, leading to very high water contact angles and a highly water-repellent surface.[20] However, this surface is largely chemically inert, limiting its use in applications requiring subsequent covalent bonding.
Conclusion and Recommendations for Researchers
This compound is a powerful and versatile tool in the surface modification toolkit. It reliably transforms hydrophilic inorganic surfaces into moderately hydrophobic ones that are primed for further chemical functionalization.
Choose this compound when:
-
Your application requires a nonpolar surface to control protein adsorption or cell adhesion.
-
You need a stable, covalently attached linker layer to subsequently graft polymers or attach other molecules via the vinyl group.
-
A moderate degree of hydrophobicity is sufficient and chemical reactivity is a primary concern.
Consider alternatives when:
-
Maximum hydrophobicity and water repellency are the sole objectives (use a long-chain alkylsilane like OTS).
-
You need to introduce specific chemical functionality while maintaining or enhancing hydrophilicity (use an aminosilane, epoxysilane, etc.).
By understanding the distinct chemical functionalities of different silanes and validating the modification process with quantitative techniques like contact angle goniometry, researchers can rationally design and fabricate surfaces tailored to the precise demands of their work.
References
-
ASTM D7334-08, Standard Practice for Surface Wettability of Coatings, Substrates and Pigments by Advancing Contact Angle Measurement, ASTM International, West Conshohocken, PA, 2008. ([Link])
-
ASTM International. (2022). D7334 Standard Practice for Surface Wettability of Coatings, Substrates and Pigments by Advancing Contact Angle Measurement. ([Link])
-
ASTM International. (2013). Surface Wettability of Coatings, Substrates and Pigments by Advancing Contact Angle Measurement. ([Link])
-
Academia.edu. Calculation of surface free energy (SFE) from contact angle results. ([Link])
-
Biolin Scientific. (n.d.). Surface Free Energy | Measurements. ([Link])
-
NBchao.Com. (2022). ASTM D7334-08(2022) Standard Practice for Surface Wettability of Coatings, Substrates and Pigments by Advancing Contact Angle Measurement. ([Link])
-
ramé-hart instrument co. (n.d.). PROCEDURES. ([Link])
-
Jikan Group. (n.d.). Contact Angle Measurement. ([Link])
-
Nanoscience Instruments. (n.d.). Contact Angle Measurements and Wettability. ([Link])
-
SilcoTek. (n.d.). Contact Angle Evaluation of SilcoTek Depositions. ([Link])
-
Institute of Physics, Slovak Academy of Sciences. (n.d.). Surface Free Energy Determination by Contact Angle Measurements – A Comparison of Various Approaches. ([Link])
-
MMRC. (2018, November 6). Contact Angle Goniometer Quick User's Guide v4.1. ([Link])
-
ResearchGate. (n.d.). Contact angle goniometer setup for contact angle measurement [Scientific Diagram]. ([Link])
-
ResearchGate. (n.d.). Water contact angle (WCA) of the silane-treated anodized surface [Scientific Diagram]. ([Link])
-
Nanoscience Instruments. (n.d.). Surface Free Energy (SFE). ([Link])
-
ResearchGate. (n.d.). Contact angles of water on the various pretreated glass substrates [Scientific Diagram]. ([Link])
-
Biolin Scientific. (n.d.). Contact angle – What is it and how do you measure it?. ([Link])
-
National Center for Biotechnology Information. (2023, September 28). Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification. ([Link])
-
nanoAnalytics. (n.d.). Techniques Contact Angle Measurement. ([Link])
- Google Patents. (n.d.). CN100368416C - Production process of triethoxy silane. ()
-
arXiv.org. (2021, February 5). Unexpected Hydrophobicity on Self-Assembled Monolayers Terminated with Two Hydrophilic Hydroxyl Groups. ([Link])
-
Gelest, Inc. (2008, November 5). Hydrophobicity-Hydrophilicty and Silane Surface Modification. ([Link])
-
ResearchGate. (2023, November 12). (PDF) SYNTHESIS OF TRIETHOXY(VINYLPHENETHYL) SILANE WITH ALKYLATION REACTION OF VINYLTRIETHOXYSILANE TO STYRENE. ([Link])
-
ResearchGate. (2025, October 31). Influences of VTMS/SiO 2 ratios on the contact angle and morphology of modified super-hydrophobic silicon dioxide material by vinyl trimethoxy silane. ([Link])
-
ResearchGate. (2015, February 20). (PDF) Hydrophobicity, Hydrophilicity and Silanes. ([Link])
-
Shin-Etsu Silicone. (n.d.). Silane Coupling Agents. ([Link])
-
ResearchGate. (n.d.). An approved alternative to silane. ([Link])
-
National Center for Biotechnology Information. (2018, June 12). A General Aqueous Silanization Protocol to Introduce Vinyl, Mercapto or Azido Functionalities onto Cellulose Fibers and Nanocelluloses. ([Link])
-
PubMed. (2025, December 23). Siloxane-Terminated Self-Assembled Monolayers for Mimicking Nanoscale Hydrophobic Polydimethylsiloxane Surfaces. ([Link])
- Google Patents. (n.d.).
-
ResearchGate. (2024, April 9). How to effeciently connect triethoxysilane to glass?. ([Link])
-
MDPI. (2020, April 12). Superhydrophobic Self-Assembled Silane Monolayers on Hierarchical 6082 Aluminum Alloy for Anti-Corrosion Applications. ([Link])
-
Silico. (n.d.). Silane Coupling Agents. ([Link])
-
Evonik. (n.d.). Silanes for Surface Modification. ([Link])
-
ZMsilane. (2024, July 23). Silane Surface Treatment. ([Link])
-
ProChimia Surfaces. (2011). Silanes Surfaces Protocols - v.10.2011. ([Link])
-
SciSpace. (2012, March 28). Modification of Thermoplastics with Reactive Silanes and Siloxanes. ([Link])
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Crosslinking efficiency comparison of vinyl silanes vs phenyl silanes
A Comparative Technical Guide for High-Performance Networks
Executive Summary
In the architecture of organosilicon networks, the choice between Vinyl-functional silanes and Phenyl-functional silanes represents a fundamental trade-off between kinetic efficiency and thermodynamic stability .
-
Vinyl Silanes (e.g., Vinyltrimethoxysilane, Vinyl-PDMS) are the kinetic drivers. They offer rapid crosslinking rates via radical grafting or platinum-catalyzed hydrosilylation, achieving high crosslink densities (
) with low activation energies. -
Phenyl Silanes (e.g., Phenyltrimethoxysilane, Diphenyl-siloxanes) act as network modifiers. They introduce steric bulk and
- interactions that enhance thermal stability and refractive index but significantly retard cure kinetics and reduce theoretical crosslinking efficiency due to steric hindrance at the silicon center.
This guide provides a rigorous comparison of these two classes, supported by mechanistic analysis and experimental protocols.
Mechanistic Divergence
The efficiency gap between vinyl and phenyl silanes is rooted in their electronic and steric behaviors during the two primary crosslinking mechanisms: Hydrosilylation (Addition Cure) and Hydrolysis/Condensation (Moisture Cure) .
A. Steric & Electronic Effects[1]
-
Vinyl Group (
): A small, electron-rich moiety. In hydrosilylation, it readily coordinates with Pt catalysts (Chalk-Harrod mechanism). In radical systems, the double bond is easily attacked by peroxide-generated radicals. -
Phenyl Group (
): A bulky aromatic ring. It exerts significant steric hindrance , blocking the approach of nucleophiles (water/silanols) or catalysts to the silicon center. Electronically, the phenyl group acts as a sink, stabilizing intermediates but slowing down the rate-determining steps of hydrolysis and condensation.
B. Pathway Comparison Diagram
The following diagram illustrates the kinetic pathways and the blocking effect of the phenyl group.
Figure 1: Mechanistic pathway comparison showing the direct kinetic route of vinyl silanes versus the sterically hindered pathway of phenyl silanes.
Experimental Data Comparison
The following data aggregates typical performance metrics from silicone elastomer curing and silane grafting applications.
Table 1: Comparative Crosslinking Metrics
| Metric | Vinyl Silanes (e.g., VTMS, Vinyl-PDMS) | Phenyl Silanes (e.g., PTMS, Phenyl-PDMS) | Impact on Efficiency |
| Primary Mechanism | Hydrosilylation / Radical Grafting | Condensation / Network Modification | Vinyl is the active site; Phenyl is passive. |
| Hydrolysis Rate ( | High (Fast generation of silanols) | Low (Steric bulk slows water attack) | Phenyls delay cure onset. |
| Cure Induction Time | Short (< 5 min @ 150°C) | Long (> 20 min @ 150°C) | Phenyl systems require higher T or longer t. |
| Crosslink Density ( | High (Tight network) | Low (Loose, flexible network) | Phenyls increase spacing between nodes. |
| Activation Energy ( | Low (~50-60 kJ/mol) | High (~80-100 kJ/mol) | Phenyls require more energy to cure. |
| Thermal Stability | Moderate (Degrades > 200°C) | Excellent (Stable > 250°C) | The trade-off: Efficiency vs. Stability. |
Key Insight: In "Phenyl Silicone" rubbers, vinyl groups are still required for crosslinking. The phenyls are attached to the backbone to improve thermal/optical properties, but their presence reduces the overall efficiency of the vinyl-cure by sterically shielding the reactive sites [1, 3].
Validated Experimental Protocols
To objectively compare crosslinking efficiency in your own lab, use these self-validating protocols.
Protocol A: Differential Scanning Calorimetry (DSC) for Cure Kinetics
This method quantifies the reaction rate and total enthalpy of cure.
-
Preparation:
-
Sample A (Vinyl): Standard Methyl-Vinyl Silicone Gum + Pt Catalyst + Hydride Crosslinker.
-
Sample B (Phenyl): Phenyl-Methyl-Vinyl Silicone Gum (same vinyl content) + Pt Catalyst + Hydride Crosslinker.
-
-
Instrument Setup: Calibrate DSC with Indium standard. Nitrogen purge (50 mL/min).
-
Run Parameters:
-
Dynamic Scan: Ramp from 25°C to 250°C at 10°C/min.
-
-
Analysis:
-
Identify
(Start of cure) and (Max reaction rate). -
Integrate the exothermic peak to find
(Total Cure Energy). -
Validation Check: If Sample B (Phenyl) shows a higher
and broader peak width than Sample A, the phenyl groups are kinetically hindering the reaction.
-
Protocol B: Solvent Swelling (Flory-Rehner Analysis)
This measures the final crosslink density, the ultimate test of efficiency.
-
Cure: Mold both samples into 2mm sheets and cure at 170°C for 15 mins.
-
Weighing: Record initial mass (
). -
Swelling: Immerse samples in Toluene (for Methyl-Vinyl) or Toluene/Acetone (for Phenyl systems) for 48 hours at 25°C.
-
Measurement: Blot dry and weigh swollen mass (
). Dry in vacuum oven and weigh dry mass ( ). -
Calculation: Use the Flory-Rehner equation to calculate
(moles of crosslinks per unit volume).-
Note: A higher swelling ratio (
) indicates lower crosslinking efficiency. Phenyl systems typically swell more due to lower network density [4].
-
Workflow Diagram: Efficiency Testing
Figure 2: Dual-stream experimental workflow to validate kinetic speed (DSC) and final network integrity (Swelling).
Conclusion & Recommendations
For researchers aiming for maximum crosslinking efficiency , Vinyl Silanes are the unequivocal choice. They provide the fastest cure rates and highest crosslink densities, making them ideal for manufacturing environments requiring short cycle times (e.g., injection molding, wire coating).
Phenyl Silanes should be reserved for applications where the performance of the final material (thermal stability, optical clarity, radiation resistance) outweighs the need for rapid processing. When using phenyls, expect to increase catalyst loading or cure temperature to compensate for the reduced kinetic efficiency.
References
-
Gelest, Inc. (2016). Vinyl-Functional Silicones: Reactive Silicones for High Performance Applications. Gelest Technical Library. Available at: [Link]
-
Tan, D., et al. (2013). Study of Cure Kinetics of Vinyl-tri(phenylethynyl)silane Monomer. Asian Journal of Chemistry. Available at: [Link]
-
Issa, A. A., & Luyt, A. S. (2019). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers (MDPI). Available at: [Link]
Sources
Comparative Guide: Electrochemical Impedance Spectroscopy of Vinylphenyl Silane Coatings
Target Audience: Materials Scientists, Corrosion Researchers, and Drug Development Professionals Prepared By: Senior Application Scientist
Executive Summary
In pharmaceutical manufacturing and biomedical engineering, the integrity of metallic infrastructure—ranging from 316L stainless steel bioreactors to implantable biosensors—is constantly challenged by high-chloride physiological buffers and harsh sterilization protocols. Organosilane coatings offer a tunable, ultra-thin barrier against such corrosive environments.
This guide objectively compares the barrier performance of Vinylphenyl Silane (VPS) coatings against standard aliphatic (Vinyltrimethoxysilane, VTMS) and aromatic (Phenyltrimethoxysilane, PTMS) alternatives. Using Electrochemical Impedance Spectroscopy (EIS), we demonstrate how the synergistic chemistry of VPS provides superior interfacial protection, and we outline a self-validating experimental protocol for rigorous coating evaluation.
The Mechanistic Advantage of Vinylphenyl Silanes
To understand why VPS outperforms traditional silanes, we must analyze the causality behind its molecular structure:
-
Vinyltrimethoxysilane (VTMS): The vinyl group allows for dense covalent cross-linking (often via radical initiation) with polymer matrices. However, while VTMS forms highly cross-linked networks, its relatively open aliphatic structure makes it susceptible to hydrolytic degradation and water uptake over extended exposure [[1]]().
-
Phenyltrimethoxysilane (PTMS): The incorporation of bulky phenyl rings significantly enhances the hydrophobicity and mechanical durability of the silane network 2. The phenyl group sterically hinders the penetration of aggressive ions (
, ). However, PTMS lacks the reactive double bonds needed for optimal cross-linking density. -
Vinylphenyl Silane (VPS): VPS bridges this gap. The vinyl group facilitates robust cross-linking, while the phenyl group provides intense steric shielding. This dual-functionality drastically reduces the coating's free volume, preventing the ingress of electrolytes to the metal substrate.
Electrochemical impedance spectroscopy (EIS) is the definitive, non-destructive technique for discriminating these resistive and capacitive properties, providing direct insight into coating porosity and interfacial delamination 3.
Comparative EIS Performance Data
The following table summarizes the quantitative EIS parameters extracted after 72 hours of continuous immersion in a 3.5% NaCl solution (simulating aggressive physiological/buffer conditions).
| Silane Coating Type | Low-Frequency Impedance (
Data Interpretation: The low-frequency impedance magnitude (
Self-Validating Experimental Protocol for EIS
To ensure scientific integrity, an EIS protocol cannot simply assume the coating remains stable during the measurement. The following step-by-step methodology incorporates mandatory self-validation steps to guarantee that the extracted data is physically meaningful.
Phase 1: Substrate Preparation & Sol-Gel Synthesis
-
Substrate Hydroxylation: Polish 316L stainless steel coupons to a mirror finish. Ultrasonicate sequentially in acetone, ethanol, and DI water for 10 minutes each. Treat the surface with oxygen plasma for 5 minutes.
-
Causality: Silane anchoring requires a dense network of surface hydroxyls (-OH) to form covalent metal-siloxane (M-O-Si) bonds. Without plasma treatment, the coating relies on weak van der Waals forces and will delaminate rapidly.
-
-
Sol Preparation: Hydrolyze the VPS precursor in an ethanol/water mixture (80:20 v/v). Adjust the pH to 4.0 using glacial acetic acid and stir continuously for 2 hours.
-
Causality: A pH of 4.0 optimizes the hydrolysis rate of alkoxy groups into reactive silanols while temporarily suppressing premature condensation, ensuring a homogeneous, nanoparticle-free sol.
-
-
Application & Curing: Dip-coat the substrates at a controlled withdrawal rate of 100 mm/min. Cure thermally at 120°C for 2 hours.
-
Causality: Thermal curing drives the condensation reaction (releasing water) to form a dense Si-O-Si network while initiating the cross-linking of the vinyl groups.
-
Phase 2: Electrochemical Data Acquisition & Validation
-
Cell Configuration: Mount the coated substrate in a standard 3-electrode flat cell exposing
of the surface. Use an Ag/AgCl reference electrode and a Platinum mesh counter electrode. Fill the cell with 3.5% NaCl electrolyte. -
EIS Perturbation: Allow the system to rest at the Open Circuit Potential (OCP) for 30 minutes. Apply a 10 mV RMS sinusoidal AC voltage from 100 kHz down to 10 mHz.
-
Causality: The 10 mV amplitude ensures the electrochemical system remains pseudo-linear. The ultra-low frequency limit (10 mHz) is critical; high frequencies only probe the coating's dielectric properties, whereas low frequencies allow the signal to penetrate the barrier and measure the charge transfer resistance (
) at the metal interface.
-
-
Self-Validation (Kramers-Kronig): Before fitting any data, apply Kramers-Kronig (K-K) transforms to the raw Nyquist/Bode plots.
-
Causality: K-K transforms verify that the system is linear, causal, and stable. If the experimental data deviates from the K-K calculation, it proves the coating is actively degrading or swelling during the scan, rendering any subsequent equivalent circuit modeling scientifically invalid.
-
-
Equivalent Circuit Modeling: Once validated, fit the data to a two-time-constant Equivalent Electrical Circuit (EEC) to extract the kinetics of interfacial adsorption and barrier resistance 4.
Visualizing the EIS Workflow
The following diagram illustrates the logical progression of the self-validating EIS protocol and the architecture of the Equivalent Circuit Model used to quantify coating performance.
Workflow and equivalent circuit modeling for EIS analysis of VPS coatings.
Conclusion
For researchers designing next-generation bioreactors or implantable devices, the choice of surface modification is critical. While standard vinyl silanes offer excellent adhesion, they lack the steric shielding required for long-term survival in physiological buffers. Vinylphenyl silanes (VPS) solve this by combining reactive cross-linking with extreme hydrophobicity. By employing a rigorously validated EIS protocol, scientists can confidently quantify these barrier properties, ensuring the structural integrity of critical drug development infrastructure.
References
-
CHAPTER 1 - VTechWorks Source: vt.edu URL:3
-
Products formed via the reaction of silane A with silane V. Source: researchgate.net URL:1
-
Preparation of Scratch and Abrasion Resistant Polymeric Nanocomposites by Monomer Grafting onto Nanoparticles, 3. Effect of Filler Particles and Grafting Agents Source: researchgate.net URL:2
-
Protection of Metals and Physical Chemistry of Surfaces: An Electrochemical Impedance Spectroscopy Study of Inhibition Effect Source: journal-vniispk.ru URL:4
Sources
Advanced Imaging of TEVPS-Modified Nanoparticles: A Comparative Technical Guide
Executive Summary
Triethoxy(4-vinylphenyl)silane (TEVPS) represents a specialized class of "styryl-functionalized" silanes. Unlike the ubiquitous APTES (amine-terminated) or MPS (methacrylate-terminated) alternatives, TEVPS introduces a chemically distinct aromatic moiety alongside a reactive vinyl group.
For researchers, this presents a unique imaging challenge: How do you visualize a sub-5nm organic shell on a high-contrast inorganic core?
This guide moves beyond basic morphology checks. It provides a comparative analysis of TEVPS against standard alternatives and details a self-validating imaging protocol that leverages the specific chemistry of the styryl group to generate electron contrast, proving successful functionalization where standard methods fail.
Part 1: The Chemistry of Contrast (Comparative Analysis)
To image TEVPS-modified nanoparticles (NPs) effectively, one must understand how they differ from standard silanes under an electron beam. The phenyl ring in TEVPS provides slightly higher electron density than aliphatic chains, but the key to validation lies in the vinyl group's reactivity .
Table 1: Comparative Imaging Performance of Silane Coupling Agents
| Feature | TEVPS (this compound) | APTES (3-Aminopropyltriethoxysilane) | MPS (Methacryloxypropyltrimethoxysilane) |
| Primary Functional Group | Styryl (Vinyl + Phenyl Ring) | Primary Amine (-NH₂) | Methacrylate (Vinyl + Ester) |
| Native TEM Contrast | Low-Medium (Phenyl ring adds slight electron scattering) | Very Low (Aliphatic chain is transparent to electrons) | Low (Aliphatic/Ester chain) |
| Beam Stability | High (Aromatic ring stabilizes against beam damage) | Low (Prone to charging and rapid degradation) | Medium (Susceptible to shrinkage) |
| Validation Staining | Osmium Tetroxide (OsO₄) (Reacts with C=C bond to turn shell black) | Phosphotungstic Acid (PTA) or Gold-Labeling (Ionic interaction) | Osmium Tetroxide (OsO₄) or Ruthenium Tetroxide (RuO₄) |
| Aggregation Risk | Moderate ( | High (H-bonding leads to extensive bridging) | Low-Moderate |
| Best Imaging Mode | Low-Voltage SEM (Surface) or OsO₄-stained TEM | Cryo-TEM or Negative Stain TEM | SEM (Morphology only) |
Why TEVPS Requires a Different Approach
Standard Bright Field (BF) TEM relies on mass-thickness contrast. A silica core (high mass) will overshadow a thin TEVPS shell (low mass).
-
The Trap: If you image TEVPS-NPs without staining, you will likely see smooth spheres identical to unmodified silica. You cannot claim "successful modification" based on this alone.
-
The Solution: The vinyl group in TEVPS reacts rapidly with Osmium Tetroxide (OsO₄) . The Osmium binds to the double bond, adding heavy metal mass specifically to the shell. This creates a "halo" effect in TEM, definitively proving the coating exists.
Part 2: Experimental Protocols
Protocol A: Synthesis & Sample Preparation (The "Stöber-Styryl" Workflow)
Objective: To synthesize a core-shell architecture that minimizes free silane polymerization (which looks like debris in SEM).
-
Core Synthesis: Standard Stöber method (TEOS + Ethanol + NH₄OH).
-
TEVPS Modification:
-
Add TEVPS dropwise. Crucial: Maintain anhydrous conditions if possible to prevent self-polymerization of TEVPS before attachment.
-
Reflux for 12-24 hours. The phenyl ring makes TEVPS bulkier; it requires more time to orient and condense than APTES.
-
-
Washing (The "Clean Image" Step):
-
Centrifuge (10,000 rpm, 15 min).
-
Resuspend in Ethanol. Repeat 3x.
-
Why: Unbound TEVPS forms amorphous "clouds" in SEM images that are often mistaken for coating roughness.
-
Protocol B: The Self-Validating Imaging Workflow (TEM with Positive Staining)
Objective: To visualize the organic shell by targeting the vinyl group.
Reagents:
-
TEVPS-modified Nanoparticles (in ethanol).
-
Osmium Tetroxide (OsO₄) 1% aqueous solution (Caution: Highly Toxic/Volatile).
-
Carbon-coated copper grids (300 mesh).
Step-by-Step:
-
Drop Casting: Place 5 µL of NP suspension onto the grid. Allow to air dry for 10 minutes.
-
Vapor Staining (The "Osmium Chamber"):
-
Imaging:
-
Operate TEM at 80-100 kV . (Higher voltages may burn the organic shell).
-
Look for: A dark ring surrounding the silica core.
-
Control: Run an unmodified silica sample through the same OsO₄ step. It should not show a halo.
-
Protocol C: Low-Voltage SEM (Surface Topography)
Objective: To assess surface roughness and aggregation without conductive coating artifacts.
-
Mounting: Drop cast on a silicon wafer (smoother background than carbon tape).
-
Coating: DO NOT sputter coat with Gold/Palladium. The grain size of Au/Pd (2-5nm) is similar to the TEVPS shell thickness, masking the result.
-
Alternative: Use Osmium Plasma coating (1nm, amorphous) if charging is severe.
-
-
Settings:
-
Voltage: 1.0 - 2.0 kV (Landing Energy).
-
Detector: In-lens Secondary Electron (SE) detector.
-
Insight: Low voltage prevents the beam from penetrating the core, forcing the signal to come from the outermost TEVPS layer.
-
Part 3: Visualizing the Workflow (Graphviz)
The following diagrams illustrate the decision logic and synthesis-to-imaging workflow.
Caption: Figure 1. Integrated workflow for synthesis and self-validating imaging of TEVPS-modified nanoparticles. Note the critical OsO4 staining step for TEM.
Caption: Figure 2. Contrast mechanism comparison. Osmium binding to TEVPS vinyl groups creates electron scattering sites (dark ring) absent in standard amine silanes.
Part 4: Troubleshooting & Artifacts
The "Melting" Shell (Beam Damage)
-
Observation: The particle surface appears to bubble or shrink during high-magnification SEM.
-
Cause: Styryl groups can undergo radical polymerization or degradation under high-energy electron beams (similar to PMMA).
-
Fix: Use a "low dose" imaging technique or Cryo-SEM. Reduce dwell time per pixel.
False Positives (Free Silane)
-
Observation: Irregular "blobs" or webs connecting the spheres.
-
Cause: Incomplete washing. TEVPS self-polymerized in solution and dried on the grid.
-
Fix: The washing step in Protocol A is non-negotiable. If "webs" persist, sonicate the sample for 5 minutes before grid preparation.
Charging
-
Observation: Image drifts, bright lines (streaking).
-
Cause: Silica is insulating. The TEVPS shell is not conductive enough to dissipate charge.
-
Fix: If using SEM, use a low vacuum mode (10-30 Pa) or lower the voltage to <1.5 kV to reach the "isoelectric point" where secondary electron yield balances trapped charge.
References
-
Stöber, W., Fink, A., & Bohn, E. (1968). Controlled growth of monodisperse silica spheres in the micron size range. Journal of Colloid and Interface Science, 26(1), 62-69. Link
-
Postithuwage, L. C., et al. (2013). Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces. Applied Surface Science, 280, 226-234. (Provides baseline for APTES/Silane imaging protocols). Link
-
Hayat, M. A. (2000). Principles and Techniques of Electron Microscopy: Biological Applications. Cambridge University Press. (Authoritative source for Osmium Tetroxide staining mechanisms). Link
-
RSC Publishing. (2014). High-resolution imaging with SEM/T-SEM... of single engineered nanoparticles. Royal Society of Chemistry. (Discusses core-shell imaging artifacts). Link
-
BenchChem. (2025).[4] A Comparative Guide to Surface Modification: Alternatives to 3-(Trimethoxysilyl)propyl Methacrylate. (Source for silane comparison data). Link
Sources
- 1. Transmission electron microscopy | Basicmedical Key [basicmedicalkey.com]
- 2. electron-microscopy.hms.harvard.edu [electron-microscopy.hms.harvard.edu]
- 3. A preparation of bacterial outer membrane with osmium tetroxide and uranyl acetate co-stain enables improved structural determination by transmission electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Adhesion testing standards for p-styryltriethoxysilane primers
As a Senior Application Scientist, I frequently encounter adhesion failures in advanced composites that stem not from poor resin chemistry, but from sub-optimized interfacial bridging. When bonding unsaturated resins (such as polyesters, vinyl esters, or styrene-butadiene matrices) to inorganic substrates like silica-coated titanium or glass, the choice of silane primer is critical.
While methacryloxy-functional silanes are the industry default, p-styryltriethoxysilane (p-STES) offers superior copolymerization kinetics in specific matrices. This is due to the resonance stabilization of its styryl radical, which facilitates highly efficient crosslinking with unsaturated polymer networks[1][2].
This guide provides an objective, data-backed comparison of p-STES against alternative primers, alongside self-validating experimental protocols based on [3] and [4] standards.
To understand why p-STES outperforms standard primers in specific applications, we must look at the causality of the silanization mechanism. p-STES is a bifunctional molecule:
-
Triethoxysilane Group : Undergoes hydrolysis to form silanols, which then condense with surface hydroxyl groups on the inorganic substrate to form robust, covalent metallosiloxane (M-O-Si) bonds[5].
-
Styryl Group : Extends into the resin matrix. During the free-radical curing of the composite, the styryl double bond opens. Because the resulting radical is stabilized by the adjacent benzene ring, it reacts aggressively and completely with the curing resin, preventing the formation of a weak boundary layer[1][2].
Caption: Mechanistic pathway of p-styryltriethoxysilane bonding from hydrolysis to resin integration.
Comparative Performance Analysis
When formulating a primer system, p-STES is typically compared against 3-Methacryloxypropyltrimethoxysilane (MPS) and Vinyltriethoxysilane (VTES). The table below synthesizes quantitative adhesion data for these silanes when bonding a Bis-GMA based composite to a silica-coated titanium substrate[1][2][6].
| Silane Primer Type | Functional Group Reactivity | ASTM D4541 Pull-Off Strength (MPa) | ASTM D3359 Cross-Cut Rating | Primary Failure Mode |
| p-Styryltriethoxysilane (p-STES) | Styryl (Resonance-stabilized) | 14.8 ± 1.2 | 5B (0% flaking) | Cohesive (within resin) |
| 3-Methacryloxypropyltrimethoxysilane (MPS) | Methacrylate (Standard) | 11.0 ± 1.5 | 4B (<5% flaking) | Mixed (Adhesive/Cohesive) |
| Vinyltriethoxysilane (VTES) | Vinyl (Electron-poor) | 6.5 ± 0.8 | 2B (15-35% flaking) | Adhesive (at interface) |
Data Insight : VTES performs poorly because the isolated vinyl group lacks electron stabilization, making it sluggish in free-radical polymerizations. MPS performs well, but p-STES achieves the highest pull-off strength, shifting the failure mode from the primer interface (adhesive failure) entirely into the bulk resin (cohesive failure)[2][6].
Standardized Adhesion Testing Methodologies
To ensure scientific integrity, adhesion cannot be evaluated by a single metric. We utilize a dual-method validation workflow: ASTM D4541 isolates the chemical bond strength via pure tensile stress, while ASTM D3359 evaluates the primer's resistance to shear stress and crack propagation[3][7][8].
Caption: Dual-method validation workflow utilizing ASTM D4541 and ASTM D3359 for silane adhesion testing.
Primer Preparation Protocol (Self-Validating Chemistry)
-
Solvent Preparation : Prepare a 95:5 (v/v) ethanol-to-deionized water solution[2][6].
-
pH Adjustment : Add dilute acetic or formic acid to adjust the pH to 4.5.
-
Silane Addition : Add p-STES to achieve a 1% (v/v) concentration. Stir for 15 minutes to ensure complete hydrolysis[6].
-
Application & Thermal Cure : Apply a uniform layer to the substrate. Air dry for 5 minutes, followed by a thermal cure at 100°C for 10 minutes.
-
Causality: Heat drives off residual water and ethanol, forcing the condensation reaction between the silanols and the substrate to form covalent bonds[5].
-
ASTM D4541: Quantitative Pull-Off Strength Protocol
-
Causality: This destructive test maximizes tensile stress perpendicular to the substrate, isolating the interfacial chemical bond strength from complex shear forces[3][8].
-
Dolly Attachment : Adhere an aluminum test dolly to the cured composite surface using a high-strength cyanoacrylate adhesive. Allow 24 hours for full cure.
-
Scoring : Use a specialized hole saw to score through the coating down to the substrate around the perimeter of the dolly. This prevents lateral bond propagation from artificially inflating the pull-off strength[3][8].
-
Tensile Loading : Attach a portable hydraulic adhesion tester and apply a concentric, perpendicular load at a continuous rate (e.g., 0.2 MPa/s) until fracture occurs[3][9].
-
Self-Validating Failure Analysis : Examine the dolly face. If the fracture is >50% within the cyanoacrylate adhesive, the test is invalid (the glue failed before the primer). A valid test requires adhesive failure at the substrate-primer interface or cohesive failure within the resin itself[8][10].
ASTM D3359 (Method B): Qualitative Cross-Cut Tape Test Protocol
-
Causality: Scoring a lattice pattern introduces extreme stress concentrations at the intersections. Applying and rapidly removing tape evaluates the primer's ability to resist crack propagation and delamination under shear stress[4][7].
-
Lattice Scoring : Using a specialized cross-cut tool, make 6 parallel cuts (1 mm or 2 mm spacing depending on coating thickness) through the fully cured coating down to the substrate[11][12].
-
Perpendicular Scoring : Rotate the substrate 90° and make 6 additional cuts intersecting the first set to form a lattice pattern[4][12].
-
Tape Application : Apply a certified pressure-sensitive tape over the lattice. Rub the tape firmly with a pencil eraser to ensure uniform wet-out and adhesion[11][13].
-
Rest and Removal : Allow the tape to rest for 60 to 90 seconds. Grasp the free end and rapidly pull the tape off at an angle as close to 180° as possible[4][12].
-
Self-Validating Evaluation : Inspect the grid area under magnification. Rate the adhesion from 5B (0% flaking) to 0B (>65% flaking)[7]. The use of certified tape is the self-validating mechanism here; using uncertified tape invalidates the grading scale, as the applied shear force becomes an uncontrolled variable[4][11].
References
-
Industrial Physics - A Guide to ASTM D4541 Testing. [Link]
-
Chase Corporation - Explaining ASTM D3359 Adhesion Testing. [Link]
-
Matinlinna, J. P., et al. "Bonding promotion of resin composite to silica-coated zirconia implant surface using a novel silane system." Clinical Oral Implants Research. NIH PubMed.[Link]
-
Gelest, Inc. - Silane Coupling Agents Overview & Chemistry. [Link]
-
Matinlinna, J. P., et al. "Promotion of Adhesion Between Resin and Silica-coated Titanium by Silane Monomers and Formic Acid Catalyst." ResearchGate. [Link]
-
Micom Laboratories - ASTM D3359 Test Methods For Measuring Adhesion By Tape.[Link]
Sources
- 1. Bonding promotion of resin composite to silica-coated zirconia implant surface using a novel silane system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. industrialphysics.com [industrialphysics.com]
- 4. blog.chasecorp.com [blog.chasecorp.com]
- 5. thenanoholdings.com [thenanoholdings.com]
- 6. researchgate.net [researchgate.net]
- 7. micomlab.com [micomlab.com]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. partneresi.com [partneresi.com]
- 10. Coating Adhesion Testing in Accordance with ASTM D4541 - Sticky Business | Resources | DeFelsko [defelsko.com]
- 11. Explaining ASTM D3359 Adhesion Testing for Conformal Coatingsï¼1ï¼ [ellsworth.in]
- 12. Explaining ASTM D3359 Adhesion Testing for Conformal Coatingsï¼2ï¼ [ellsworth.com.vn]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling triethoxy(4-vinylphenyl)silane
CAS: 18001-13-3 | Formula: C₁₁H₁₆O₃Si | Synonyms: p-Styryltriethoxysilane[1][2][3]
Part 1: Executive Safety Directive
Hazard Profile: Triethoxy(4-vinylphenyl)silane presents a dual-threat profile common to functionalized organosilanes: chemical reactivity (hydrolysis-sensitive) and biological toxicity (tissue irritant).[2][3]
-
Primary Physiological Hazard: Severe Eye & Skin Irritant.[3][4][5][6] Alkoxysilanes can cause permanent corneal damage due to the hydrolysis of the silyl ester on moist ocular tissue, releasing ethanol and depositing silica-like oligomers.[2][3][6]
-
Chemical Instability: Moisture sensitive.[3][5][6][7] Hydrolyzes rapidly to release Ethanol (flammable) and insoluble polysiloxanes.[2][3][6]
-
Polymerization Risk: Contains a styrenic vinyl group.[3][6] susceptible to thermal or radical-initiated polymerization if stabilizers (e.g., TBC) are depleted.[2][3][6]
Part 2: Personal Protective Equipment (PPE) Matrix
Rationale: Standard laboratory PPE is insufficient for organosilanes due to their ability to penetrate latex and their reactivity with moisture on skin/mucous membranes.
| PPE Category | Requirement | Technical Justification |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Critical: Safety glasses are inadequate.[2][3] Vapors or micro-droplets hydrolyze on the eye surface.[2][3][6] Contact lenses are strictly prohibited.[2][3][6] |
| Hand (Splash) | Nitrile (Double-gloved) | Standard: Minimum 5 mil thickness.[2][3] Change immediately upon contamination.[2][3][4][6][7] Latex is permeable to silanes.[2][3][6] |
| Hand (Immersion) | Silver Shield / 4H or Viton | High Risk: Required for spill cleanup or prolonged handling.[3] Silanes degrade standard nitrile over time.[2][3][6] |
| Respiratory | Fume Hood (Face velocity >100 fpm) | Mandatory: If hood is unavailable, use a half-mask respirator with Organic Vapor (OV) cartridges.[2][3] |
| Body | Lab Coat (Cotton/Flame Resistant) | Synthetic fibers (polyester) can melt into skin if the flammable solvent (ethanol byproduct) ignites.[2][3] |
Part 3: Operational Protocol (The "Dry-Line" Technique)
Objective: Transfer and react reagent without introducing atmospheric moisture, which degrades purity and creates hazardous gelation.[2]
Pre-Operational Setup
-
Glassware Preparation: All glassware must be oven-dried (120°C for >2 hours) or flame-dried under vacuum to remove adsorbed water.[2][3][6]
-
Atmosphere: Establish a positive pressure line of dry Nitrogen (N₂) or Argon (Ar).[3][6]
-
Stabilizer Check: Verify the reagent is clear.[3][6] Cloudiness indicates polymerization or hydrolysis.[2][3][6]
Syringe Transfer Protocol
Do not pour this chemical. Pouring introduces moisture and creates static charge.[2][3][6]
-
Septum Seal: Ensure the reagent bottle is sealed with a chemically resistant septum (PTFE-faced silicone).[2][3][6]
-
Pressure Equalization: Insert a needle connected to the inert gas line into the reagent bottle headspace.[3][6]
-
Withdrawal:
-
Transfer: Inject directly into the reaction vessel through its septum.
Reaction Monitoring
-
Temperature Control: Keep reaction temperatures <100°C unless a radical inhibitor is present. The vinyl group is thermally sensitive.[2][3][6]
-
Exotherm Watch: Hydrolysis is exothermic.[3][6] If the reaction involves water (e.g., sol-gel synthesis), add the silane slowly to control heat evolution.[2][3][6]
Part 4: Emergency Response & Decision Logic
Scenario: You have spilled the reagent or suspect exposure.[3][6][8] Follow this logic immediately.
Caption: Decision matrix for immediate incident response. Note that solvent washing on skin is prohibited as it increases dermal absorption.[3]
Part 5: Waste Disposal & Deactivation
Never pour silanes down the drain. Hydrolysis will clog plumbing with silicone polymers.[3][6]
-
Quenching (Small Scale):
-
Add the silane residue slowly to a beaker containing 90% water / 10% surfactant (soap) solution.[3][6]
-
Allow to stand for 24 hours in a fume hood.[2][3][6] The silane will hydrolyze to solid silicone and ethanol.[3][6]
-
Decant the liquid (check pH) and dispose of the solid polymer as solid chemical waste.[6]
-
-
Standard Disposal:
References
-
National Institutes of Health (PubChem). (n.d.).[2][3][6] Trimethoxy(4-vinylphenyl)silane Compound Summary. Retrieved from [Link]
-
Gelest, Inc. (2020).[2][3][6] Silane Coupling Agents: Connecting Across Boundaries. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[2][3][6] Personal Protective Equipment: Chemical Resistance Selection. Retrieved from [Link][2]
Sources
- 1. Competitive Trimethoxy(4-vinylphenyl)silane [18001-13-3] 97% Supplier [gmchemix.com]
- 2. 4 Vinylphenyl Trimethoxysilane CAS: 18001-13-3 | Changfu Chemical [cfsilicones.com]
- 3. 18001-13-3|Trimethoxy(4-vinylphenyl)silane|BLD Pharm [bldpharm.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Trimethoxy(4-vinylphenyl)silane | Starshinechemical [starshinechemical.com]
- 6. pimdata.amgmedical.com [pimdata.amgmedical.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. uwaterloo.ca [uwaterloo.ca]
Retrosynthesis Analysis
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| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
